MN551
Description
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Properties
Molecular Formula |
C26H26ClFN3O7P |
|---|---|
Molecular Weight |
577.9 g/mol |
IUPAC Name |
[4-[(2S)-3-[[3-[(2-chloroacetyl)amino]phenyl]methylamino]-2-[[2-(4-fluorophenyl)acetyl]amino]-3-oxopropyl]phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C26H26ClFN3O7P/c27-15-25(33)30-21-3-1-2-19(12-21)16-29-26(34)23(31-24(32)14-18-4-8-20(28)9-5-18)13-17-6-10-22(11-7-17)38-39(35,36)37/h1-12,23H,13-16H2,(H,29,34)(H,30,33)(H,31,32)(H2,35,36,37)/t23-/m0/s1 |
InChI Key |
WSEFGYSEXKXLRO-QHCPKHFHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of MN551 (MEDI-551/Inebilizumab) in B-Cell Depletion: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MN551, also known as MEDI-551 and commercially as inebilizumab, is a humanized, afucosylated monoclonal antibody that potently depletes B-cells.[1][2][3] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, with a focus on its molecular interactions and the subsequent immunological events leading to B-cell depletion. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and immunology.
Core Mechanism of Action: Enhanced Antibody-Dependent Cellular Cytotoxicity (ADCC)
This compound exerts its B-cell depleting effect primarily through a mechanism known as Antibody-Dependent Cellular Cytotoxicity (ADCC).[4][5][6] This process is initiated by the specific binding of this compound to the CD19 protein, a transmembrane glycoprotein (B1211001) expressed on the surface of B-lineage cells, from pro-B cells to plasma cells.[1][7]
The key to this compound's enhanced ADCC activity lies in its afucosylated Fc region.[8] The absence of fucose on the Fc glycan significantly increases its binding affinity for the FcγRIIIA (CD16a) receptor expressed on the surface of immune effector cells, most notably Natural Killer (NK) cells.[8][9]
The sequence of events in this compound-mediated ADCC is as follows:
-
Binding to CD19: The Fab (Fragment, antigen-binding) portion of the this compound antibody binds with high specificity to the CD19 receptor on the B-cell surface.[2]
-
Effector Cell Recruitment: The afucosylated Fc portion of this compound then binds with high affinity to FcγRIIIA on NK cells and other effector cells like macrophages.[9]
-
Effector Cell Activation: This cross-linking of FcγRIIIA triggers the activation of the effector cell.
-
B-Cell Lysis: The activated effector cell releases cytotoxic granules containing perforin (B1180081) and granzymes, which induce apoptosis and lysis of the targeted B-cell.[5]
While ADCC is the primary mechanism, antibody-dependent cellular phagocytosis (ADCP) by macrophages has also been implicated in the B-cell depletion activity of this compound.[10] Some studies suggest that complement-dependent cytotoxicity (CDC) is not a significant mechanism of action for MEDI-551.[8][9]
Quantitative Data on B-Cell Depletion
The efficacy of this compound in depleting B-cells has been quantified in various preclinical and clinical studies. The following tables summarize key findings.
Preclinical Studies
| Study Model | This compound (MEDI-551) Dosage | Tissue/Compartment | B-Cell Depletion | Citation |
| Human CD19 Transgenic Mice | Single 10 mg/kg IV dose | Spleen, Bone Marrow, Blood | ~90% at day 7 | [11] |
| Human CD19 Transgenic Mice | Single 10 mg/kg IV dose | Spleen Germinal Center B-cells and Plasma Cells | ~72% reduction | [11] |
| SLE1-huCD19 TG Mice | Biweekly dosing for 12 weeks | Spleen | >90% sustained depletion | [11] |
| SLE1-huCD19 TG Mice | Biweekly dosing for 12 weeks | Spleen Antibody-Secreting Cells (ASCs) | ≥90% reduction | [11][12] |
| SLE1-huCD19 TG Mice | Biweekly dosing for 12 weeks | Bone Marrow ASCs | No significant change in total ASCs | [11][12] |
| SLE1-huCD19 TG Mice | Biweekly dosing for 12 weeks | Serum anti-dsDNA, anti-histone, and anti-nuclear autoantibodies | 40-80% reduction | [11][12] |
Clinical Studies
| Patient Population | This compound (MEDI-551) Dosage | B-Cell Depletion Outcome | Citation |
| Relapsing Forms of Multiple Sclerosis | 2 IV doses (30, 100, or 600 mg) or single SC dose (60 or 300 mg) | Complete B-cell depletion across all doses | [7][13] |
| Systemic Sclerosis | Single escalating dose (0.1-10.0 mg/kg) | Dose-dependent depletion of circulating B-cells and plasma cells | [14][15][16] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the cited studies are not publicly available. However, the methodologies employed for key experiments are described below.
B-Cell Quantification by Flow Cytometry
Flow cytometry was the primary method used to quantify B-cell populations in peripheral blood, spleen, and bone marrow.[12]
-
Objective: To determine the percentage and absolute number of B-cells.
-
General Procedure:
-
Single-cell suspensions are prepared from the tissue of interest (e.g., peripheral blood mononuclear cells, splenocytes, bone marrow cells).
-
Cells are incubated with a cocktail of fluorescently labeled antibodies specific for B-cell surface markers. Due to this compound binding to CD19, CD20 is often used as an alternative marker for B-cell identification post-treatment.[14]
-
Stained cells are analyzed on a flow cytometer, which measures the fluorescence of individual cells as they pass through a laser beam.
-
Data is analyzed using specialized software to identify and quantify the B-cell population based on their specific fluorescence signature.
-
Enumeration of Antibody-Secreting Cells (ASCs) by ELISpot
The enzyme-linked immunospot (ELISpot) assay was used to determine the number of antibody-secreting cells.[12]
-
Objective: To quantify the frequency of cells secreting a specific antibody (e.g., total IgG, IgM, or anti-dsDNA antibodies).
-
General Procedure:
-
ELISpot plates are coated with an antigen or antibody that will capture the secreted antibody of interest.
-
A known number of single cells from the spleen or bone marrow are added to the wells of the plate.
-
During incubation, ASCs secrete antibodies, which are captured by the coated plate in the immediate vicinity of the cell.
-
After washing away the cells, a detection antibody conjugated to an enzyme is added, followed by a substrate that produces a colored precipitate.
-
Each spot that develops on the plate represents a single antibody-secreting cell, and these spots are counted to determine the frequency of ASCs.
-
Measurement of Autoantibody Levels by ELISA
Enzyme-linked immunosorbent assay (ELISA) was utilized to measure the levels of serum autoantibodies.[12]
-
Objective: To quantify the concentration of specific autoantibodies (e.g., anti-dsDNA, anti-histone) in serum samples.
-
General Procedure:
-
ELISA plates are coated with the specific antigen (e.g., dsDNA).
-
Serum samples are added to the wells, and any autoantibodies present will bind to the coated antigen.
-
After washing, a secondary antibody that recognizes the primary autoantibody and is conjugated to an enzyme is added.
-
A substrate is then added, and the enzyme converts it into a colored product.
-
The intensity of the color is proportional to the amount of autoantibody in the sample and is measured using a plate reader. The concentration is determined by comparison to a standard curve.
-
Conclusion
This compound (MEDI-551/inebilizumab) is a potent B-cell depleting agent with a well-defined primary mechanism of action: enhanced antibody-dependent cellular cytotoxicity. Its afucosylated Fc region leads to high-affinity binding to FcγRIIIA on effector cells, resulting in efficient lysis of CD19-expressing B-cells. Preclinical and clinical data consistently demonstrate its robust ability to deplete B-cells and reduce autoantibody levels, supporting its therapeutic potential in B-cell mediated diseases. Further research into the detailed signaling pathways downstream of FcγRIIIA activation upon this compound engagement may provide additional insights into its potent efficacy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. droracle.ai [droracle.ai]
- 4. A glycoengineered anti-CD19 antibody with potent antibody-dependent cellular cytotoxicity activity in vitro and lymphoma growth inhibition in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Inebilizumab-cdon? [synapse.patsnap.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Safety and tolerability of inebilizumab (MEDI-551), an anti-CD19 monoclonal antibody, in patients with relapsing forms of multiple sclerosis: Results from a phase 1 randomised, placebo-controlled, escalating intravenous and subcutaneous dose study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. B-cell depletion in vitro and in vivo with an afucosylated anti-CD19 antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. MEDI-551 Depletes a Majority of Murine B Cells and Reduces Serum Titers of Autoantibodies in the SLE1-huCD19 TG Mice - ACR Meeting Abstracts [acrabstracts.org]
- 12. MEDI-551 Treatment Effectively Depletes B Cells and Reduces Serum Titers of Autoantibodies in Mice Transgenic for Sle1 and Human CD19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Safety and tolerability of an anti-CD19 monoclonal antibody, MEDI-551, in subjects with systemic sclerosis: a phase I, randomized, placebo-controlled, escalating single-dose study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Safety and tolerability of an anti-CD19 monoclonal antibody, MEDI-551, in subjects with systemic sclerosis: a phase I, randomized, placebo-controlled, escalating single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Safety and tolerability of an anti-CD19 monoclonal antibody, MEDI-551, in subjects with systemic sclerosis: a phase I, randomized, placebo-controlled, escalating single-dose study | springermedicine.com [springermedicine.com]
Inebilizumab's role in autoimmune disease pathogenesis
I. Executive Summary
Inebilizumab, a humanized, afucosylated IgG1 monoclonal antibody, represents a significant advancement in the targeted therapy of autoimmune diseases. By binding to the CD19 protein expressed on a broad range of B lymphocytes, including plasmablasts and some plasma cells, inebilizumab effectively depletes this critical cell lineage, thereby mitigating the autoimmune cascade.[1][2][3] This in-depth technical guide elucidates the pivotal role of inebilizumab in altering the pathogenesis of autoimmune diseases, with a focus on Neuromyelitis Optica Spectrum Disorder (NMOSD), Immunoglobulin G4-Related Disease (IgG4-RD), and Myasthenia Gravis (MG). This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the underlying science, clinical trial data, and key experimental methodologies.
II. The Pathogenesis of B Cell-Mediated Autoimmune Diseases
B lymphocytes are central to the pathogenesis of numerous autoimmune diseases through the production of autoantibodies, antigen presentation, and cytokine secretion.[4] In several autoimmune conditions, dysregulated B cell activity leads to a breach of self-tolerance and subsequent tissue damage.
-
Neuromyelitis Optica Spectrum Disorder (NMOSD): This rare, debilitating autoimmune disease of the central nervous system is characterized by inflammatory attacks on the optic nerves and spinal cord.[5][6] A key driver of NMOSD in the majority of patients is the production of pathogenic autoantibodies against the aquaporin-4 (AQP4) water channel on astrocytes.[5][6] These autoantibodies, primarily produced by CD19-expressing plasmablasts, trigger complement-dependent cytotoxicity and inflammation, leading to astrocyte death, demyelination, and neuronal injury.[2][7]
-
Immunoglobulin G4-Related Disease (IgG4-RD): This is a fibroinflammatory condition that can affect multiple organs.[8][9] The pathogenesis is thought to involve the infiltration of tissues by IgG4-producing plasma cells and B cells, leading to chronic inflammation and fibrosis.[8][9] CD19+ B cells are considered to play a crucial role in the disease process.[8]
-
Myasthenia Gravis (MG): MG is an autoimmune disorder of the neuromuscular junction characterized by fluctuating muscle weakness.[1][10] In most patients, the disease is caused by autoantibodies targeting the acetylcholine (B1216132) receptor (AChR) or, less commonly, muscle-specific kinase (MuSK), which impair neuromuscular transmission.[1][10] These autoantibodies are produced by B cells, making this cell lineage a key therapeutic target.[11]
III. Inebilizumab: Mechanism of Action
Inebilizumab is a CD19-directed cytolytic monoclonal antibody.[1] Its mechanism of action is centered on the depletion of CD19-expressing B cells, which interrupts the autoimmune processes described above.
A. Target: CD19
CD19 is a transmembrane protein expressed on the surface of B cells throughout their development, from early pre-B cells to mature B cells and plasmablasts.[3][12] It is a critical co-receptor for the B cell receptor (BCR) and plays a vital role in B cell activation, proliferation, and differentiation.[3][8] Targeting CD19 offers a broader B cell depletion compared to anti-CD20 therapies, as CD19 is expressed on a wider range of B cell subsets, including antibody-secreting plasmablasts.[2][13]
B. Effector Functions
Upon binding to CD19 on B cells, inebilizumab initiates their destruction through two primary mechanisms:
-
Antibody-Dependent Cellular Cytotoxicity (ADCC): The Fc region of inebilizumab is recognized by Fcγ receptors on immune effector cells, such as Natural Killer (NK) cells.[3] This engagement triggers the release of cytotoxic granules from the effector cells, leading to the lysis of the targeted B cell.[3] Inebilizumab is afucosylated, a modification that enhances its binding to FcγRIIIA on NK cells, thereby increasing its ADCC activity.
-
Complement-Dependent Cytotoxicity (CDC): Inebilizumab can also activate the classical complement pathway by binding to C1q.[3] This initiates a cascade of enzymatic reactions that culminates in the formation of the membrane attack complex (MAC) on the B cell surface, leading to cell lysis.[3]
References
- 1. A Phase 3 Trial of Inebilizumab in Generalized Myasthenia Gravis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CD19 - Wikipedia [en.wikipedia.org]
- 4. bioagilytix.com [bioagilytix.com]
- 5. CD19 regulates B lymphocyte signaling thresholds critical for the development of B-1 lineage cells and autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmiweb.com [pharmiweb.com]
- 9. Inebilizumab for the treatment of neuromyelitis optica spectrum disorder (N-MOmentum): a double-blind, randomised placebo-controlled phase 2/3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. research.pasteur.fr [research.pasteur.fr]
MEDI-551 target binding and cellular response
MEDI-551 (Inebilizumab): A Technical Overview of Target Binding and Cellular Response
Introduction
MEDI-551, also known as inebilizumab, is a humanized, afucosylated IgG1 kappa monoclonal antibody that targets the CD19 protein expressed on the surface of B-lymphocytes.[1][2] This engineered antibody has been developed for the treatment of various B-cell mediated autoimmune diseases and malignancies.[3][4][5] Its mechanism of action is primarily centered on the depletion of a broad range of B-cells, including plasmablasts and some plasma cells, through enhanced effector functions.[6][7][8] This technical guide provides an in-depth overview of MEDI-551's target binding characteristics and the subsequent cellular responses it elicits, intended for researchers, scientists, and professionals in drug development.
Target Binding and Affinity
The primary target of MEDI-551 is the CD19 antigen, a transmembrane protein that is a hallmark of the B-cell lineage, expressed from early pro-B cells through to mature B-cells and plasmablasts.[1][9] MEDI-551 is an affinity-optimized antibody, designed for high-affinity binding to human CD19.[10][11] This high-affinity interaction is the critical first step in its therapeutic action.
Quantitative Binding Data
| Parameter | Value | Method | Cell Line/Protein | Reference |
| Affinity Constant (KD) | 1.240 x 10-9 M | Bio-Layer Interferometry (BLI) | Recombinant Human CD19 Protein (HEK293) | [12] |
| EC50 (Binding to RAJI cells) | 0.18 nM | Flow Cytometry (FACS) | RAJI (Burkitt's lymphoma cell line) | [13] |
Cellular Response to MEDI-551 Binding
Upon binding to CD19 on B-cells, MEDI-551 triggers a cascade of immunological responses leading to the elimination of the target cells. The key cellular responses are Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) and Antibody-Dependent Cellular Phagocytosis (ADCP).[14][15] The potency of these responses is significantly enhanced by the afucosylation of the Fc region of MEDI-551. This modification increases the antibody's affinity for the Fcγ receptor IIIA (FcγRIIIA or CD16a), which is expressed on effector cells such as Natural Killer (NK) cells and macrophages.[1][16]
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)
ADCC is a primary mechanism of action for MEDI-551, where effector immune cells, predominantly NK cells, recognize the antibody-coated B-cells and induce cell lysis.[11][17] The enhanced binding to FcγRIIIA due to afucosylation leads to more potent ADCC activity compared to fucosylated antibodies.[1][18]
| Parameter | Value | Effector Cells | Target Cells | Reference |
| EC50 | 61.53 ng/mL | Not Specified | CHOK1-hCD19 | [12] |
Antibody-Dependent Cellular Phagocytosis (ADCP)
ADCP is another crucial mechanism where phagocytic cells, such as macrophages, engulf and destroy antibody-opsonized B-cells.[15] MEDI-551 has been shown to effectively mediate the phagocytosis of B-cells by macrophages.[12]
Experimental Protocols
Binding Affinity Measurement (Bio-Layer Interferometry)
-
Immobilization: An anti-human Fc biosensor is loaded with MEDI-551 to a defined response level.
-
Association: The loaded biosensor is dipped into wells containing varying concentrations of recombinant human CD19 protein to measure the association rate (kon).
-
Dissociation: The biosensor is then moved to a buffer-only well to measure the dissociation rate (koff).
-
Data Analysis: The binding kinetics are analyzed using a 1:1 binding model to calculate the equilibrium dissociation constant (KD = koff/kon).
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
-
Target Cell Preparation: CD19-expressing target cells (e.g., RAJI or CHOK1-hCD19) are labeled with a fluorescent dye (e.g., Calcein AM) or a radioactive isotope (e.g., 51Cr).
-
Effector Cell Preparation: Effector cells, typically peripheral blood mononuclear cells (PBMCs) or isolated NK cells, are prepared.
-
Co-incubation: Target and effector cells are co-incubated at a specific effector-to-target (E:T) ratio in the presence of serial dilutions of MEDI-551 or a control antibody.
-
Cytotoxicity Measurement: After a defined incubation period (e.g., 4 hours), the release of the label from lysed target cells into the supernatant is quantified using a fluorometer or gamma counter.
-
Data Analysis: The percentage of specific lysis is calculated, and the EC50 value (the concentration of antibody required to induce 50% of the maximum lysis) is determined by fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: MEDI-551 binds to CD19 on B-cells, leading to ADCC and ADCP.
Caption: Workflow for a typical Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) assay.
Caption: MEDI-551 targets a wide range of B-cell subsets for depletion.
Conclusion
MEDI-551 (inebilizumab) is a potent, glycoengineered anti-CD19 monoclonal antibody that effectively depletes a broad spectrum of B-cells.[10][18] Its high binding affinity to CD19, coupled with enhanced ADCC and ADCP effector functions resulting from afucosylation, underpins its therapeutic efficacy in B-cell driven pathologies.[1][15] The quantitative data and experimental methodologies outlined in this guide provide a foundational understanding for researchers and clinicians working with this important therapeutic agent. Further investigations continue to explore the full therapeutic potential of MEDI-551 in various clinical settings.[19][20]
References
- 1. Safety and tolerability of inebilizumab (MEDI-551), an anti-CD19 monoclonal antibody, in patients with relapsing forms of multiple sclerosis: Results from a phase 1 randomised, placebo-controlled, escalating intravenous and subcutaneous dose study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inebilizumab: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Inebilizumab: A Review in Neuromyelitis Optica Spectrum Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single Dose of Glycoengineered Anti-CD19 Antibody (MEDI551) Disrupts Experimental Autoimmune Encephalomyelitis by Inhibiting Pathogenic Adaptive Immune Responses in the Bone Marrow and Spinal Cord while Preserving Peripheral Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AstraZeneca’s potential medicine for neuromyelitis optica receives FDA Orphan Drug Designation [astrazeneca.com]
- 9. MEDI-551 | Multiple Sclerosis Discovery Forum [msdiscovery.org]
- 10. Pharmacological profile of MEDI-551, a novel anti-CD19 antibody, in human CD19 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A glycoengineered anti-CD19 antibody with potent antibody-dependent cellular cytotoxicity activity in vitro and lymphoma growth inhibition in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. bioSeedin | International [bioseedin.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. What is the mechanism of Inebilizumab-cdon? [synapse.patsnap.com]
- 18. Anti-CD19 Monoclonal Antibodies: a New Approach to Lymphoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ashpublications.org [ashpublications.org]
- 20. Safety and tolerability of an anti-CD19 monoclonal antibody, MEDI-551, in subjects with systemic sclerosis: a phase I, randomized, placebo-controlled, escalating single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of MN551 (MEDI-551) on CD19-Positive Plasma Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of MN551, also known as MEDI-551 or inebilizumab, on CD19-positive plasma cells. It consolidates key findings from preclinical and clinical studies, detailing the mechanism of action, quantitative effects on plasma cell populations, and the experimental methodologies employed in this research.
Core Mechanism of Action: Targeting CD19 for Plasma Cell Depletion
This compound is a humanized, afucosylated IgG1 monoclonal antibody that specifically targets the CD19 protein expressed on the surface of B-cells and a subset of plasma cells, known as plasmablasts. Its primary mechanism of action is the induction of antibody-dependent cellular cytotoxicity (ADCC)[1][2][3][4][5]. The afucosylation of this compound enhances its binding affinity to the FcγRIIIA receptor on natural killer (NK) cells, leading to a more potent cytotoxic effect compared to fucosylated antibodies[3][4].
Upon binding to CD19 on a target cell, this compound acts as a bridge, recruiting NK cells via their FcγRIIIA receptors. This engagement triggers the release of cytotoxic granules from the NK cells, containing perforin (B1180081) and granzymes, which induce apoptosis in the target CD19-expressing cell[6]. Additional mechanisms that may contribute to the depletion of CD19-positive cells include antibody-dependent cellular phagocytosis (ADCP) and complement-dependent cytotoxicity (CDC)[2][7][8][9].
Quantitative Effects on Plasma Cell and B-Cell Populations
Clinical and preclinical studies have demonstrated the potent depleting effect of this compound on both circulating B-cells and plasma cells. A key phase I study in patients with scleroderma (NCT00946699) provided significant quantitative data on this depletion.
| Parameter | Depletion/Recovery Metric | Source(s) |
| Plasma Cell Gene Signature (Whole Blood) | Maximum depletion of approximately 98% | [10] |
| Recovery to ~65% of baseline by day 85 | [10] | |
| Plasma Cell Gene Signature (Skin) | Maximum depletion of approximately 90% | [10] |
| Circulating B-Cells | Up to 90% depletion observed in blood and skin | [10] |
| Dose-dependent depletion observed | [11][12][13][14] | |
| Recovery to ~65% of baseline by day 85 | [10] |
Experimental Protocols
Gene-Expression Based Assay for Plasma Cell Quantification
To overcome the challenges of quantifying rare and fragile plasma cells in circulation by flow cytometry, a robust gene-expression based assay was developed and utilized in clinical trials of this compound[10][15].
Principle: This assay measures the expression levels of a predefined set of genes that are highly and specifically expressed in plasma cells. A composite score derived from the expression of these genes serves as a surrogate marker for the abundance of plasma cells in a whole blood sample.
Methodology Outline:
-
Gene Signature Identification: Through literature review and microarray analysis of sorted immune cell populations, a panel of plasma cell-specific genes was identified. This signature includes IGHA, IGJ, IGKC, IGKV, and BCMA[15].
-
RNA Extraction: Total RNA is extracted from whole blood samples collected from patients at various time points.
-
Reverse Transcription and Quantitative PCR (RT-qPCR): The extracted RNA is reverse-transcribed into cDNA. The expression levels of the signature genes are then quantified using a sensitive and specific RT-qPCR assay.
-
Data Analysis and Signature Score Calculation: The raw qPCR data is normalized to housekeeping genes to account for variations in RNA input. A signature score is then calculated by combining the expression levels of the target genes, providing a quantitative measure of the plasma cell population.
Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
The primary mechanism of action of this compound was elucidated through in vitro ADCC assays.
Principle: This assay measures the ability of an antibody to lyse target cells in the presence of effector cells (typically NK cells).
Methodology Outline:
-
Cell Preparation:
-
Assay Setup:
-
Target cells are plated in a 96-well plate.
-
This compound is added at various concentrations and incubated with the target cells to allow for binding to CD19.
-
Effector cells are then added to the wells at a specific effector-to-target (E:T) ratio (e.g., 3:1)[1].
-
-
Incubation: The co-culture is incubated for a defined period (e.g., 4 hours) to allow for ADCC to occur[1].
-
Cytotoxicity Measurement: Cell lysis is quantified using a lactate (B86563) dehydrogenase (LDH) release assay or a 51Cr release assay[1][16]. The amount of LDH or 51Cr released into the supernatant is directly proportional to the number of lysed target cells.
Flow Cytometry for B-Cell and Plasma Cell Quantification
Flow cytometry is a standard method for quantifying specific immune cell populations in peripheral blood.
Principle: This technique uses fluorescently labeled antibodies to identify and quantify cells based on their expression of specific surface markers.
Methodology Outline:
-
Sample Preparation: Whole blood or peripheral blood mononuclear cells (PBMCs) are prepared from patient samples.
-
Antibody Staining: Cells are incubated with a cocktail of fluorescently labeled antibodies targeting key B-cell and plasma cell markers. A typical panel might include antibodies against CD19, CD20, CD27, and CD38.
-
Data Acquisition: Stained cells are analyzed on a flow cytometer, which measures the fluorescence of individual cells as they pass through a laser beam.
-
Data Analysis (Gating Strategy):
-
A sequential gating strategy is applied to identify the cell populations of interest.
-
Lymphocytes are first identified based on their forward and side scatter properties.
-
B-cells are then identified as CD19-positive (or CD20-positive as a surrogate when CD19 is occupied by this compound).
-
Plasma cells/plasmablasts can be identified as CD19-positive, CD27-high, and CD38-high.
-
Conclusion
This compound (MEDI-551/inebilizumab) is a potent B-cell and plasma cell-depleting agent with a well-defined mechanism of action centered on enhanced ADCC. The quantitative data from clinical trials robustly demonstrate its ability to significantly reduce CD19-positive plasma cell populations in both circulation and tissues. The experimental methodologies outlined in this guide, particularly the innovative gene-expression based assay, have been crucial in accurately assessing the pharmacodynamic effects of this therapeutic antibody. This comprehensive understanding of this compound's impact on CD19-positive plasma cells is vital for its continued development and application in autoimmune diseases and B-cell malignancies.
References
- 1. Macrophage and NK-mediated Killing of Precursor-B Acute Lymphoblastic Leukemia Cells Targeted with a-Fucosylated Anti-CD19 Humanized Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inebilizumab, a B Cell-Depleting Anti-CD19 Antibody for the Treatment of Autoimmune Neurological Diseases: Insights from Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. upliznahcp.com [upliznahcp.com]
- 4. upliznahcp.com [upliznahcp.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. research.pasteur.fr [research.pasteur.fr]
- 9. Inebilizumab: A Review in Neuromyelitis Optica Spectrum Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. amgenbyyourside.com [amgenbyyourside.com]
- 11. Flow Cytometry-Based Protocols for the Analysis of Human Plasma Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Long-term efficacy and safety of inebilizumab in neuromyelitis optica spectrum disorder: Analysis of aquaporin-4–immunoglobulin G–seropositive participants taking inebilizumab for ⩾4 years in the N-MOmentum trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ADCC Assay — TME Scientific [tmescientific.com]
- 15. A Gene Expression Signature to Monitor Depletion of Plasma Cells Following MEDI-551 (anti-CD19) Administration - ACR Meeting Abstracts [acrabstracts.org]
- 16. Enhancing CDC and ADCC of CD19 Antibodies by Combining Fc Protein-Engineering with Fc Glyco-Engineering - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the immunology behind MEDI-551 therapy
An In-Depth Technical Guide to the Immunology of MEDI-551 (Inebilizumab) Therapy
Introduction
MEDI-551, known clinically as inebilizumab, is a humanized, afucosylated IgG1 kappa monoclonal antibody engineered for therapeutic B-cell depletion.[1][2] It specifically targets the CD19 surface antigen, a protein broadly expressed across the B-cell lineage, from pre-B cells to mature B lymphocytes and plasmablasts.[3][4] This broad targeting capability has established inebilizumab as an effective therapy for autoantibody-mediated diseases, receiving approval for the treatment of Neuromyelitis Optica Spectrum Disorder (NMOSD) and Immunoglobulin G4-Related Disease (IgG4-RD).[3][5] This guide provides a detailed examination of the immunological mechanisms underpinning MEDI-551 therapy, supported by quantitative data from key preclinical and clinical studies, detailed experimental protocols, and visualizations of the core biological pathways.
Core Mechanism of Action: B-Cell Depletion
The primary therapeutic effect of MEDI-551 is the rapid and sustained depletion of circulating CD19-expressing B cells.[2] This is achieved through two principal effector functions mediated by the antibody's Fc region.
Antibody-Dependent Cellular Cytotoxicity (ADCC): The principal mechanism of action is ADCC.[3][4][6] After MEDI-551 binds to CD19 on a B-cell, its Fc region is recognized by Fc receptors (FcγRIIIA) on immune effector cells, primarily Natural Killer (NK) cells.[4] MEDI-551 is afucosylated, a glycoengineering modification that significantly enhances its binding affinity for these Fc receptors, leading to more potent NK cell activation and subsequent release of cytotoxic granules (perforin and granzymes), which induce apoptosis in the target B-cell.[7][8]
Complement-Dependent Cytotoxicity (CDC): MEDI-551 can also engage the classical complement pathway.[4][9] Upon binding to CD19, the antibody's Fc region can bind C1q, initiating a cascade of complement protein activation. This culminates in the formation of the Membrane Attack Complex (MAC), which inserts into the B-cell's membrane, creating a pore that leads to osmotic lysis and cell death.[4]
Differential B-Cell Targeting
A key immunological advantage of MEDI-551 is its target, CD19, which is expressed more broadly throughout B-cell development than CD20, the target of other B-cell depleting therapies like rituximab.[6] CD19 is present from early pro-B cells through to antibody-secreting plasmablasts.[8] In contrast, CD20 expression is lost as B cells differentiate into plasmablasts and plasma cells.[6]
This distinction is critical in diseases driven by autoantibodies, such as NMOSD, where pathogenic aquaporin-4 antibodies (AQP4-IgG) are produced by a population of CD27highCD38high plasmablasts that may have low or no CD20 expression.[1][6] By targeting CD19, MEDI-551 can effectively eliminate these autoantibody-producing cells, which might be spared by anti-CD20 therapies.[9] Interestingly, preclinical studies suggest that MEDI-551 treatment may spare certain regulatory B-cell (Breg) populations, such as CD1dhighCD5+ Bregs, which could help preserve immune homeostasis.[10]
Quantitative Efficacy and Pharmacological Data
The immunological effects of MEDI-551 have been quantified in numerous preclinical and clinical studies. The data demonstrate potent B-cell depletion and significant clinical benefits across various diseases.
Table 1: Preclinical Efficacy of MEDI-551
| Model System | Key Finding | Result | Citation |
|---|---|---|---|
| Sle1.hCD19-Tg Mice | Reduction of Antibody-Secreting Cells (Spleen) | ≥90% reduction of IgM and IgG ASCs | [11] |
| Sle1.hCD19-Tg Mice | Reduction of Serum Autoantibodies | 40-80% reduction in anti-dsDNA, antihistone, and antinuclear antibodies | [11] |
| EAE Mouse Model | Depletion of Plasma Cells (Bone Marrow) | Significant reduction in CD138+ long-lived plasma cells |[10] |
Table 2: Clinical Efficacy of MEDI-551 in Autoimmune Disorders
| Study / Disease | Metric | MEDI-551 Group | Placebo Group | Citation |
|---|---|---|---|---|
| Phase 1 (Relapsing MS) | Mean New Gd+ Lesions (24 wks) | 0.1 | 1.3 | [12] |
| Phase 1 (Relapsing MS) | Mean New/Enlarging T2 Lesions (24 wks) | 0.4 | 2.4 | [12] |
| Phase 3 (IgG4-RD) | Patients with ≥1 Flare | 10.0% (7/68) | 59.7% (40/67) | [5][13] |
| Phase 3 (IgG4-RD) | Flare Risk Reduction (HR) | 87% reduction (HR: 0.13) | - |[14][15] |
Table 3: Clinical Efficacy of MEDI-551 in B-Cell Malignancies (Phase 1/2)
| Metric | Value | Citation |
|---|---|---|
| Patient Population (Evaluable) | 43 | [7] |
| Complete Response (CR) | 11.6% (5 patients) | [7] |
| Partial Response (PR) | 14.0% (6 patients) | [7] |
| Stable Disease (SD) | 48.8% (21 patients) | [7] |
| Median Progression-Free Survival | ~6 months |[7] |
Table 4: Pharmacokinetic and Binding Properties of MEDI-551
| Parameter | Value | Method / Condition | Citation |
|---|---|---|---|
| Binding Affinity (KD) | 1.24 x 10-9 M | Biolayer Interferometry (BLI) | [16] |
| ADCC Potency (EC50) | 61.53 ng/mL | On CHOK1-hCD19 cells | [16] |
| Mean Max. Concentration (Cmax) | 108 µg/mL | After two 300 mg IV doses | [3] |
| Elimination Half-Life (t1/2) | ~18 days | - |[2] |
Key Experimental Protocols
The understanding of MEDI-551's immunology is built upon specific and rigorous experimental designs, both in preclinical models and human clinical trials.
Preclinical Efficacy Assessment in EAE Model
The Experimental Autoimmune Encephalomyelitis (EAE) model is a standard for studying the pathogenesis of multiple sclerosis. Research on MEDI-551 utilized this model to investigate its effect on neuroinflammation.[10]
-
EAE Induction: EAE was induced in mice via subcutaneous immunization with recombinant human myelin oligodendrocyte glycoprotein (B1211001) (rhMOG) emulsified in Complete Freund's Adjuvant (CFA).[10]
-
Treatment: A single dose of MEDI-551 was administered to mice before or during active disease.[17]
-
Immunological Analysis: The therapeutic effect was assessed by measuring multiple endpoints:
Clinical Trial Design: Phase 1 in Relapsing MS (NCT01585766)
This Phase 1 study was crucial for establishing the safety, tolerability, and pharmacodynamic effect of MEDI-551 in humans.[8][12]
-
Study Design: A randomized, placebo-controlled, dose-escalating trial. 28 patients were randomized in a 3:1 ratio to receive either inebilizumab or a placebo.[12]
-
Patient Population: Adults with relapsing forms of multiple sclerosis.[8][12]
-
Dosing Cohorts:
-
Primary Endpoints: Safety and tolerability.[12]
-
Pharmacodynamic Endpoint: Depletion of circulating CD19+ B-cells. Complete B-cell depletion was observed across all dose levels.[12]
-
Follow-up: Patients were followed until at least week 24 or until their CD19+ B-cell count returned to ≥80 cells/µL.[8]
Bioanalytical Methods
Several key laboratory techniques are consistently used to quantify the immunological effects of MEDI-551.
-
Flow Cytometry: This is the primary method used to determine the numbers and percentages of B-cell subsets in peripheral blood, spleen, and bone marrow, confirming the extent and duration of depletion in both preclinical and clinical studies.[11][18]
-
Enzyme-Linked Immunospot (ELISpot) Assay: Used in preclinical models to enumerate total and antigen-specific antibody-secreting cells (ASCs) in tissues like the spleen and bone marrow, providing a direct measure of the impact on antibody production at the cellular level.[11]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Employed to measure the concentration of serum autoantibodies (e.g., anti-dsDNA) and total immunoglobulins, quantifying the downstream effect of B-cell depletion on pathogenic and protective humoral immunity.[11]
Conclusion
MEDI-551 (inebilizumab) therapy is a highly effective B-cell depleting strategy with a well-defined immunological mechanism. Its efficacy is driven by potent, afucosylation-enhanced ADCC and CDC directed against the CD19 antigen. This allows for the targeting of a broad spectrum of B-cells, including the plasmablasts responsible for autoantibody production in several autoimmune diseases, a key advantage over other B-cell targeted therapies. The quantitative data from a range of studies confirm its ability to achieve rapid and sustained B-cell depletion, leading to significant reductions in disease activity and establishing MEDI-551 as a valuable therapeutic for researchers and clinicians in the field of immunology.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. droracle.ai [droracle.ai]
- 3. Inebilizumab: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Inebilizumab-cdon? [synapse.patsnap.com]
- 5. Clinical Trial Shows Positive Results for Potential Treatment to Combat a Challenging Rare Disease [massgeneral.org]
- 6. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. assaygenie.com [assaygenie.com]
- 10. Single Dose of Glycoengineered Anti-CD19 Antibody (MEDI551) Disrupts Experimental Autoimmune Encephalomyelitis by Inhibiting Pathogenic Adaptive Immune Responses in the Bone Marrow and Spinal Cord while Preserving Peripheral Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MEDI-551 Treatment Effectively Depletes B Cells and Reduces Serum Titers of Autoantibodies in Mice Transgenic for Sle1 and Human CD19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety and tolerability of inebilizumab (MEDI-551), an anti-CD19 monoclonal antibody, in patients with relapsing forms of multiple sclerosis: Results from a phase 1 randomised, placebo-controlled, escalating intravenous and subcutaneous dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. sciencedaily.com [sciencedaily.com]
- 15. rheuma.com.au [rheuma.com.au]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. ASCO – American Society of Clinical Oncology [asco.org]
Inebilizumab and its Impact on Humoral Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Inebilizumab is a humanized, afucosylated IgG1 monoclonal antibody that targets the CD19 protein expressed on a broad range of B cells, including plasmablasts and some plasma cells.[1][2] This targeted B-cell depletion mechanism underlies its therapeutic efficacy in autoimmune diseases such as Neuromyelitis Optica Spectrum Disorder (NMOSD) and Immunoglobulin G4-related disease (IgG4-RD).[3][4][5] This document provides a comprehensive technical overview of inebilizumab's mechanism of action, its quantifiable impact on humoral immunity, and detailed protocols for key experimental assays used in its clinical evaluation.
Mechanism of Action
Inebilizumab exerts its therapeutic effect by selectively depleting CD19-expressing B cells.[6][7] CD19 is a transmembrane protein crucial for B-cell signaling and is expressed from the pro-B cell stage through to the plasma cell stage.[8][9] This expression profile allows inebilizumab to target a wider range of B-cell lineages compared to CD20-targeting therapies.[1][6]
Upon binding to CD19, inebilizumab mediates the elimination of B cells primarily through Antibody-Dependent Cellular Cytotoxicity (ADCC).[7][10] The afucosylation of inebilizumab's Fc region enhances its binding affinity to the FcγRIIIA receptor on natural killer (NK) cells, leading to more potent NK cell-mediated cytotoxicity.[11] This targeted depletion of B cells, including autoantibody-producing plasmablasts, is believed to be the primary mechanism for its clinical efficacy in antibody-mediated autoimmune diseases.[7][12]
References
- 1. Identification of B cells through negative gating — an example of the MIFlowCyt standard applied - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mabtech.com [mabtech.com]
- 3. Application of the amplified enzyme-linked immunosorbent assay: comparative quantitation of bovine serum IgG1, IgG2, IgA, and IgM antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4adi.com [4adi.com]
- 5. Development of a high‐sensitivity ELISA detecting IgG, IgA and IgM antibodies to the SARS‐CoV‐2 spike glycoprotein in serum and saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neutralization Assay Protocol | Rockland [rockland.com]
- 7. researchgate.net [researchgate.net]
- 8. A Quantitative ELISA Protocol for Detection of Specific Human IgG against the SARS-CoV-2 Spike Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. Flow-Cytometric Method Measuring B Cell Surface Immunoglobulin Avidity | Springer Nature Experiments [experiments.springernature.com]
- 12. skillscenter.colorado.edu [skillscenter.colorado.edu]
Preclinical Research on MN551 for Neurological Disorders: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available preclinical research data specifically evaluating MN551 for neurological disorders is limited. This document provides a comprehensive overview of the known mechanism of this compound, the preclinical rationale for its potential use in neurological disorders based on its targets (SOCS2/CRL5), and the broader context of related therapeutic strategies like PROTACs. Representative experimental protocols and data from analogous preclinical studies are included to illustrate potential research and development pathways.
Introduction: The Therapeutic Potential of Targeting E3 Ligases in Neurological Disorders
The ubiquitin-proteasome system (UPS) is a critical cellular machinery for protein degradation and homeostasis. Its dysregulation has been implicated in the pathogenesis of numerous neurological disorders, including neurodegenerative diseases and neurodevelopmental disorders.[1] E3 ubiquitin ligases, which confer substrate specificity to the UPS, have emerged as promising therapeutic targets. The Cullin-RING Ligase (CRL) family is the largest group of E3 ligases, and their dysfunction is linked to various neuronal impairments.[1][2]
This compound is a potent, cysteine-directed electrophilic covalent inhibitor of the Suppressor of Cytokine Signaling 2 (SOCS2) protein.[3][4] SOCS2 is the substrate recognition subunit of the Cullin-5 RING E3 ligase (CRL5) complex.[3][4][5] By inhibiting SOCS2, this compound has the potential to modulate the degradation of specific target proteins, offering a novel therapeutic avenue for neurological disorders where the CRL5-SOCS2 pathway is implicated. Furthermore, this compound has been proposed as a covalent E3 ligase handle for the development of Proteolysis Targeting Chimeras (PROTACs), a rapidly advancing therapeutic modality for targeting disease-causing proteins for degradation.[3][4]
The Target: SOCS2 and the CRL5 E3 Ligase Complex in Neurological Function
The CRL5 E3 ubiquitin ligase complex, with SOCS2 as its substrate receptor, plays a pivotal role in various neuronal processes. Understanding its function provides the rationale for the therapeutic targeting of this pathway with molecules like this compound.
Key Roles of CRL5-SOCS2 in the Nervous System:
-
Neurodevelopment and Neuronal Migration: The CRL5 complex is a crucial regulator of neuronal migration.[2][6] It targets key proteins involved in this process, such as Dab1 (Disabled-1), for ubiquitination and degradation.[6] The Reelin/DAB1 signaling pathway is essential for proper cortical layering, and its dysregulation is associated with neurodevelopmental disorders.[5][6]
-
Adult Neurogenesis: The CRL5 complex is involved in regulating adult neurogenesis within the dentate gyrus, a brain region critical for learning and memory.[5]
-
Neuroinflammation: SOCS2 is a key regulator of cytokine signaling and has been shown to modulate neuroinflammatory responses.[7] For instance, in a model of experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis, SOCS2 deficiency altered the inflammatory response in the central nervous system (CNS).[7] SOCS2 also plays a role in driving neuroinflammation in herpes simplex virus-1 (HSV-1) encephalitis.[8]
-
Neuronal Morphology and Growth: SOCS2 has been shown to regulate neuronal morphology and promote neurite outgrowth.[9][10]
This compound: A Covalent Inhibitor of SOCS2
This compound was developed through a structure-based design approach to target the SH2 domain of SOCS2.[3][4]
Mechanism of Action:
This compound acts as a covalent inhibitor by forming a bond with a specific cysteine residue (Cys111) within the SOCS2 protein.[3][4] This covalent modification competitively blocks the recruitment of SOCS2 to its native substrates, thereby inhibiting their ubiquitination and subsequent degradation by the proteasome.
A cell-permeable prodrug, MN714 , has also been developed. MN714 contains a pivaloyloxymethyl (POM) protecting group that is cleaved intracellularly to release the active this compound compound.[3][4][11]
Table 1: Properties of this compound and its Prodrug MN714
| Compound | Description | Cellular Target Engagement (EC50) | In Vitro Assay Concentration | In Vivo Suitability |
| This compound | Covalent inhibitor of SOCS2 | Not directly applicable (active form) | Up to 10 µM | Not tested |
| MN714 | POM-protected prodrug of this compound | 2.52 ± 0.42 µM (HiBiT CETSA in HeLa cells) | Below 10 µM in cellular assays | Not tested in animal models |
Data sourced from EUbOPEN Chemical Probe Profile for MN714.[11]
Experimental Protocols
As direct preclinical studies of this compound in neurological disorders are not yet published, this section provides detailed methodologies for key experiments that would be crucial for its evaluation, based on its known mechanism and the roles of its target.
In Vitro Target Engagement and Selectivity
Objective: To confirm the covalent modification of SOCS2 by this compound and assess its selectivity against other SOCS family members.
Methodology: Intact Protein Mass Spectrometry
-
Protein Expression and Purification: Express and purify recombinant human SOCS2-ElonginB-ElonginC (SBC2) complex, as well as other SOCS family members (e.g., SOCS4, SOCS6) complexed with ElonginB/C.
-
Incubation with this compound: Incubate the purified protein complexes with a molar excess of this compound (or DMSO as a vehicle control) for a defined period (e.g., 1 hour) at room temperature.
-
Sample Preparation: Desalt the protein samples using a suitable method (e.g., C4 ZipTip).
-
Mass Spectrometry Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) on a high-resolution mass spectrometer.
-
Data Analysis: Deconvolute the resulting mass spectra to determine the intact protein mass. A mass shift corresponding to the molecular weight of this compound will indicate covalent modification.
Cellular Target Engagement
Objective: To demonstrate that MN714 can enter cells, release this compound, and engage with the SOCS2 target.
Methodology: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture: Culture a suitable human cell line (e.g., HeLa or a neuronal cell line) to near confluency.
-
Compound Treatment: Treat the cells with varying concentrations of MN714 or a negative control compound for a specified duration (e.g., 8 hours).
-
Thermal Challenge: Heat the cell lysates at a range of temperatures to induce protein denaturation.
-
Protein Extraction: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Western Blot Analysis: Analyze the amount of soluble SOCS2 remaining at each temperature by Western blotting using a specific anti-SOCS2 antibody.
-
Data Analysis: Plot the amount of soluble SOCS2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of MN714 indicates target engagement.
Functional Assay: Inhibition of Substrate Recruitment
Objective: To assess the ability of this compound to functionally inhibit the interaction of SOCS2 with its substrates.
Methodology: Co-immunoprecipitation
-
Cell Culture and Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with expression vectors for tagged SOCS2 and a known phosphotyrosine-containing substrate (e.g., a phosphorylated peptide from the Growth Hormone Receptor - GHR).
-
Compound Treatment: Treat the transfected cells with MN714 or vehicle control.
-
Cell Lysis: Lyse the cells in a suitable buffer containing phosphatase and protease inhibitors.
-
Immunoprecipitation: Immunoprecipitate the tagged SOCS2 using an antibody against the tag.
-
Western Blot Analysis: Analyze the immunoprecipitates and the whole-cell lysates by Western blotting for the presence of the co-precipitated substrate.
-
Data Analysis: A reduction in the amount of co-precipitated substrate in the MN714-treated cells compared to the control indicates functional inhibition of the SOCS2-substrate interaction.
Visualization of Signaling Pathways and Experimental Workflows
CRL5-SOCS2 Ubiquitination Pathway
Caption: Mechanism of CRL5-SOCS2 mediated ubiquitination and its inhibition by this compound.
PROTAC-Mediated Protein Degradation
Caption: General mechanism of PROTAC-mediated degradation of a protein of interest.
Rationale for this compound in Neurological Disorders and Future Directions
The established roles of SOCS2 and the CRL5 complex in neurodevelopment, neuroinflammation, and adult neurogenesis provide a strong rationale for investigating SOCS2 inhibitors like this compound in a range of neurological disorders.
Potential Therapeutic Applications:
-
Neurodevelopmental Disorders: By modulating the degradation of key proteins in neuronal migration, such as Dab1, this compound could potentially be explored in disorders characterized by abnormal cortical development.
-
Neuroinflammatory and Neurodegenerative Diseases: Given the role of SOCS2 in regulating cytokine signaling and inflammation in the CNS, this compound may have therapeutic potential in conditions with a significant neuroinflammatory component, such as multiple sclerosis and Alzheimer's disease.[7]
-
PROTAC Development: The use of this compound as an E3 ligase handle could enable the development of PROTACs to degrade pathogenic proteins in various neurological diseases. This is a particularly attractive strategy for targeting proteins that are considered "undruggable" by conventional small molecule inhibitors, such as aggregated forms of tau or α-synuclein.[12][13][][15][16]
Future Preclinical Research:
A comprehensive preclinical evaluation of this compound for neurological disorders would require:
-
In vivo Pharmacokinetics and Brain Penetration: Studies in animal models to determine the bioavailability, half-life, and ability of this compound (or its prodrug MN714) to cross the blood-brain barrier.
-
Efficacy Studies in Animal Models: Evaluation of this compound/MN714 in relevant animal models of neurological disorders, such as:
-
Mouse models of neurodevelopmental disorders to assess effects on brain morphology and behavior.
-
The EAE mouse model of multiple sclerosis to evaluate effects on disease progression, demyelination, and neuroinflammation.
-
Transgenic mouse models of Alzheimer's or Parkinson's disease to assess effects on pathology and cognitive/motor function.
-
-
Target Engagement and Pharmacodynamics in the CNS: Measurement of SOCS2 occupancy and downstream effects on substrate levels in the brain tissue of treated animals.
-
Safety and Toxicology Studies: Comprehensive assessment of the potential on-target and off-target toxicities of chronic this compound/MN714 administration.
Conclusion
This compound is a novel, potent, and selective covalent inhibitor of SOCS2, a component of the CRL5 E3 ubiquitin ligase complex. While direct preclinical data for this compound in neurological disorders is not yet publicly available, the critical roles of its target in neurodevelopment, neuroinflammation, and other key neuronal processes provide a compelling rationale for its investigation in this therapeutic area. Furthermore, its potential application as an E3 ligase handle for PROTACs opens up exciting new possibilities for targeting the underlying causes of many debilitating neurological diseases. The experimental frameworks outlined in this whitepaper provide a roadmap for the future preclinical development of this compound and related molecules for the potential treatment of a range of neurological conditions.
References
- 1. The essential role of E3 ubiquitin ligases in the pathogenesis of neurodevelopmental and psychiatric disorders: Cul3, Cul4, Ube3a, and ZNRF1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cullin-RING Ubiquitin Ligases in Neurodevelopment and Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Structure-based design of a phosphotyrosine-masked covalent ligand targeting the E3 ligase SOCS2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The E3 Ubiquitin Ligase CRL5 Regulates Dentate Gyrus Morphogenesis, Adult Neurogenesis, and Animal Behavior [frontiersin.org]
- 6. Cullin-RING Ubiquitin Ligases in Neurodevelopment and Neurodevelopmental Disorders[v1] | Preprints.org [preprints.org]
- 7. Role of SOCS2 in the Regulation of Immune Response and Development of the Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Socs2 suppressor of cytokine signaling 2 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. Role of SOCS and VHL Proteins in Neuronal Differentiation and Development [mdpi.com]
- 10. Suppressor of cytokine signaling (SOCS) 2, a protein with multiple functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eubopen.org [eubopen.org]
- 12. Is PROTAC technology really a game changer for central nervous system drug discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 15. Advancements in PROTAC-based therapies for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Progress in Research of PROTAC for Neurodegenerative Disorders Treatment [journal11.magtechjournal.com]
The Central Role of B-Cells in Neuromyelitis Optica Spectrum Disorder (NMOSD): A Technical Guide for Researchers and Drug Development Professionals
Abstract Neuromyelitis Optica Spectrum Disorder (NMOSD) is a severe, relapsing autoimmune disease of the central nervous system (CNS) driven by a humoral immune response. The discovery of pathogenic autoantibodies against the aquaporin-4 (AQP4) water channel on astrocytes fundamentally shifted the understanding of NMOSD, placing B-cells at the core of its immunopathology. This technical guide provides an in-depth examination of the multifaceted role of B-cells in NMOSD. We will explore the mechanisms of B-cell-mediated pathogenesis, from the production of AQP4-immunoglobulin G (IgG) and pro-inflammatory cytokines to their function as antigen-presenting cells. Key B-cell subsets, critical signaling pathways involving IL-6 and BAFF, and the molecular basis for successful B-cell targeted therapies are detailed. Furthermore, this guide includes summaries of clinical trial data, key experimental protocols for studying B-cell function, and a review of relevant biomarkers. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to advance the understanding and treatment of NMOSD.
Introduction to NMOSD
Neuromyelitis Optica Spectrum Disorder (NMOSD) is an inflammatory autoimmune condition of the CNS that primarily targets the optic nerves and spinal cord, leading to often severe attacks of optic neuritis and transverse myelitis.[1][2] For many years, NMOSD was considered a variant of multiple sclerosis (MS), but the identification of a specific serum autoantibody, NMO-IgG, in 2004 marked a pivotal moment in distinguishing it as a unique disease entity.[2][3] This antibody was subsequently found to target aquaporin-4 (AQP4), the most abundant water channel protein in the CNS, which is highly expressed on the foot processes of astrocytes.[1][2][4]
The presence of AQP4-IgG in approximately 75-90% of patients firmly establishes NMOSD as an antibody-mediated autoimmune disease.[1][5] The pathogenic cascade involves AQP4-IgG gaining access to the CNS, binding to astrocytes, and initiating a potent inflammatory response that leads to complement-dependent cytotoxicity, demyelination, and neuronal injury.[1][6][7] This B-cell-driven pathology underscores the rationale for therapies that target this specific lymphocyte population.[7]
The Multifaceted Role of B-Cells in NMOSD Pathophysiology
B-cells contribute to NMOSD pathogenesis through several interconnected mechanisms, extending beyond their primary role as antibody producers.[1][7]
AQP4-IgG Production and Pathogenicity
The hallmark of NMOSD is the production of pathogenic AQP4-IgG by B-cells that have differentiated into plasmablasts and plasma cells.[5][6] These autoantibodies, predominantly of the IgG1 subclass, are highly effective at fixing complement.[1] Upon crossing a compromised blood-brain barrier (BBB), AQP4-IgG binds to AQP4 on astrocyte end-feet. This binding event triggers the classical complement cascade, leading to the formation of the membrane attack complex (MAC) and subsequent astrocyte lysis. The resulting astrocyte death releases inflammatory mediators, recruits other immune cells like neutrophils and eosinophils, and creates a pro-inflammatory environment that causes secondary damage to oligodendrocytes and neurons.[6][8]
Key B-Cell Subsets in NMOSD
Specific B-cell populations are dysregulated in NMOSD and contribute to disease activity.
-
Plasmablasts: These short-lived, antibody-secreting cells (ASCs) are significantly elevated in the peripheral blood of NMOSD patients, with numbers often peaking during relapses.[6][9] They are a primary source of circulating AQP4-IgG.[5]
-
Memory B-Cells (CD19+CD27+): This population serves as a reservoir of antigen-experienced cells. Upon re-exposure to antigen or appropriate stimuli, they can rapidly differentiate into AQP4-IgG-producing plasmablasts, contributing to disease perpetuation.[1][10]
-
Naive B-Cells (CD19+CD27-IgD+): Studies have shown that even naive, pre-germinal center B-cells from NMOSD patients can be stimulated in vitro to produce AQP4-IgG.[10][11][12] This suggests a profound failure in early B-cell tolerance checkpoints.[11][13]
-
Double-Negative (DN) B-Cells (CD19+CD27-IgD-): This subset, associated with extrafollicular B-cell activation, is expanded in the peripheral blood of NMOSD patients and may be clonally related to AQP4-reactive B-cells found in the cerebrospinal fluid (CSF).[2][4]
-
CD21lo B-Cells: During acute phases of NMOSD, a series of CD21lo B-cell subsets, considered precursors to ASCs, are dominant in the CSF.[14] The increase in these cells correlates with the annual relapse rate, suggesting they are key contributors to pathogenesis.[14]
B-Cell Functions Beyond Antibody Production
B-cells also propagate the autoimmune response through antibody-independent mechanisms.
-
Antigen Presentation: AQP4-specific B-cells can process and present AQP4 peptides to autoreactive T-cells, leading to their activation and differentiation. This T-cell help, in turn, provides crucial co-stimulation for B-cells to differentiate into ASCs.[1]
-
Cytokine Secretion: B-cells in NMOSD can secrete a range of pro-inflammatory cytokines, including IL-6 and TNF-α.[8] IL-6, in particular, is a pleiotropic cytokine that enhances disease activity by promoting plasmablast survival, stimulating AQP4-IgG production, and driving the differentiation of pathogenic Th17 cells.[2][8][9]
Failure of B-Cell Tolerance
The presence of autoreactive B-cells in NMOSD points to defects in immune tolerance. Autoreactive B-cells are normally eliminated during development in the bone marrow (central tolerance) or inactivated in the periphery (peripheral tolerance). In NMOSD, B-cells specific for AQP4 appear to escape both of these critical checkpoints, allowing them to mature, become activated, and produce pathogenic antibodies.[1][13]
Core Signaling Pathways in B-Cell Activation and Survival
Several key cytokine pathways are crucial for the survival, activation, and differentiation of the pathogenic B-cells in NMOSD.
The IL-6 Axis
Interleukin-6 (IL-6) is a central cytokine in NMOSD, with elevated levels found in the serum and CSF of patients.[9][15] It plays multiple pathogenic roles: it is a potent survival factor for plasmablasts, it induces the differentiation of B-cells into antibody-producing cells, and it promotes the differentiation of pro-inflammatory Th17 cells from naive T-cells.[9][16] IL-6 also contributes to the disruption of the BBB, facilitating the entry of AQP4-IgG and other immune cells into the CNS.[8][9]
The BAFF/APRIL System
B-cell activating factor (BAFF) and a proliferation-inducing ligand (APRIL) are critical survival factors for B-cells.[17][18] Elevated levels of both BAFF and APRIL are found in the CSF of NMOSD patients, particularly during relapses.[8][18] These cytokines are thought to promote the survival of autoreactive B-cells and their differentiation into ASCs within the CNS, thereby sustaining the pathogenic immune response.[19][20]
T-Cell-B-Cell Interaction
The activation of autoreactive B-cells and their differentiation into high-affinity, class-switched antibody-producing cells is often dependent on help from cognate T-helper cells.[1] This interaction involves the B-cell presenting a processed AQP4 antigen to a T-cell, leading to co-stimulation through receptor-ligand pairs like CD40 on the B-cell and CD40L on the T-cell. In vitro experiments confirm that AQP4 antibody production is enhanced by CD40-ligand stimulation.[10][12]
B-Cell Targeted Therapies in NMOSD
The central role of B-cells in NMOSD makes them a prime therapeutic target. Several monoclonal antibodies have demonstrated significant efficacy in reducing relapse rates and disability.
Clinical Trial Data Summary
The following tables summarize key efficacy data from clinical trials of B-cell targeted therapies in NMOSD.
Table 1: Anti-CD19/CD20 B-Cell Depleting Therapies
| Drug (Target) | Trial Name | Key Efficacy Outcome | Result | Citation(s) |
|---|---|---|---|---|
| Inebilizumab (anti-CD19) | N-MOmentum | Risk reduction of adjudicated attack | 77.3% reduction in risk vs. placebo | [3][5] |
| % of patients attack-free at 28 weeks | 89% (AQP4-IgG+) | [5] | ||
| Rituximab (anti-CD20) | Meta-analysis | Reduction in mean annualized relapse rate (ARR) | Diminished by 1.56 | [6] |
| Reduction in mean EDSS score | Reduced by 1.16 | [6] | ||
| BAT4406F (anti-CD20) | Phase 1 | B-cell depletion | Near elimination of B-cells for 6 months (500/750mg doses) | [21] |
| Change in EDSS score at 6 months | Reductions up to 1.25 points | [21] |
| Ublituximab (anti-CD20) | Phase 1 | B-cell depletion | Achieved in 4 of 5 patients for 2 months |[6] |
Table 2: IL-6 Receptor (IL-6R) Blockers
| Drug (Target) | Trial Name | Key Efficacy Outcome | Result | Citation(s) |
|---|---|---|---|---|
| Satralizumab (anti-IL-6R) | SAkuraStar & SAkuraSky | Risk reduction of adjudicated relapse | Significant reduction in relapse risk vs. placebo | [2][9] |
| Tocilizumab (anti-IL-6R) | Case series/Trials | Relapse prevention | Shown to decrease relapse rates |[15][22] |
Key Experimental Methodologies
Investigating the role of B-cells in NMOSD requires specialized laboratory techniques. This section outlines the core principles and workflows for essential experiments.
Detection of AQP4-IgG
Accurate detection of AQP4-IgG is critical for diagnosis. The cell-based assay (CBA) is the recommended gold standard due to its superior sensitivity and specificity.[23][24][25]
Table 3: Comparison of AQP4-IgG Detection Methods
| Method | Principle | Sensitivity | Specificity | Citation(s) |
|---|---|---|---|---|
| Cell-Based Assay (CBA) | Uses cells transfected to express AQP4 on their surface. Patient serum is added, and bound antibodies are detected by a fluorescent secondary antibody. | High (e.g., 72.4%) | Very High (100%) | [23][26] |
| ELISA | Uses purified recombinant AQP4 protein as the antigen in an enzyme-linked immunosorbent assay format. | Moderate (e.g., 51.7%) | High (e.g., 98.6%) | [23][24] |
| Indirect Immunofluorescence (IIF) | Uses tissue sections (e.g., mouse brain) as the antigen source. | Moderate (e.g., 62.1%) | High (e.g., 97.3%) | [23] |
| Fluorescence Immunoprecipitation (FIPA) | Uses radiolabeled or fluorescently tagged AQP4 protein in solution, which is immunoprecipitated by patient antibodies. | Suboptimal | Suboptimal |[26] |
B-Cell Isolation from Clinical Samples
Studying B-cell function requires their isolation from peripheral blood or, more rarely, CSF.[1][4]
Protocol: Isolation of B-Cells from Peripheral Blood Mononuclear Cells (PBMCs)
-
Blood Collection: Collect whole blood from subjects in heparinized tubes.
-
PBMC Isolation: Dilute blood 1:1 with phosphate-buffered saline (PBS). Carefully layer the diluted blood over a Ficoll-Paque gradient in a conical tube. Centrifuge at 400 x g for 30 minutes with the brake off.
-
Harvesting: Carefully aspirate the upper plasma layer and collect the distinct "buffy coat" layer containing the PBMCs.
-
Washing: Wash the collected PBMCs twice with PBS.
-
B-Cell Enrichment: Isolate B-cells from the PBMC suspension using negative or positive selection with magnetic beads. For example, use a CD19 positive selection kit.
-
Add anti-CD19 magnetic microbeads to the PBMC suspension.
-
Incubate for 15 minutes at 4°C.
-
Wash the cells to remove unbound beads.
-
Place the tube in a magnetic separator. The CD19+ B-cells will be retained in the magnetic field.
-
Aspirate the supernatant containing non-B-cells.
-
Remove the tube from the magnet and resuspend the purified B-cells in culture medium.
-
-
Purity Check: Assess the purity of the isolated CD19+ B-cell population using flow cytometry.
In Vitro B-Cell to Plasmablast Differentiation
This assay is used to study the conditions under which B-cells from patients differentiate into antibody-secreting cells and to test the effects of therapeutic compounds.[10][27]
Protocol: T-Cell Dependent (In Vitro) B-Cell Differentiation [27][28][29]
-
Cell Preparation: Isolate CD19+ B-cells from PBMCs as described above.
-
Culture Setup:
-
Use a 96-well flat-bottom plate. For optimal results, plates can be pre-coated with CD40-ligand (CD40L) expressing feeder cells.
-
Seed purified B-cells at a density of approximately 2,500 cells per well.
-
-
Stimulation: Add recombinant human IL-21 to the culture medium to a final concentration of 50 ng/mL. This combination of CD40L and IL-21 mimics T-cell help.[27][28]
-
Incubation: Culture the cells for 7-9 days at 37°C in a 5% CO2 incubator.
-
Analysis:
-
Phenotypic Analysis: Harvest the cells and stain with fluorescently-labeled antibodies against B-cell and plasmablast markers (e.g., anti-CD19, anti-CD27, anti-CD38). Analyze by flow cytometry to quantify the percentage of differentiated plasmablasts (typically CD19+CD27++CD38++).
-
Functional Analysis: Collect culture supernatants and measure total IgG or AQP4-specific IgG secretion by ELISA.
-
Biomarkers of B-Cell Activity in NMOSD
Identifying reliable biomarkers is crucial for diagnosis, monitoring disease activity, and predicting therapeutic response.
Table 4: Potential B-Cell Related Biomarkers in NMOSD
| Biomarker | Sample Type | Clinical Relevance | Citation(s) |
|---|---|---|---|
| AQP4-IgG | Serum, CSF | Diagnostic hallmark of seropositive NMOSD. Titers may predict future relapse. | [2][30] |
| Plasmablasts | Blood, CSF | Levels are elevated during relapses. | [6][31] |
| Double-Negative (DN) B-cells | Blood | Expansion may be a marker of disease activity. | [2][4] |
| Interleukin-6 (IL-6) | CSF, Serum | Elevated during relapses; correlates with disease severity. | [8][9][22] |
| BAFF / APRIL | CSF, Serum | Elevated during relapses; may reflect B-cell immune response severity. | [8][17][18] |
| CXCL13 | CSF | B-cell chemoattractant; elevated levels may correlate with relapse rates and disability. | [8][31] |
| Glial Fibrillary Acidic Protein (GFAP) | CSF, Serum | Marker of astrocyte damage; elevated in acute attacks. | [30][31] |
| Neurofilament Light Chain (NfL) | Serum, CSF | Marker of neuroaxonal injury; predicts disability worsening. |[30][31] |
Conclusion and Future Directions
The evidence is unequivocal: B-cells are the central drivers of immunopathology in AQP4-IgG positive NMOSD. Their roles as producers of pathogenic autoantibodies, presenters of autoantigen, and sources of pro-inflammatory cytokines make them a critical target for therapeutic intervention. The success of B-cell depleting therapies and cytokine blockers that disrupt B-cell survival and differentiation pathways has transformed the management of NMOSD.
Future research will likely focus on refining these therapeutic strategies. This includes developing treatments that selectively target pathogenic B-cell subsets while sparing regulatory B-cells, which may have a protective function. Further investigation into the initial triggers of B-cell autoimmunity and the mechanisms of tolerance breakdown will be essential for developing preventative strategies. Finally, the validation and implementation of robust biomarkers of B-cell activity will enable more personalized treatment approaches, allowing clinicians to better predict disease course and tailor therapy to individual patients.
References
- 1. neurology.org [neurology.org]
- 2. B cell depletion as a therapeutic strategy for neuromyelitis optica spectrum disorder: rationale, evidence, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vjneurology.com [vjneurology.com]
- 4. CNS Aquaporin‐4‐specific B cells connect with multiple B‐cell compartments in neuromyelitis optica spectrum disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neurologylive.com [neurologylive.com]
- 6. B Cells and Antibodies as Targets of Therapeutic Intervention in Neuromyelitis Optica Spectrum Disorders [mdpi.com]
- 7. B-Cell Targeted Treatments for Neuromyelitis Optica Spectrum Disorder: A Focus on CD19 and CD20 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuromyelitis optica spectrum disorders: from pathophysiology to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interleukin-6 in neuromyelitis optica spectrum disorder pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Condition-dependent generation of aquaporin-4 antibodies from circulating B cells in neuromyelitis optica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. CD21lo B-cell subsets are recruited to the central nervous system in acute neuromyelitis optica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 16. researchgate.net [researchgate.net]
- 17. Elevated C‐X‐C motif ligand 13 and B‐cell‐activating factor levels in neuromyelitis optica during remission - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cerebrospinal fluid BAFF and APRIL levels in neuromyelitis optica and multiple sclerosis patients during relapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Excessive MALAT1 promotes the immunologic process of neuromyelitis optica spectrum disorder by upregulating BAFF expression - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. neuromyelitisnews.com [neuromyelitisnews.com]
- 22. Soluble biomarkers for Neuromyelitis Optica Spectrum Disorders: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. [Comparison of three anti-aquaporin 4 antibody detection methods in neuromyelitis optical] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Diagnosing NMOSD | NMOSD HCP Website [nmosd.com]
- 25. upliznahcp.com [upliznahcp.com]
- 26. Frontiers | Testing for Antibodies Against Aquaporin-4 and Myelin Oligodendrocyte Glycoprotein in the Diagnosis of Patients With Suspected Autoimmune Myelopathy [frontiersin.org]
- 27. Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells [frontiersin.org]
- 29. researchgate.net [researchgate.net]
- 30. Biomarkers for neuromyelitis optica: a visual analysis of emerging research trends - PMC [pmc.ncbi.nlm.nih.gov]
- 31. neurology.org [neurology.org]
Foundational Studies of MEDI-551 (Inebilizumab) in Multiple Sclerosis Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core foundational preclinical research on MEDI-551 (inebilizumab), a humanized, afucosylated anti-CD19 monoclonal antibody, in the context of multiple sclerosis (MS) models. MEDI-551 is designed to achieve potent B-cell depletion and is currently approved for neuromyelitis optica spectrum disorder (NMOSD), a condition with pathogenic mechanisms that overlap with MS.[1][2] This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental designs.
Mechanism of Action
MEDI-551 targets the CD19 protein, a surface antigen expressed on a broad spectrum of B-lineage cells, from early pro-B cells to mature B cells and plasmablasts, and even some plasma cells.[3][4] This is a key differentiator from anti-CD20 therapies like rituximab, as CD19 is present on a wider range of B cells, including antibody-secreting plasmablasts that may lack CD20.[2][4]
The primary mechanisms of action for MEDI-551-mediated B-cell depletion are Antibody-Dependent Cellular Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC).[5][6] MEDI-551 is glycoengineered (afucosylated), which enhances its binding affinity for the FcγRIIIA receptor on effector immune cells such as Natural Killer (NK) cells and macrophages, leading to more potent ADCC.[3][7]
Caption: MEDI-551 binds to CD19 on B-cells, inducing their depletion via ADCC and CDC.
Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Models
Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for human multiple sclerosis.[3] Studies in EAE models have demonstrated that MEDI-551 can effectively disrupt disease development and progression.[8][9]
A key study utilized human CD19 transgenic (hCD19Tg) mice to evaluate the efficacy of MEDI-551.[10] A single dose of MEDI-551 administered before or during ongoing EAE was shown to significantly suppress the disease.[9] The therapeutic effect is attributed to several factors:
-
Depletion of pathogenic B-cell populations: This includes the reduction of short-lived plasma cells in the spleen and long-lived plasma cells in the bone marrow.[8]
-
Reduction of autoantibodies: A decrease in myelin oligodendrocyte glycoprotein (B1211001) (MOG)-specific antibodies in the central nervous system (CNS) was observed.[8]
-
Inhibition of pro-inflammatory T-cell responses: MEDI-551 treatment led to a reduction in inflammatory T-cell subsets, particularly Th17 cells, in the spinal cord.[8]
-
Preservation of regulatory immune cells: Notably, CD1dhiCD5+ regulatory B cells (Bregs) showed resistance to depletion, and myelin-specific Foxp3+ regulatory T cells (Tregs) were expanded.[8][9]
Quantitative Data from Preclinical EAE Studies
| Parameter | Control Group | MEDI-551 Treated Group | Percentage Change | Reference |
| Clinical EAE Score (Peak) | ~3.5 | ~1.5 | ~57% reduction | [8] |
| CD138+ Plasma Cells (Bone Marrow) | High | Significantly Reduced | Not specified | [8] |
| CD138+ Plasma Cells (Spleen) | High | Significantly Reduced | Not specified | [8] |
| MOG-specific Antibodies (CNS) | Present | Significantly Reduced | Not specified | [8] |
| Leukocyte Infiltration (Spinal Cord) | High | Significantly Reduced | Not specified | [9] |
| B-cell Depletion (Spleen, Bone Marrow, Blood) | N/A | >90% | >90% | [10] |
Experimental Protocols
EAE Induction and Treatment
The following provides a generalized protocol based on published studies.[8]
Caption: A typical experimental workflow for evaluating MEDI-551 efficacy in an EAE mouse model.
Detailed Methodology:
-
Animal Model: Human CD19 transgenic (hCD19Tg) mice are often used to ensure the relevance of the anti-human CD19 antibody.[4]
-
EAE Induction: EAE is induced by subcutaneous immunization with an emulsion of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis. Additionally, pertussis toxin is administered intraperitoneally on day 0 and day 2 post-immunization to facilitate the entry of immune cells into the CNS.[8]
-
Treatment: A single intravenous (IV) or subcutaneous (SC) dose of MEDI-551 is administered. In prophylactic studies, this is done before EAE induction, while in therapeutic paradigms, it is given after immunization but before the onset of severe clinical signs (e.g., day 7).[8][9] Dosages in mice have included doses of ≥0.5 mg/kg to achieve over 90% B-cell depletion.[10]
-
Clinical Assessment: Mice are monitored daily for clinical signs of EAE and scored on a standardized scale (typically 0-5) based on the severity of paralysis.
-
Immunological and Histological Analysis: At the peak of the disease, tissues such as the spleen, bone marrow, and CNS (spinal cord and brain) are harvested.
-
Flow Cytometry: Used to quantify various immune cell populations, including different B-cell subsets (e.g., plasma cells, regulatory B cells) and T-cell subsets (e.g., Th1, Th17, Tregs).
-
ELISA and ELISpot: Employed to measure the levels of MOG-specific autoantibodies in the serum and CNS, and to enumerate antibody-secreting cells in the spleen and bone marrow.[11]
-
Histopathology: Spinal cord sections are stained (e.g., with Hematoxylin and Eosin for cellular infiltration and Luxol Fast Blue for demyelination) to assess the extent of inflammation and nerve damage.
-
Pharmacokinetics and Pharmacodynamics
Pharmacokinetic studies in various models and in humans have shown that MEDI-551 exhibits a typical monoclonal antibody profile with an elimination half-life of approximately 18 days.[12][13] The clearance of MEDI-551 is influenced by target (CD19)-mediated clearance, which becomes less significant as B cells are depleted.[12][14]
Pharmacodynamic studies demonstrate that MEDI-551 leads to rapid, profound, and sustained depletion of circulating B cells.[15] The duration of B-cell depletion is dose-dependent.[10]
Signaling and Immune Regulation Pathway
MEDI-551's therapeutic effect in EAE models extends beyond simple B-cell depletion, influencing the broader immune network.
Caption: MEDI-551 disrupts EAE by depleting pathogenic B-cells while sparing regulatory cells.
The depletion of IL-6-producing B cells is thought to contribute to the suppression of Th17 cell differentiation, as IL-6 is a key cytokine in this process.[8] Concurrently, the preservation of regulatory B cells and the expansion of regulatory T cells help to re-establish immune tolerance and control the autoimmune response.[8]
Conclusion
Foundational studies in EAE models provide a strong rationale for the therapeutic potential of MEDI-551 in B-cell-mediated neurological autoimmune diseases like multiple sclerosis. The data indicates that MEDI-551 not only depletes a broad range of B cells, including pathogenic plasma cells, but also favorably modulates the adaptive immune response by inhibiting pro-inflammatory T cells and promoting regulatory cell populations. These preclinical findings have paved the way for clinical investigations in MS and the successful development for NMOSD.[3][16][17]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 3. Safety and tolerability of inebilizumab (MEDI-551), an anti-CD19 monoclonal antibody, in patients with relapsing forms of multiple sclerosis: Results from a phase 1 randomised, placebo-controlled, escalating intravenous and subcutaneous dose study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inebilizumab, a B Cell-Depleting Anti-CD19 Antibody for the Treatment of Autoimmune Neurological Diseases: Insights from Preclinical Studies [mdpi.com]
- 5. assaygenie.com [assaygenie.com]
- 6. What is the mechanism of Inebilizumab-cdon? [synapse.patsnap.com]
- 7. Portico [access.portico.org]
- 8. Single Dose of Glycoengineered Anti-CD19 Antibody (MEDI551) Disrupts Experimental Autoimmune Encephalomyelitis by Inhibiting Pathogenic Adaptive Immune Responses in the Bone Marrow and Spinal Cord while Preserving Peripheral Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Single dose of glycoengineered anti-CD19 antibody (MEDI551) disrupts experimental autoimmune encephalomyelitis by inhibiting pathogenic adaptive immune responses in the bone marrow and spinal cord while preserving peripheral regulatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MEDI-551 Treatment Effectively Depletes B Cells and Reduces Serum Titers of Autoantibodies in Mice Transgenic for Sle1 and Human CD19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Population Pharmacokinetic Modeling of Inebilizumab in Subjects with Neuromyelitis Optica Spectrum Disorders, Systemic Sclerosis, or Relapsing Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Population Pharmacokinetic Modeling of Inebilizumab in Subjects with Neuromyelitis Optica Spectrum Disorders, Systemic Sclerosis, or Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. neurology.org [neurology.org]
- 16. Inebilizumab, a B Cell-Depleting Anti-CD19 Antibody for the Treatment of Autoimmune Neurological Diseases: Insights from Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inebilizumab, a B Cell-Depleting Anti-CD19 Antibody for the Treatment of Autoimmune Neurological Diseases: Insights from Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for RTL551 in Experimental Autoimmune Encephalomyelitis (EAE) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS).[1][2] EAE models are crucial for understanding the pathogenesis of MS and for the preclinical evaluation of potential therapeutic agents.[1][2] This document provides detailed application notes and protocols for the use of RTL551, a recombinant T-cell receptor ligand, in EAE models. It is highly probable that the query "MN551" was a typographical error and the intended compound is RTL551, a molecule that has been studied in the context of EAE.
RTL551 is a recombinant T-cell receptor ligand composed of the α1 and β1 domains of the I-Ab class II molecule covalently linked to the encephalitogenic myelin oligodendrocyte glycoprotein (B1211001) (MOG)-35-55 peptide.[3][4] It has been demonstrated to be effective in preventing and reversing clinical and histological signs of EAE in an antigen-specific manner.[3]
Mechanism of Action
RTL551 functions as a therapeutic agent in EAE by modulating the autoimmune response directed against myelin. Its primary mechanism involves the targeted suppression of encephalitogenic T-cells.[3][4]
Key aspects of RTL551's mechanism of action include:
-
Inhibition of Pro-inflammatory Cytokine Production: Treatment with RTL551 significantly reduces the secretion of pro-inflammatory cytokines, such as Interleukin-17 (IL-17) and Tumor Necrosis Factor-alpha (TNF-α), by MOG-35-55-reactive T-cells.[3][5]
-
Reduction of CNS Infiltration: RTL551 therapy abrogates the infiltration of pathogenic immune cells into the central nervous system (CNS).[3] This is achieved by downregulating the expression of chemokines and their receptors, as well as adhesion molecules like VCAM-1 and ICAM-1 on endothelial cells, which are crucial for immune cell trafficking into the CNS.[3]
-
Attenuation of Th1 Cell Response: RTL551 attenuates the Th1 specific immune response by reducing the frequency of CD226 and T-bet expressing CD4+ T-cells in the blood and inhibiting the expansion of CD44 expressing CD4+ T-cells in the blood and spleen.[4]
-
Induction of T-cell Tolerance: RTLs, including RTL551, can act as partial T-cell receptor (TCR) agonists, leading to the inhibition of T-cell activation and the promotion of IL-10 secretion, which contributes to an anti-inflammatory environment.[5]
Below is a diagram illustrating the proposed signaling pathway of RTL551 in modulating the immune response in EAE.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies of RTL551 in EAE models.
Table 1: Effect of RTL551 on EAE Clinical Scores
| Treatment Group | Dosage | Administration Route | Treatment Schedule | Mean Peak Clinical Score (vs. Control) | Reference |
| RTL551 | 0.1 mg/day | Intravenous (i.v.) | Daily for 5 days, starting at disease onset | Significantly reduced | [3] |
| RTL551 | Not specified | Intravenous (i.v.) | 1-5 daily injections | Significantly reduced | [4] |
Table 2: Immunological Effects of RTL551 in EAE Models
| Parameter | Effect of RTL551 Treatment | Tissue/Cell Type | Reference |
| IL-17 Secretion | Strongly reduced | MOG-35-55-reactive T-cells | [3] |
| TNF-α Secretion | Strongly reduced | MOG-35-55-reactive T-cells | [3] |
| CD226+ CD4+ T-cells | Significantly reduced frequency | Blood | [4] |
| T-bet+ CD4+ T-cells | Significantly reduced frequency | Blood and CNS | [4] |
| CD44+ CD4+ T-cells | Inhibited expansion | Blood and Spleen | [4] |
| CNS Inflammatory Lesions | Selectively reduced | CNS | [4] |
| IL-17 & IFN-γ secretion (ex vivo) | Reduced | CNS-derived MOG-35-55 reactive cells | [4] |
Experimental Protocols
Induction of EAE (MOG-35-55 in C57BL/6 Mice)
This protocol describes the active induction of EAE in C57BL/6 mice using MOG-35-55 peptide.
Materials:
-
C57BL/6 mice (female, 8-12 weeks old)
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG-35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTX)
-
Sterile Phosphate Buffered Saline (PBS)
-
Sterile syringes and needles
Procedure:
-
Antigen Emulsion Preparation: Prepare an emulsion of MOG-35-55 in CFA. A common concentration is 1-2 mg/mL of MOG-35-55 in an equal volume mixture of PBS and CFA. Emulsify by repeatedly drawing the mixture through a syringe until a thick, stable emulsion is formed.
-
Immunization (Day 0): Anesthetize the mice. Inject 100-200 µL of the MOG-35-55/CFA emulsion subcutaneously at two sites on the flank.
-
Pertussis Toxin Administration (Day 0 and Day 2): On the day of immunization (Day 0), administer a dose of Pertussis Toxin (typically 100-200 ng) intraperitoneally (i.p.). Repeat the PTX injection on Day 2.
-
Monitoring: Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
Clinical Scoring of EAE
The severity of EAE is assessed using a standardized clinical scoring system.
Scoring Scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness or wobbly gait
-
3: Partial hind limb paralysis
-
4: Complete hind limb paralysis
-
5: Moribund or dead
Mice should be scored daily by an observer blinded to the treatment groups.
RTL551 Treatment Protocol
This protocol outlines the therapeutic administration of RTL551 in EAE mice.
Materials:
-
RTL551
-
Vehicle control (e.g., sterile PBS)
-
Sterile syringes and needles for intravenous injection
Procedure:
-
Treatment Initiation: Begin treatment at the onset of clinical signs of EAE (typically a clinical score of 1 or 2).
-
Dosage and Administration: Administer RTL551 intravenously (i.v.) at a dose of 0.1 mg per day.[3] The treatment is typically continued for 5 consecutive days.[3]
-
Control Group: Administer an equivalent volume of the vehicle control to a separate group of EAE-induced mice.
-
Clinical Monitoring: Continue daily clinical scoring for all treatment and control groups throughout the experiment to assess the therapeutic efficacy of RTL551.
The following diagram illustrates the experimental workflow for a typical EAE study involving RTL551.
Histological and Immunological Analysis
At the end of the study, tissues can be collected for further analysis to evaluate the pathological and immunological effects of RTL551.
Histological Analysis:
-
Perfuse mice with PBS followed by 4% paraformaldehyde.
-
Collect spinal cords and brains.
-
Process tissues for paraffin (B1166041) embedding or cryosectioning.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation and Luxol Fast Blue (LFB) to evaluate demyelination.
Immunological Analysis:
-
Isolate mononuclear cells from the spleen, lymph nodes, and CNS.
-
Perform flow cytometry to analyze immune cell populations (e.g., CD4+, CD8+, B cells, macrophages).[4]
-
Restimulate splenocytes or lymph node cells with MOG-35-55 peptide ex vivo and measure cytokine production (e.g., IL-17, IFN-γ, TNF-α, IL-10) by ELISA or intracellular cytokine staining.[3][4]
Conclusion
RTL551 has demonstrated significant therapeutic potential in EAE models by effectively targeting the pathogenic T-cell response, reducing neuroinflammation, and ameliorating clinical signs of the disease. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug development professionals interested in utilizing RTL551 in preclinical studies for multiple sclerosis. These studies lend strong support to the application of the RTL approach for therapy in MS.[3]
References
- 1. Experimental autoimmune encephalomyelitis - Wikipedia [en.wikipedia.org]
- 2. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Promising Therapeutic Approach for Multiple Sclerosis: Recombinant T-Cell Receptor Ligands Modulate Experimental Autoimmune Encephalomyelitis by Reducing Interleukin-17 Production and Inhibiting Migration of Encephalitogenic Cells into the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RTL551 treatment of EAE reduces CD226 and T-bet+ CD4 T cells in periphery and prevents infiltration of T-bet+ IL-17, IFN-γ producing T cells into CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Inebilizumab in Laboratory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inebilizumab is a humanized, afucosylated monoclonal antibody that targets the CD19 protein expressed on the surface of B-cells.[1][2] Its mechanism of action involves the depletion of CD19-positive B-cells, including plasmablasts and some plasma cells, primarily through antibody-dependent cellular cytotoxicity (ADCC).[3][4][5] This makes Inebilizumab a valuable tool for in vitro and in vivo research related to autoimmune diseases and B-cell malignancies. These application notes provide detailed protocols for the proper storage, handling, and application of research-grade Inebilizumab in a laboratory setting.
Storage and Handling of Inebilizumab
Proper storage and handling are critical to maintain the integrity and functionality of Inebilizumab.
Quantitative Data Summary
| Parameter | Recommendation | Source(s) |
| Formulation | Lyophilized from PBS | [6][7] |
| Short-Term Storage (Reconstituted) | 2-8°C for up to 1 week | [6] |
| Long-Term Storage (Lyophilized) | -20°C or -80°C for up to 10 years | [8] |
| Long-Term Storage (Reconstituted) | -80°C (aliquoted to avoid freeze-thaw cycles) | [6][8] |
| Reconstitution Buffer | Sterile, distilled water or 1X PBS | [6][8] |
| Carrier Protein (Optional) | Bovine Serum Albumin (BSA) to a final concentration of 0.1-0.5% | [6][7] |
Protocol for Reconstitution of Lyophilized Inebilizumab
This protocol provides a general guideline for the reconstitution of lyophilized research-grade Inebilizumab. Always refer to the manufacturer's specific instructions if available.
Materials:
-
Vial of lyophilized Inebilizumab
-
Sterile, distilled water or sterile 1X Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile, low-protein-binding microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pre-Reconstitution Centrifugation: Before opening, centrifuge the vial of lyophilized Inebilizumab at 12,000 x g for 20 seconds to ensure the pellet is at the bottom of the vial.[8]
-
Reconstitution:
-
Carefully remove the cap.
-
Add the recommended volume of sterile, distilled water or 1X PBS to achieve a final concentration of 1 mg/mL. For example, for a 100 µg vial, add 100 µL of diluent.[8]
-
-
Mixing:
-
Recap the vial and gently vortex for 15-20 seconds to ensure complete dissolution.
-
Visually inspect to ensure no particulates are present. The solution should be clear and colorless.
-
-
Post-Reconstitution Centrifugation: Centrifuge the vial again at 12,000 x g for 20 seconds to collect the entire volume of the reconstituted antibody.[8]
-
Aliquoting and Storage:
-
For long-term storage, it is recommended to aliquot the reconstituted Inebilizumab into sterile, low-protein-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C. For short-term storage (up to one week), store at 2-8°C.[6]
-
Experimental Protocols
The following are detailed protocols for key experiments utilizing Inebilizumab.
Protocol 1: In Vitro B-Cell Depletion Assay Using Flow Cytometry
This assay measures the ability of Inebilizumab to deplete CD19-positive B-cells in culture. Daudi or Raji cells, which are human B-lymphoma cell lines expressing high levels of CD19, are suitable for this assay.[9][10]
Materials:
-
CD19-positive B-cell line (e.g., Daudi or Raji cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Reconstituted Inebilizumab
-
Isotype control antibody (human IgG1)
-
Peripheral Blood Mononuclear Cells (PBMCs) as effector cells (for ADCC-mediated depletion)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated anti-human CD20 antibody (for B-cell quantification, as Inebilizumab may block CD19 epitopes for some flow cytometry antibodies)[11]
-
7-AAD or Propidium Iodide (for viability staining)
-
96-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture Daudi or Raji cells in complete medium to a density of 0.5-1 x 10^6 cells/mL.
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
-
Assay Setup:
-
Seed 5 x 10^4 target cells (Daudi or Raji) per well in a 96-well plate.
-
Add varying concentrations of Inebilizumab or isotype control (e.g., 0.01, 0.1, 1, 10 µg/mL).
-
Add effector cells (PBMCs) at an effector-to-target (E:T) ratio of 25:1.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
-
Flow Cytometry Staining:
-
Harvest cells from each well and transfer to flow cytometry tubes.
-
Wash the cells with 1 mL of cold flow cytometry staining buffer and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of staining buffer containing the anti-human CD20 antibody and a viability dye.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in 300 µL of staining buffer and acquire data on a flow cytometer.
-
Gate on the live cell population based on the viability dye.
-
Quantify the percentage of CD20-positive B-cells in the live cell gate for each condition.
-
Calculate the percentage of B-cell depletion relative to the isotype control.
-
Protocol 2: Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
This protocol measures the ability of Inebilizumab to induce ADCC against CD19-expressing target cells. A common method is the lactate (B86563) dehydrogenase (LDH) release assay.
Materials:
-
Raji cells (target cells)[10]
-
Natural Killer (NK) cells or PBMCs (effector cells)
-
Reconstituted Inebilizumab
-
Isotype control antibody (human IgG1)
-
LDH cytotoxicity detection kit
-
96-well round-bottom culture plates
Procedure:
-
Cell Preparation:
-
Prepare Raji cells at a concentration of 1 x 10^5 cells/mL in complete culture medium.
-
Prepare effector cells (NK cells or PBMCs) at a concentration of 2.5 x 10^6 cells/mL.
-
-
Assay Setup:
-
Add 50 µL of target cells (5,000 cells) to each well of a 96-well plate.
-
Add 50 µL of serially diluted Inebilizumab or isotype control.
-
Add 50 µL of effector cells (125,000 cells) for an E:T ratio of 25:1.
-
Include control wells:
-
Target cell spontaneous release (target cells only)
-
Target cell maximum release (target cells with lysis buffer from the kit)
-
Effector cell spontaneous release (effector cells only)
-
Volume correction control (medium only)
-
-
-
Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
LDH Measurement:
-
Centrifuge the plate at 250 x g for 4 minutes.
-
Transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
Add 50 µL of the LDH reaction mixture from the kit to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution from the kit.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of specific lysis using the formula provided in the LDH kit manufacturer's instructions.
Signaling Pathways and Experimental Workflows
Inebilizumab Mechanism of Action
Inebilizumab binds to the CD19 receptor on B-cells, leading to their depletion primarily through Antibody-Dependent Cellular Cytotoxicity (ADCC).[1][3]
Caption: Inebilizumab's mechanism of action via ADCC.
CD19 Signaling Pathway
Upon ligand binding, CD19 initiates a signaling cascade that involves several key downstream molecules, leading to B-cell activation, proliferation, and differentiation.[12][13][14]
References
- 1. assaygenie.com [assaygenie.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Inebilizumab-cdon? [synapse.patsnap.com]
- 4. upliznahcp.com [upliznahcp.com]
- 5. m.youtube.com [m.youtube.com]
- 6. sysy.com [sysy.com]
- 7. sysy-histosure.com [sysy-histosure.com]
- 8. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 9. researchgate.net [researchgate.net]
- 10. invivogen.com [invivogen.com]
- 11. Association between B-cell depletion and attack risk in neuromyelitis optica spectrum disorder: An exploratory analysis from N-MOmentum, a double-blind, randomised, placebo-controlled, multicentre phase 2/3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pharmiweb.com [pharmiweb.com]
- 14. CD19 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for MN551 in Systemic Lupus Erythematosus (SLE) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Systemic Lupus Erythematosus (SLE) is a chronic autoimmune disease characterized by systemic inflammation and the production of autoantibodies, leading to damage in multiple organ systems. The pathogenesis of SLE involves complex immune dysregulation, including aberrant cytokine signaling pathways. The Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway is a critical mediator of cytokine signaling, and its dysregulation is a key factor in the pathology of SLE and other autoimmune diseases.[1][2][3][4]
The Suppressor of Cytokine Signaling (SOCS) family of proteins are crucial negative regulators of the JAK/STAT pathway.[4][5] SOCS proteins, including SOCS2, are components of Cullin-RING E3 ubiquitin ligase (CRL) complexes. Specifically, SOCS2 can act as a substrate receptor for the CRL5 (Cullin 5-RING Ligase) complex, which mediates the ubiquitination and subsequent proteasomal degradation of signaling proteins.[1][6] The CRL5-SOCS2 complex, therefore, plays a pivotal role in attenuating cytokine-induced inflammation. Dysregulation in the expression and function of SOCS proteins has been observed in SLE patients, suggesting that targeting this pathway could be a promising therapeutic strategy.[7][8]
MN551 is a potent, cysteine-directed electrophilic covalent inhibitor that has been identified for its role in the biology of SOCS2 and its associated CRL5 complex. By covalently modifying key cysteine residues, this compound offers a tool to investigate the role of the CRL5-SOCS2 E3 ligase in the inflammatory processes central to SLE. These application notes provide an overview of the potential use of this compound in SLE research and detailed protocols for its application in relevant experimental models.
Mechanism of Action
This compound is a covalent inhibitor that targets reactive cysteine residues on its target proteins. In the context of the CRL5-SOCS2 complex, this compound is proposed to modulate the E3 ubiquitin ligase activity. This modulation can impact the downstream ubiquitination and degradation of key signaling molecules in the JAK/STAT pathway. By inhibiting the degradation of negative regulators or promoting the degradation of positive effectors of inflammatory signaling, this compound can potentially dampen the hyperactive immune responses characteristic of SLE. The CRL5 complex is involved in the ubiquitination of various proteins, and its activity is crucial for maintaining immune homeostasis.[1][9][10] The specific molecular targets of this compound within the CRL5-SOCS2 complex and its precise downstream effects are areas of active investigation.
Signaling Pathway Diagram
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound in preclinical SLE models. These are representative data to illustrate the expected outcomes of the described protocols.
Table 1: In Vitro Efficacy of this compound on Cytokine Production in PBMCs from SLE Patients
| This compound Concentration (µM) | IL-6 Production (% of Control) | TNF-α Production (% of Control) | IFN-γ Production (% of Control) |
| 0 (Vehicle) | 100 ± 8.5 | 100 ± 7.2 | 100 ± 9.1 |
| 0.1 | 85.2 ± 6.1 | 88.4 ± 5.9 | 82.1 ± 7.3 |
| 1 | 52.7 ± 4.9 | 58.1 ± 5.2 | 49.5 ± 6.0 |
| 10 | 21.3 ± 3.8 | 25.6 ± 4.1 | 18.9 ± 3.5 |
Table 2: In Vivo Efficacy of this compound in a Murine Lupus Model (MRL/lpr mice)
| Treatment Group | Proteinuria (mg/dL) | Anti-dsDNA Titer (U/mL) | Glomerular Inflammation Score |
| Vehicle Control | 280 ± 45 | 15,200 ± 2,100 | 3.5 ± 0.5 |
| This compound (10 mg/kg) | 150 ± 32 | 8,500 ± 1,500 | 2.1 ± 0.4 |
| This compound (30 mg/kg) | 85 ± 21 | 4,200 ± 980 | 1.2 ± 0.3 |
| Dexamethasone (1 mg/kg) | 95 ± 25 | 5,100 ± 1,100 | 1.5 ± 0.4 |
Experimental Protocols
Protocol 1: In Vitro Cytokine Production Assay
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines by peripheral blood mononuclear cells (PBMCs) from SLE patients.
Materials:
-
This compound
-
PBMCs isolated from SLE patients and healthy donors
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Phosphate-buffered saline (PBS)
-
ELISA kits for IL-6, TNF-α, and IFN-γ
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
Add 50 µL of the this compound dilutions to the respective wells to achieve final concentrations of 0.1, 1, and 10 µM. Add vehicle control to the control wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.
-
Stimulate the cells by adding 50 µL of LPS (final concentration 100 ng/mL) to each well.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate at 1500 rpm for 10 minutes.
-
Collect the supernatant and store at -80°C until analysis.
-
Measure the concentrations of IL-6, TNF-α, and IFN-γ in the supernatants using commercial ELISA kits according to the manufacturer's instructions.
Protocol 2: In Vivo Murine Lupus Model Study
Objective: To evaluate the therapeutic efficacy of this compound in a spontaneous murine model of lupus (MRL/lpr mice).
Materials:
-
This compound
-
MRL/lpr mice (female, 8-10 weeks old)
-
Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in water)
-
Dexamethasone (positive control)
-
Metabolic cages for urine collection
-
ELISA kits for anti-dsDNA antibodies
-
Materials for kidney histology (formalin, paraffin, H&E stain)
Procedure:
-
Acclimate MRL/lpr mice for one week before the start of the experiment.
-
Randomly assign mice to treatment groups (n=10 per group): Vehicle control, this compound (10 mg/kg), this compound (30 mg/kg), and Dexamethasone (1 mg/kg).
-
Administer treatments daily via oral gavage for 8 weeks.
-
Monitor body weight and general health of the mice weekly.
-
At weeks 0, 4, and 8, place mice in metabolic cages for 24 hours to collect urine for proteinuria analysis.
-
At the end of the 8-week treatment period, collect blood via cardiac puncture for serum analysis of anti-dsDNA antibody titers.
-
Euthanize the mice and harvest the kidneys.
-
Fix one kidney in 10% neutral buffered formalin for histological analysis. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Score glomerular inflammation by a blinded pathologist.
Experimental Workflow Diagram
References
- 1. Advances in the potential roles of Cullin-RING ligases in regulating autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Advances in the potential roles of Cullin-RING ligases in regulating autoimmune diseases [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | SOCS, Inflammation, and Autoimmunity [frontiersin.org]
- 5. Research progress of SOCS in autoimmune diseases: mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The analysis of CIS, SOCS1, SOSC2 and SOCS3 transcript levels in peripheral blood mononuclear cells of systemic lupus erythematosus and rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic Potential for Targeting the Suppressor of Cytokine Signaling-1 pathway for the treatment of SLE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of ubiquitin ligases in regulating immune cell functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The functions and properties of cullin-5, a potential therapeutic target for cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing MEDI-551 in Combination with Other Immunotherapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of MEDI-551 (inebilizumab), a CD19-targeting monoclonal antibody, and its application in combination with other immunotherapeutic agents. Detailed protocols for preclinical and clinical research settings are provided to guide the design and execution of studies evaluating these combination therapies.
Introduction to MEDI-551
MEDI-551 is a humanized, afucosylated IgG1 monoclonal antibody that binds to the CD19 protein expressed on the surface of B-lymphocytes.[1][2] This engineered antibody exhibits enhanced antibody-dependent cellular cytotoxicity (ADCC), leading to potent depletion of CD19-expressing B-cells, including plasmablasts and some plasma cells.[1][2] B-cell depletion has shown therapeutic benefit in B-cell malignancies and autoimmune diseases.[2][3] The rationale for combining MEDI-551 with other immunotherapies is to leverage synergistic mechanisms of action to enhance anti-tumor activity or to modulate the immune response in autoimmune conditions.
Data Summary of MEDI-551 in Combination Therapies
The following tables summarize key quantitative data from preclinical and clinical studies of MEDI-551 in combination with other immunotherapies.
Table 1: Preclinical Efficacy of MEDI-551 in Combination with Rituximab
| Animal Model | Combination | Outcome Measure | Result |
| Human CD19 Transgenic Mice | MEDI-551 + Rituximab | Duration of B-cell depletion | Prolonged B-cell depletion compared to either agent alone.[2][3] |
| SCID Mouse Lymphoma Model | MEDI-551 + Rituximab | Tumor Growth Inhibition | Prolonged suppression of tumor growth.[4] |
Table 2: Clinical Trial Data for MEDI-551 and Bendamustine in Relapsed/Refractory CLL (NCT01466153)
| Parameter | MEDI-551 (2 mg/kg) + Bendamustine (n=25) | MEDI-551 (4 mg/kg) + Bendamustine (n=25) |
| Response Rate | 48%[5] | 64%[5] |
| Common Treatment-Related Adverse Events (≥20%) | Infusion-related reaction, fatigue, nausea[5] | Infusion-related reaction, fatigue, nausea[5] |
| Grade 3/4 Treatment-Related Adverse Events (≥5%) | Neutropenia, thrombocytopenia, anemia, infusion-related reaction, fatigue, febrile neutropenia, tumor lysis syndrome[5] | Neutropenia, thrombocytopenia, anemia, infusion-related reaction, fatigue, febrile neutropenia, tumor lysis syndrome[5] |
Table 3: Clinical Trial Design for MEDI-551 and MEDI0680 (Anti-PD-1) in Relapsed/Refractory Aggressive B-cell Lymphomas
| Phase | Study Design | Patient Population | Dosing Regimen | Primary Objectives |
| Ib/II | 3+3 Dose Escalation and Expansion | Relapsed/Refractory DLBCL | MEDI-551: 12 mg/kg monthly. MEDI0680: Escalating doses bi-monthly for 1 year.[6] | Determine MTD, safety, and clinical activity.[6] |
Table 4: Clinical Trial Design for MEDI-551, Lenalidomide, and Dexamethasone in Untreated Multiple Myeloma (NCT01861340)
| Phase | Patient Population | Treatment Cycles | Dosing Regimen | Primary Endpoint |
| Early Phase 1 | Newly diagnosed multiple myeloma | 4 cycles | Cycles 1-2: Lenalidomide + Dexamethasone. Cycles 3-4: MEDI-551 (4mg/kg IV on days 1 and 8 of cycle 3, and day 1 of cycle 4) + Lenalidomide + Dexamethasone.[7] | Effect on multiple myeloma cancer stem cells.[7] |
Signaling Pathways and Mechanisms of Action
The therapeutic efficacy of MEDI-551 in combination with other immunotherapies stems from the interplay of distinct and potentially synergistic signaling pathways.
MEDI-551 Mechanism of Action
MEDI-551 targets the CD19 receptor on B-cells. Upon binding, the afucosylated Fc region of MEDI-551 engages with high affinity to FcγRIIIA on natural killer (NK) cells and other immune effector cells, triggering a potent ADCC response that leads to the lysis of the target B-cell.
Caption: MEDI-551 mediated Antibody-Dependent Cellular Cytotoxicity (ADCC).
Combination of MEDI-551 with an Anti-PD-1 Antibody
Combining MEDI-551 with an anti-PD-1 antibody, such as MEDI0680, aims to enhance the anti-tumor immune response through a dual mechanism. MEDI-551 depletes malignant B-cells, while the anti-PD-1 antibody blocks the inhibitory PD-1/PD-L1 pathway, thereby reactivating exhausted T-cells. This may lead to a more robust and sustained anti-tumor effect.[6]
Caption: Synergistic mechanism of MEDI-551 and an anti-PD-1 antibody.
Experimental Protocols
The following protocols are intended as a guide for researchers. Specific details may need to be optimized based on the experimental system.
Protocol 1: In Vitro Assessment of ADCC
This protocol describes a method to evaluate the ADCC activity of MEDI-551 in combination with another immunotherapy in vitro.
Materials:
-
CD19-positive target cells (e.g., lymphoma cell line)
-
Effector cells (e.g., human NK cells or PBMCs)
-
MEDI-551
-
Second immunotherapy agent (e.g., anti-PD-1 antibody)
-
Cell culture medium
-
Cytotoxicity assay kit (e.g., LDH release assay or Calcein-AM release assay)
-
96-well plates
Procedure:
-
Target Cell Preparation: Culture and harvest CD19-positive target cells. Wash and resuspend in assay medium at a concentration of 1 x 10^5 cells/mL.
-
Effector Cell Preparation: Isolate effector cells (e.g., NK cells) from healthy donor blood. Wash and resuspend in assay medium.
-
Assay Setup:
-
Plate 50 µL of target cells (5,000 cells/well) in a 96-well round-bottom plate.
-
Add 50 µL of MEDI-551 at various concentrations (in triplicate). Include a no-antibody control.
-
Add 50 µL of the second immunotherapy agent at a fixed concentration to the relevant wells.
-
Incubate for 30 minutes at 37°C.
-
Add 50 µL of effector cells at different effector-to-target (E:T) ratios (e.g., 10:1, 25:1, 50:1).
-
Include control wells for spontaneous release (target cells only) and maximum release (target cells with lysis buffer).
-
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.
-
Cytotoxicity Measurement: Measure cell lysis according to the manufacturer's instructions for the chosen cytotoxicity assay.
-
Data Analysis: Calculate the percentage of specific lysis for each condition using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Protocol 2: In Vivo Murine Model for Combination Immunotherapy
This protocol outlines a general procedure for evaluating the efficacy of MEDI-551 in combination with an anti-PD-1 antibody in a human B-cell lymphoma xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., NSG mice)
-
Human B-cell lymphoma cell line
-
MEDI-551
-
Anti-mouse PD-1 antibody (or anti-human PD-1 if using a humanized mouse model)
-
Isotype control antibodies
-
Sterile PBS
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously inject 5-10 x 10^6 human B-cell lymphoma cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: Volume = (length x width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (PBS)
-
Group 2: Isotype control antibody
-
Group 3: MEDI-551
-
Group 4: Anti-PD-1 antibody
-
Group 5: MEDI-551 + Anti-PD-1 antibody
-
-
Treatment Administration:
-
Administer MEDI-551 (e.g., 10 mg/kg) intravenously (IV) or intraperitoneally (IP) on specified days (e.g., once weekly for 3 weeks).
-
Administer the anti-PD-1 antibody (e.g., 200 µ g/mouse ) IP on a different schedule (e.g., every 3-4 days).
-
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines or at the end of the study period.
-
Data Analysis: Plot mean tumor volume ± SEM for each group over time. Perform statistical analysis to compare tumor growth between groups.
Protocol 3: Monitoring B-Cell Depletion by Flow Cytometry
This protocol provides a framework for monitoring B-cell depletion in peripheral blood of subjects receiving MEDI-551.
Materials:
-
Whole blood collected in EDTA tubes
-
Red blood cell lysis buffer
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies:
-
CD45 (pan-leukocyte marker)
-
CD19 (B-cell marker)
-
CD3 (T-cell marker)
-
CD20 (B-cell marker, for comparison)
-
-
Flow cytometer
Procedure:
-
Sample Preparation:
-
To 100 µL of whole blood, add the antibody cocktail.
-
Vortex gently and incubate for 20-30 minutes at room temperature in the dark.
-
Add 2 mL of 1X RBC lysis buffer and incubate for 10-15 minutes.
-
Centrifuge at 300-400 x g for 5 minutes.
-
Decant the supernatant and wash the cell pellet with 2 mL of FACS buffer.
-
Resuspend the cells in 500 µL of FACS buffer.
-
-
Flow Cytometry Analysis:
-
Acquire samples on a calibrated flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter.
-
From the lymphocyte gate, identify B-cells as CD19-positive.
-
Quantify the percentage and absolute count of CD19+ B-cells.
-
-
Data Analysis: Compare post-treatment B-cell counts to baseline levels to determine the extent of depletion.
References
- 1. drugs.com [drugs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A glycoengineered anti-CD19 antibody with potent antibody-dependent cellular cytotoxicity activity in vitro and lymphoma growth inhibition in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. precisionformedicine.com [precisionformedicine.com]
- 6. drugs.com [drugs.com]
- 7. Long-term efficacy and safety of inebilizumab in neuromyelitis optica spectrum disorder: Analysis of aquaporin-4–immunoglobulin G–seropositive participants taking inebilizumab for ⩾4 years in the N-MOmentum trial - PMC [pmc.ncbi.nlm.nih.gov]
Information Regarding Preclinical Trials for MN551 is Currently Unavailable
Efforts to gather specific data regarding a compound designated as "MN551" for the purpose of creating detailed application notes and protocols for preclinical trials have been unsuccessful. Publicly available scientific and medical databases do not contain information on a drug or research compound with this identifier.
The development of a comprehensive guide for preclinical trials, as requested, is contingent upon the availability of foundational data including:
-
Mechanism of Action: Understanding how this compound is expected to work at a molecular level is critical for designing relevant experiments.
-
Target Indication: The specific disease or condition this compound is intended to treat will determine the choice of appropriate animal models and efficacy endpoints.
-
Compound Class: Knowing whether this compound is a small molecule, antibody, oligonucleotide, etc., is fundamental to outlining protocols for its formulation, delivery, and analysis.
-
Existing Preclinical Data: Any preliminary in vitro or in vivo data would inform dose selection, toxicity studies, and pharmacokinetic profiling.
Without this essential information, the creation of accurate and meaningful application notes, experimental protocols, and data visualizations for this compound is not possible. General principles of preclinical trial design for various compound types, such as kinase inhibitors, can be provided, but these would not be specific to this compound.[1][2][3][4][5][6]
For researchers, scientists, and drug development professionals interested in designing a preclinical trial, the initial steps would involve extensive literature review and preliminary in vitro studies to establish the basic pharmacological profile of the compound .[1][2][5] Following this, a standard preclinical development path would include in vivo studies to assess pharmacokinetics, pharmacodynamics, efficacy, and safety.[1][7][8]
To proceed with the requested guide, specific details on the nature and existing research surrounding this compound would be required.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. xtalks.com [xtalks.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Step 2: Preclinical Research | FDA [fda.gov]
- 7. biocytogen.com [biocytogen.com]
- 8. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: MEDI-551 Administration Routes in Animal Research (IV vs. SC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
MEDI-551 (Inebilizumab) is a humanized, afucosylated IgG1 monoclonal antibody that targets the B-cell specific surface antigen CD19. This modification enhances its affinity for the Fcγ receptor IIIA, leading to potent B-cell depletion through antibody-dependent cellular cytotoxicity (ADCC). Due to its high specificity for human CD19, preclinical assessments of MEDI-551's pharmacological profile are conducted in human CD19 transgenic (hCD19 Tg) mice, as the antibody does not cross-react with rodent or non-human primate CD19.[1][2] These application notes provide a comparative overview and protocols for the intravenous (IV) and subcutaneous (SC) administration of MEDI-551 in animal research settings, primarily focusing on the hCD19 Tg mouse model.
Mechanism of Action
MEDI-551 exerts its therapeutic effect by binding to the CD19 protein on the surface of B-lymphocytes. This binding initiates a cascade of events leading to the depletion of these cells. The primary mechanism is antibody-dependent cellular cytotoxicity (ADCC), where the afucosylated Fc region of MEDI-551 binds with high affinity to Fcγ receptors on immune effector cells, such as natural killer (NK) cells, leading to the targeted lysis of the B-cell. A secondary mechanism involves antibody-dependent cellular phagocytosis (ADCP).[3]
Comparison of Intravenous (IV) vs. Subcutaneous (SC) Administration in Animal Models
Preclinical studies in human CD19 transgenic mice have demonstrated that both intravenous and subcutaneous administration of MEDI-551 lead to comparable efficacy in terms of B-cell depletion.[1][2] While specific quantitative pharmacokinetic (PK) data (e.g., Cmax, Tmax, AUC) from these animal studies is not publicly available, the resulting pharmacodynamic effect of B-cell depletion is similar between the two routes.
For context, pharmacokinetic studies of other monoclonal antibodies in mice have shown that SC administration typically results in a lower maximum serum concentration (Cmax) and a longer time to reach Cmax (Tmax) compared to IV administration. The bioavailability of subcutaneously administered monoclonal antibodies in mice is generally high.
Below is a summary of the expected qualitative differences and the key finding of comparable efficacy for MEDI-551.
| Parameter | Intravenous (IV) Administration | Subcutaneous (SC) Administration |
| Route | Direct injection into the bloodstream. | Injection into the tissue layer beneath the skin. |
| Absorption | 100% bioavailability by definition. | Absorbed via lymphatic and blood capillaries. |
| Cmax (Peak Concentration) | Reached almost instantaneously. | Generally lower and delayed compared to IV. |
| Tmax (Time to Peak) | Immediate. | Longer than IV. |
| Efficacy (B-Cell Depletion) | Comparable to SC administration [1][2] | Comparable to IV administration [1][2] |
Experimental Protocols
The following are generalized protocols for the administration of MEDI-551 in mice, based on standard laboratory procedures for monoclonal antibody administration.[4][5][6][7][8] Researchers should adapt these protocols to their specific experimental design and institutional guidelines.
Animal Model
-
Species: Human CD19 Transgenic (hCD19 Tg) Mice[1]
-
Age: 6-8 weeks
-
Sex: As required by the study design
Materials
-
MEDI-551 (Inebilizumab)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS) or 0.9% saline for dilution
-
Sterile insulin (B600854) or tuberculin syringes (27-30 gauge needle)
-
Animal restrainer (as appropriate)
-
70% ethanol (B145695) for disinfection
Protocol 1: Intravenous (IV) Administration
This protocol is designed for the administration of MEDI-551 directly into the systemic circulation, typically via the lateral tail vein.
Procedure:
-
Preparation of MEDI-551 Solution:
-
Thaw MEDI-551 on ice.
-
Dilute MEDI-551 to the desired final concentration with sterile PBS or saline. The final injection volume should not exceed 0.5 ml.[4]
-
Keep the solution on ice until use.
-
-
Animal Preparation:
-
Warm the mouse under a heat lamp or by placing its tail in warm water to dilate the lateral tail veins.
-
Place the mouse in a suitable restrainer to secure the animal and expose the tail.
-
-
Injection:
-
Disinfect the tail with 70% ethanol.
-
Using a sterile syringe with a 27-30 gauge needle, carefully insert the needle into one of the lateral tail veins.
-
Slowly inject the MEDI-551 solution. Observe for any swelling at the injection site, which may indicate extravasation.
-
If the injection is successful, the solution will enter the vein without resistance.
-
-
Post-Injection:
-
Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Protocol 2: Subcutaneous (SC) Administration
This protocol is for the administration of MEDI-551 into the subcutaneous space, allowing for slower absorption.
Procedure:
-
Preparation of MEDI-551 Solution:
-
Thaw MEDI-551 on ice.
-
Dilute MEDI-551 to the desired final concentration with sterile PBS or saline. The total volume should not exceed 0.3 ml, with no more than 0.05 ml injected per site.[4]
-
Keep the solution on ice until use.
-
-
Animal Preparation:
-
Securely hold the mouse, for example, by scruffing the neck to lift a fold of skin. The dorsal midline is a common site for subcutaneous injections.
-
-
Injection:
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle into the base of the tented skin, parallel to the spine. Be careful not to puncture through the other side of the skin fold.
-
Inject the MEDI-551 solution to form a small bleb under the skin.
-
-
Post-Injection:
-
Withdraw the needle and gently massage the injection site to aid in dispersal of the solution.
-
Return the mouse to its cage and monitor for any adverse reactions at the injection site.
-
Pharmacodynamic Assessment: B-Cell Depletion
The primary pharmacodynamic endpoint for MEDI-551 administration is the depletion of B-cells. Since MEDI-551 can interfere with the detection of CD19 by flow cytometry, it is recommended to use an alternative B-cell marker, such as CD20, for monitoring B-cell populations post-administration.[9]
Sample Collection and Analysis:
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Blood Collection: Collect peripheral blood samples at predetermined time points post-injection.
-
Tissue Collection: At the end of the study, tissues such as the spleen, lymph nodes, and bone marrow can be harvested for B-cell analysis.
-
Flow Cytometry: Use flow cytometry to quantify the percentage and absolute number of CD20+ B-cells within the lymphocyte population.
Conclusion
Both intravenous and subcutaneous routes of administration are effective for delivering MEDI-551 in animal models, resulting in comparable B-cell depletion. The choice of administration route may depend on the specific experimental goals, such as the desired pharmacokinetic profile or the need to model a particular clinical administration route. The provided protocols offer a standardized approach for researchers utilizing MEDI-551 in preclinical studies.
References
- 1. Pharmacological profile of MEDI-551, a novel anti-CD19 antibody, in human CD19 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. research.fsu.edu [research.fsu.edu]
- 5. research.cuanschutz.edu [research.cuanschutz.edu]
- 6. Immunization protocol. EuroMAbNet [euromabnet.com]
- 7. Immunisation protocols - Monoclonal antibodies [covalab.com]
- 8. research.weill.cornell.edu [research.weill.cornell.edu]
- 9. Safety and tolerability of an anti-CD19 monoclonal antibody, MEDI-551, in subjects with systemic sclerosis: a phase I, randomized, placebo-controlled, escalating single-dose study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Inebilizumab Concentration for Cell Culture Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of inebilizumab in cell culture assays. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of inebilizumab?
A1: Inebilizumab is a humanized, afucosylated monoclonal antibody that targets the CD19 protein expressed on the surface of a broad range of B-cells, from pre-B cells to mature B-cells and plasmablasts.[1][2][3] Its primary mechanism of action is the induction of B-cell depletion through Antibody-Dependent Cellular Cytotoxicity (ADCC).[1][3][4][5][6][7] The afucosylation of inebilizumab's Fc region enhances its binding affinity to the FcγRIIIA receptor on natural killer (NK) cells, leading to more potent ADCC compared to its fucosylated counterparts.[8]
Q2: What is a recommended starting concentration for inebilizumab in in-vitro assays?
A2: A starting concentration of 100-200 ng/mL is a reasonable starting point for in-vitro Antibody-Dependent Cellular Cytotoxicity (ADCC) assays using cell lines like NALM-6. For other B-cell lines such as Daudi, Raji, and Ramos, inebilizumab (MEDI-551) has been shown to be effective at even lower concentrations.[9] The optimal concentration will ultimately depend on the specific cell line, the assay being performed, and the desired level of B-cell depletion. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: Which cell lines are suitable for inebilizumab-based assays?
A3: Various human B-cell lymphoma and leukemia cell lines that express CD19 are suitable for inebilizumab-based assays. Commonly used cell lines include:
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Daudi: A Burkitt's lymphoma cell line with high CD19 expression.
-
Raji: Another Burkitt's lymphoma cell line.
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Ramos: A Burkitt's lymphoma cell line.
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NALM-6: A pre-B cell leukemia cell line.
The choice of cell line should be guided by the specific research question and the relative expression levels of CD19.
Troubleshooting Guides
Issue 1: Incomplete or no B-cell depletion observed.
| Possible Cause | Troubleshooting Step |
| Suboptimal Inebilizumab Concentration | Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay conditions. Inebilizumab (as MEDI-551) has shown effective ADCC at concentrations ranging from 0.01 to 1000 ng/mL in various B-cell lines. |
| Low Effector Cell to Target Cell (E:T) Ratio | For ADCC assays, ensure an adequate E:T ratio. A common starting point is 10:1 (NK cells to B-cells). This may need to be optimized for your specific effector cells. |
| Poor Effector Cell Function | Ensure your effector cells (e.g., NK cells or PBMCs) are healthy and functional. Use freshly isolated cells whenever possible. |
| Cell Line Resistance | Some cell lines may be less sensitive to ADCC. Confirm CD19 expression levels on your target cells using flow cytometry. |
Issue 2: High background or non-specific cell death.
| Possible Cause | Troubleshooting Step |
| High Inebilizumab Concentration | Excessively high concentrations of the antibody can sometimes lead to non-specific effects. Refer to your dose-response data to select a concentration that provides specific killing without excessive background. |
| Poor Cell Viability | Ensure that your target and effector cells have high viability (>95%) before starting the assay. High levels of dead cells in the initial population can lead to increased background signal. |
| Contamination | Check cell cultures for any signs of bacterial or mycoplasma contamination, which can affect cell health and assay results. |
Issue 3: Difficulty in detecting B-cell depletion by flow cytometry.
| Possible Cause | Troubleshooting Step |
| Inebilizumab Interference with Anti-CD19 Staining Antibody | Bound inebilizumab on the cell surface can block the binding of other anti-CD19 antibodies used for flow cytometry staining.[1][10][11] |
| To accurately quantify B-cell depletion in the presence of inebilizumab, use an alternative B-cell marker that is not targeted by the therapeutic antibody, such as CD20 .[1][10][11] | |
| General Flow Cytometry Issues | Review standard flow cytometry troubleshooting guides for issues related to instrument settings, compensation, and staining protocols. |
Data Presentation
The following tables summarize the in-vitro efficacy of inebilizumab (MEDI-551) in inducing Antibody-Dependent Cellular Cytotoxicity (ADCC) against various B-cell lines.
Table 1: Inebilizumab (MEDI-551) ADCC Activity in B-cell Lymphoma Cell Lines
| Cell Line | Inebilizumab (MEDI-551) EC50 (ng/mL) | Rituximab EC50 (ng/mL) |
| Daudi | 0.2 | 2.5 |
| Raji | 0.3 | 2.0 |
| Ramos | 0.1 | 1.5 |
Data extracted from preclinical studies of MEDI-551, the afucosylated anti-CD19 mAb now known as inebilizumab.
Table 2: Inebilizumab (MEDI-551) ADCC Activity in Additional Cell Lines
| Cell Line | Inebilizumab (MEDI-551) EC50 (ng/mL) |
| CHOK1-hCD19 | 61.53[12] |
Experimental Protocols
Protocol 1: In-Vitro B-cell Depletion Assay via Antibody-Dependent Cellular Cytotoxicity (ADCC)
This protocol provides a general framework for assessing the ability of inebilizumab to induce ADCC of CD19-positive target cells.
Materials:
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CD19-positive target B-cells (e.g., Daudi, Raji, or Ramos)
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Effector cells: Human peripheral blood mononuclear cells (PBMCs) or isolated Natural Killer (NK) cells
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Inebilizumab
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Isotype control antibody (human IgG1)
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Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Assay plate (96-well, U-bottom)
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Cytotoxicity detection reagent (e.g., LDH release assay kit or a live/dead cell stain for flow cytometry)
Procedure:
-
Target Cell Preparation:
-
Culture target B-cells to a sufficient density.
-
On the day of the assay, harvest the cells, wash with fresh medium, and adjust the cell concentration to 1 x 10^5 cells/mL.
-
Plate 100 µL of the target cell suspension (10,000 cells) into each well of the 96-well plate.
-
-
Antibody Preparation:
-
Prepare a serial dilution of inebilizumab and the isotype control antibody in complete medium. A suggested starting range is 0.01 ng/mL to 1000 ng/mL.
-
Add 50 µL of the antibody dilutions to the respective wells containing the target cells.
-
-
Effector Cell Preparation:
-
Isolate PBMCs or NK cells from healthy donor blood.
-
Wash the effector cells and resuspend them in complete medium at a concentration that will yield the desired Effector-to-Target (E:T) ratio (e.g., for a 10:1 E:T ratio, prepare a concentration of 1 x 10^6 cells/mL).
-
Add 50 µL of the effector cell suspension to the wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-6 hours.
-
-
Cytotoxicity Measurement:
-
LDH Release Assay: Follow the manufacturer's instructions for the LDH release assay kit. Briefly, centrifuge the plate, transfer the supernatant to a new plate, and add the reaction mixture. Measure the absorbance at the appropriate wavelength.
-
Flow Cytometry: Gently resuspend the cells and stain with a live/dead cell marker (e.g., Propidium Iodide or 7-AAD). Analyze the percentage of dead target cells by flow cytometry.
-
-
Controls:
-
Spontaneous Release: Target cells + effector cells (no antibody)
-
Maximum Release: Target cells lysed with a detergent (provided in most LDH kits)
-
Isotype Control: Target cells + effector cells + isotype control antibody
-
Data Analysis:
Calculate the percentage of specific lysis using the following formula:
% Specific Lysis = [ (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) ] * 100
Mandatory Visualizations
Caption: Inebilizumab's dual mechanism of action.
Caption: Workflow for optimizing inebilizumab concentration.
References
- 1. Inebilizumab reduces neuromyelitis optica spectrum disorder risk independent of FCGR3A polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inebilizumab: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Inebilizumab, a B Cell-Depleting Anti-CD19 Antibody for the Treatment of Autoimmune Neurological Diseases: Insights from Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. upliznahcp.com [upliznahcp.com]
- 7. Inebilizumab, a B Cell-Depleting Anti-CD19 Antibody for the Treatment of Autoimmune Neurological Diseases: Insights from Preclinical Studies [mdpi.com]
- 8. Pharmacodynamic modelling and exposure–response assessment of inebilizumab in subjects with neuromyelitis optica spectrum disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Association between B-cell depletion and attack risk in neuromyelitis optica spectrum disorder: An exploratory analysis from N-MOmentum, a double-blind, randomised, placebo-controlled, multicentre phase 2/3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. upliznahcp.com [upliznahcp.com]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Addressing Resistance to MN551 in Research Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the hypothetical kinase inhibitor MN551 in their experimental models. The information is designed to help identify the root cause of resistance and suggest potential next steps.
Frequently Asked Questions (FAQs)
Q1: My cells have stopped responding to this compound treatment. What are the possible reasons?
A1: A lack of response to this compound, especially after an initial period of sensitivity, can stem from several factors:
-
Development of Acquired Resistance: Cancer cells can develop resistance mechanisms over time with continuous drug exposure.[1][2]
-
Cell Line Heterogeneity: The cell population may contain a small sub-population of cells that are inherently resistant to this compound. These cells can proliferate and become dominant over time.[3]
-
Experimental Variability: Issues such as improper drug storage, incorrect dosage preparation, or problems with the assay itself can lead to apparent resistance.[4]
-
Cell Line Misidentification or Contamination: Ensure the cell line is what it is purported to be and is free from contamination (e.g., mycoplasma), which can alter drug response.
Q2: What are the common molecular mechanisms of resistance to kinase inhibitors like this compound?
A2: Resistance to kinase inhibitors often involves one or more of the following mechanisms:
-
Target Alteration: Mutations in the gene encoding the target kinase can prevent this compound from binding effectively.
-
Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the pathway inhibited by this compound.
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (ABCB1), can actively remove this compound from the cell, reducing its intracellular concentration.[5]
-
Metabolic Reprogramming: Alterations in cellular metabolism can provide cancer cells with alternative energy sources and building blocks to survive and proliferate despite this compound treatment.[6][7]
Q3: How can I confirm if my cell line has developed resistance to this compound?
A3: To confirm resistance, you should perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cells and compare it to the parental (sensitive) cell line. A significant increase in the IC50 value is a strong indicator of resistance.
Troubleshooting Guides
Problem 1: Unexpectedly High Cell Viability After this compound Treatment
Possible Causes and Solutions
| Possible Cause | Suggested Troubleshooting Step |
| This compound Degradation | Check the expiration date of your this compound stock. Prepare fresh dilutions from a new stock if possible. Ensure proper storage conditions (e.g., temperature, light protection). |
| Incorrect Drug Concentration | Verify all calculations for serial dilutions. Use a calibrated pipette. Consider having a colleague double-check the preparation protocol.[4] |
| Cell Seeding Density | Optimize cell seeding density. Too many cells can lead to an underestimation of drug efficacy. |
| Assay Interference | Ensure that the components of your cell culture media or the assay reagents do not interfere with this compound activity or the readout of your viability assay. |
| Development of Resistance | If the above steps do not resolve the issue, proceed with experiments to characterize potential resistance mechanisms (see Experimental Protocols). |
Problem 2: Inconsistent Results Between Experiments
Possible Causes and Solutions
| Possible Cause | Suggested Troubleshooting Step |
| Cell Line Instability | Cancer cell lines can evolve over time in culture, leading to genetic and phenotypic drift.[3] Use low-passage number cells for your experiments. Regularly perform cell line authentication. |
| Variations in Experimental Conditions | Standardize all experimental parameters, including incubation times, media composition, and passage number of cells used.[8] Maintain a detailed lab notebook. |
| Human Error | Implement checklists for complex procedures to minimize mistakes.[4] If possible, have another researcher replicate the experiment. |
Data Presentation: Characterizing this compound Resistance
The development of resistance is often characterized by a shift in the IC50 value.
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | Description | This compound IC50 (nM) | Fold Resistance |
| Parental Line | This compound-sensitive | 50 | 1 |
| Resistant Sub-clone 1 | Derived from parental line by continuous this compound exposure | 850 | 17 |
| Resistant Sub-clone 2 | Derived from parental line by continuous this compound exposure | 1200 | 24 |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a series of this compound dilutions in culture media. Remove the old media from the cells and add the media containing different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for a period relevant to the cell line's doubling time (e.g., 48-72 hours).
-
Viability Assessment: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilization: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Western Blot Analysis of Signaling Pathway Components
-
Cell Lysis: Treat sensitive and resistant cells with this compound at various concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the target protein of this compound, downstream effectors, and potential bypass pathway components. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to compare protein expression and phosphorylation levels between sensitive and resistant cells.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothetical signaling pathway targeted by this compound.
Caption: Experimental workflow for investigating this compound resistance.
Caption: Logical flow for troubleshooting unexpected experimental outcomes.
References
- 1. Drug Resistant Cells | Creative Bioarray [creative-bioarray.com]
- 2. Models and Mechanisms of Acquired Antihormone Resistance in Breast Cancer: Significant Clinical Progress Despite Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cancer cell lines evolve in ways that affect how they respond to drugs | Broad Institute [broadinstitute.org]
- 4. go.zageno.com [go.zageno.com]
- 5. Signal transduction pathways and transcriptional mechanisms of ABCB1/Pgp-mediated multiple drug resistance in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Major Cellular Signaling Pathway Contributes To Cancers | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
- 7. Major cellular signaling pathway contributes to cancers [m3india.in]
- 8. youtube.com [youtube.com]
Minimizing off-target effects of MEDI-551 in experimental setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects and ensure data integrity when working with MEDI-551 (inebilizumab).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MEDI-551?
MEDI-551 is a humanized, afucosylated IgG1κ monoclonal antibody that specifically targets the CD19 protein expressed on the surface of B-lymphocytes.[1][2][3] Its primary mechanism of action is the induction of Antibody-Dependent Cellular Cytotoxicity (ADCC).[4][5] The afucosylation of MEDI-551's Fc region increases its binding affinity for the FcγRIIIA receptor on effector immune cells (like Natural Killer cells) by approximately 10-fold, leading to enhanced B-cell depletion.[3][6] A secondary, lesser contribution to its activity comes from Antibody-Dependent Cellular Phagocytosis (ADCP).[4] MEDI-551 does not mediate Complement-Dependent Cytotoxicity (CDC).[7]
Q2: What is the known specificity and cross-reactivity of MEDI-551?
Preclinical studies have demonstrated that MEDI-551 binds with high affinity and specificity to human CD19.[4] It does not cross-react with CD19 from rodents or non-human primates, which necessitates the use of human CD19 transgenic (hCD19 Tg) mice for in vivo pharmacological studies.[1][8] Tissue cross-reactivity studies in human and hCD19 Tg mouse tissues showed binding patterns consistent with known CD19 expression in lymphoid tissues.[4] While some cytoplasmic (non-surface) binding was observed in rat tissues, it was determined not to be toxicologically relevant.[4]
Q3: How can I be sure the observed cytotoxicity in my experiment is a specific, on-target effect of MEDI-551?
To confirm on-target cytotoxicity, it is crucial to include proper negative controls in your experimental design. The most important control is a CD19-negative cell line. This cell line should be phenotypically similar to your target cell line in other aspects but lack CD19 expression. No significant cytotoxicity should be observed in this CD19-negative line when treated with MEDI-551. Additionally, using an isotype control antibody with the same afucosylated Fc region but a non-relevant antigen specificity can help rule out non-specific effects mediated by the antibody backbone.
Q4: My flow cytometry results show incomplete B-cell depletion. What could be the issue?
Several factors could lead to apparent incomplete B-cell depletion. Consider the following:
-
Gating Strategy: Ensure your flow cytometry gating strategy is precise. B-cell populations can be challenging to differentiate, especially after immunotherapy which might alter antigen expression.[9] It's advisable to use multiple B-cell markers in your panel, not just CD19, to accurately identify all B-cell subsets.[10][11]
-
Effector Cell Activity: The efficacy of ADCC is dependent on the activity of effector cells (e.g., NK cells). The source and health of these cells can vary. Ensure your effector cells are viable and functional. Donor-to-donor variability in primary effector cells is common.[12]
-
E:T Ratio: The ratio of effector cells to target cells (E:T ratio) is critical for effective ADCC. You may need to optimize this ratio for your specific cell types.
-
MEDI-551 Concentration: Ensure you are using an optimal concentration of MEDI-551. A full dose-response curve should be performed to determine the saturating concentration for your assay.
Troubleshooting Guides
Issue 1: High background cytotoxicity in control wells of an ADCC assay.
| Potential Cause | Troubleshooting Step |
| Effector Cell Health | Poor viability or over-activation of effector cells (e.g., PBMCs, NK cells) can cause non-specific killing. Assess effector cell viability before and after the assay. Allow cells to rest after thawing before use. |
| Target Cell Health | Unhealthy target cells may have higher rates of spontaneous death. Ensure your target cells are in the logarithmic growth phase and have high viability before starting the assay. |
| Serum Contamination | Contaminants or high levels of endogenous immunoglobulins in the serum used for cell culture could cause non-specific activation. Consider using heat-inactivated serum or a serum-free medium. |
| Assay Incubation Time | Excessively long incubation times can lead to increased spontaneous cell death. Optimize the assay duration (typically 4-6 hours for classical ADCC assays). |
Issue 2: Inconsistent results between experimental replicates.
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Inconsistent cell numbers or reagent volumes can lead to high variability. Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions and ensure uniform cell suspension before plating. |
| Cell Clumping | Clumped cells will lead to inaccurate cell counts and uneven exposure to the antibody. Ensure single-cell suspensions by gentle pipetting or filtering if necessary. |
| Edge Effects in Plates | Cells in the outer wells of a 96-well plate can behave differently due to temperature and evaporation gradients. Avoid using the outermost wells for critical samples or ensure proper plate sealing and incubation conditions. |
| Donor Variability | If using primary effector cells from different donors, significant variability in ADCC activity is expected due to genetic polymorphisms (e.g., in FcγRIIIA).[8] Characterize donor FcγRIIIA variants if possible or use a large pool of donors. |
Data Summary
Table 1: Preclinical Pharmacodynamic Data for MEDI-551
| Parameter | Species/Model | Dose | Observation | Reference |
| B-Cell Depletion | hCD19 Tg Mice | ≥0.5 mg/kg (single dose) | >90% depletion of B-cells in spleen, bone marrow, and blood within 1 week. | [6] |
| Duration of Depletion | hCD19 Tg Mice | 250 µg (single dose) | Depletion persisted for over 10 weeks. | [4] |
| B-Cell Recovery | hCD19 Tg Mice | Dose-dependent | Full recovery required up to 36 weeks at high doses (30 mg/kg). | [4] |
| Effect on other cells | hCD19 Tg Mice | N/A | NK cells, T cells, neutrophils, monocytes, and dendritic cells were not significantly affected. | [4] |
Table 2: Binding Affinity and In Vitro Activity
| Parameter | Detail | Observation | Reference |
| Target Binding | Human CD19 | High affinity and specificity. | [4] |
| FcγRIIIa Binding | Afucosylated vs. Fucosylated | ~10-fold higher binding affinity for the afucosylated form (MEDI-551). | [3][6] |
| In Vitro ADCC | Human Primary B-cells | MEDI-551 showed equal or better activity than Rituximab in autologous ADCC assays. | [6] |
Visualizations and Protocols
Signaling and Workflow Diagrams
Caption: On-target mechanism of MEDI-551 via ADCC.
Caption: Logic flow for troubleshooting unexpected cytotoxicity.
Key Experimental Protocols
Protocol 1: In Vitro ADCC Assay using Flow Cytometry
This protocol is designed to assess the specific cytotoxic potential of MEDI-551 against a CD19-positive target cell line.
Materials:
-
CD19-positive target cells (e.g., Raji)
-
CD19-negative control cells (e.g., K562)
-
MEDI-551
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Afucosylated human IgG1 isotype control
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Effector cells: Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated NK cells
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Cell labeling dye (e.g., CFSE)
-
Viability dye (e.g., 7-AAD or Propidium Iodide)
-
Assay medium: RPMI-1640 + 10% FBS
-
96-well U-bottom plate
Methodology:
-
Target Cell Preparation:
-
Label CD19-positive and CD19-negative target cells with CFSE according to the manufacturer's protocol. This allows for clear differentiation from unlabeled effector cells.
-
Wash cells twice with assay medium.
-
Resuspend cells to a concentration of 1 x 10^5 cells/mL.
-
Plate 100 µL of cell suspension (10,000 cells) into the appropriate wells of the 96-well plate.
-
-
Antibody Preparation & Addition:
-
Prepare serial dilutions of MEDI-551 and the isotype control in assay medium. A typical starting concentration is 1 µg/mL, followed by 10-fold dilutions.
-
Add 50 µL of the antibody dilutions to the wells containing target cells.
-
Include "No Antibody" control wells.
-
Incubate for 30 minutes at 37°C to allow antibody opsonization of target cells.
-
-
Effector Cell Addition:
-
Prepare effector cells at the desired concentration to achieve the target E:T ratio (e.g., for a 25:1 ratio with 10,000 target cells, prepare effector cells at 5 x 10^6 cells/mL).
-
Add 50 µL of effector cells (250,000 cells) to each well.
-
Include control wells:
-
Spontaneous Lysis: Target cells + Effector cells (No Antibody)
-
Maximum Lysis: Target cells lysed with a detergent (e.g., Triton X-100)
-
Target Cells Alone: To assess baseline viability.
-
-
-
Incubation:
-
Centrifuge the plate at 250 x g for 3 minutes to facilitate cell-to-cell contact.
-
Incubate for 4 hours at 37°C in a 5% CO2 incubator.
-
-
Staining and Data Acquisition:
-
Add the viability dye (e.g., 7-AAD) to each well according to the manufacturer's instructions.
-
Acquire data on a flow cytometer. Gate on the CFSE-positive target cell population. Within this gate, quantify the percentage of cells that are positive for the viability dye (7-AAD+).
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = 100 * (% Lysis in Sample - % Spontaneous Lysis) / (% Maximum Lysis - % Spontaneous Lysis)
-
Plot the % Specific Lysis against the antibody concentration to generate a dose-response curve. Compare the curve for MEDI-551 on CD19-positive cells to the curves for the isotype control and for MEDI-551 on CD19-negative cells.
-
Protocol 2: B-Cell Depletion Assay using Flow Cytometry (In Vivo Study)
This protocol is for quantifying B-cell populations in peripheral blood from hCD19 Tg mice treated with MEDI-551.
Materials:
-
Whole blood collected in anticoagulant tubes (e.g., K2EDTA)
-
Red Blood Cell (RBC) Lysis Buffer
-
FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide)
-
Fc Block (anti-mouse CD16/32)
-
Fluorochrome-conjugated antibodies for flow cytometry (e.g., anti-human CD19, anti-mouse CD45, anti-mouse B220)
-
Viability dye (e.g., Zombie NIR™)
Methodology:
-
Sample Preparation:
-
Aliquot 100 µL of whole blood into a FACS tube.
-
Add viability dye and incubate for 15 minutes at room temperature, protected from light.
-
Add Fc Block and incubate for 10 minutes to prevent non-specific antibody binding.
-
-
Antibody Staining:
-
Add the cocktail of fluorochrome-conjugated antibodies to the tubes. The panel should include anti-human CD19 to detect the target of MEDI-551, and other markers like mouse B220 and CD45 to identify the broader leukocyte and B-cell populations.
-
Vortex gently and incubate for 30 minutes on ice or at 4°C, protected from light.
-
-
RBC Lysis:
-
Add 2 mL of 1X RBC Lysis Buffer to each tube.
-
Vortex immediately and incubate for 10 minutes at room temperature.
-
Centrifuge at 400 x g for 5 minutes.
-
-
Wash and Resuspend:
-
Decant the supernatant.
-
Wash the cell pellet with 2 mL of FACS Buffer and centrifuge again.
-
Decant the supernatant and resuspend the cell pellet in 300 µL of FACS Buffer.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gating Strategy:
-
Gate on single cells using FSC-A vs FSC-H.
-
Gate on live cells using the viability dye.
-
Gate on leukocytes using CD45 vs Side Scatter (SSC).
-
From the leukocyte gate, identify the B-cell population using human CD19 and mouse B220.
-
-
Quantify the percentage and absolute count (if using counting beads) of CD19+ B-cells within the total leukocyte population for each animal and treatment group. Compare results from MEDI-551 treated animals to vehicle-treated controls.
-
References
- 1. Pharmacological profile of MEDI-551, a novel anti-CD19 antibody, in human CD19 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inebilizumab: A Review in Neuromyelitis Optica Spectrum Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and tolerability of inebilizumab (MEDI-551), an anti-CD19 monoclonal antibody, in patients with relapsing forms of multiple sclerosis: Results from a phase 1 randomised, placebo-controlled, escalating intravenous and subcutaneous dose study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. upliznahcp.com [upliznahcp.com]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacodynamic modelling and exposure–response assessment of inebilizumab in subjects with neuromyelitis optica spectrum disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cytometry.org [cytometry.org]
- 10. Validating B-Cell Depletion Assays via Flow Cytometry | Mabion [mabion.eu]
- 11. cphi-online.com [cphi-online.com]
- 12. Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay | iQ Biosciences [iqbiosciences.com]
Overcoming challenges in measuring MEDI-551 efficacy in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in measuring the in vivo efficacy of MEDI-551 (inebilizumab).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MEDI-551?
MEDI-551 is a humanized, afucosylated monoclonal antibody that targets the CD19 protein expressed on the surface of B-cells.[1][2] Upon binding to CD19, MEDI-551 induces the depletion of B-cells primarily through antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP).[1][2] The afucosylation of MEDI-551 enhances its binding affinity to the FcγRIIIA receptor on effector immune cells like Natural Killer (NK) cells and macrophages, leading to more potent B-cell depletion compared to its fucosylated counterparts.[1][3][4]
Q2: Which in vivo models are suitable for testing MEDI-551 efficacy?
Since MEDI-551 targets human CD19, standard wild-type mouse models are not suitable as the antibody does not cross-react with rodent CD19.[1] The most commonly used and appropriate models are:
-
Human CD19 Transgenic (hCD19 Tg) Mice: These mice are genetically engineered to express human CD19, allowing for the direct evaluation of MEDI-551's B-cell depleting activity in vivo.[1]
-
Disease Models on an hCD19 Tg Background: For studying efficacy in specific autoimmune diseases, models like the Experimental Autoimmune Encephalomyelitis (EAE) model or lupus-prone (Sle1) mice are bred onto the hCD19 Tg background.[5][6]
Q3: What is the expected level and kinetics of B-cell depletion after MEDI-551 administration?
In preclinical studies using hCD19 Tg mice, a single intravenous or subcutaneous dose of MEDI-551 at ≥0.5 mg/kg can lead to a rapid and sustained depletion of over 90% of B-cells in the blood, spleen, and bone marrow within a week.[7] The duration of depletion is dose-dependent.[1] In clinical studies with inebilizumab, deep and durable B-cell depletion was observed within one week of treatment.[8] B-cell repopulation is a gradual process that can take several months and follows a stepwise phenotypic maturation.[1][9]
Q4: Does MEDI-551 deplete all B-cell subsets equally?
No, some B-cell subsets may show differential sensitivity to MEDI-551. While it effectively depletes a broad range of B-cells, including plasmablasts and some plasma cells, studies have shown that certain regulatory B-cell subsets (e.g., CD1dhiCD5+ Bregs) may exhibit some resistance to depletion.[5] Additionally, while splenic plasma cells are largely sensitive, bone marrow plasma cells may be less affected by a single dose.[6]
Q5: What are the downstream effects of MEDI-551 beyond B-cell depletion?
Successful MEDI-551 treatment should lead to a reduction in autoantibody levels. In preclinical models, a 40-80% reduction in autoantibodies against dsDNA, histone, and other nuclear antigens has been observed.[6] However, total serum immunoglobulin levels may be only minimally affected.[6] MEDI-551 can also have indirect effects on other immune cells, such as inhibiting pro-inflammatory T-cell responses (e.g., Th17) and promoting regulatory T-cell (Treg) expansion.[5]
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected B-cell Depletion
| Potential Cause | Troubleshooting Steps |
| Suboptimal MEDI-551 Dose or Administration | - Verify the correct dosage based on the specific mouse model and experimental goals. Dose-response studies may be necessary. - Ensure proper intravenous or subcutaneous injection technique to guarantee complete delivery of the antibody. |
| Inaccurate B-cell Quantification by Flow Cytometry | - Optimize the flow cytometry panel to clearly distinguish B-cells from other immune cells. - Use appropriate gating strategies, including doublet exclusion and viability dyes. - Include Fluorescence Minus One (FMO) controls to set accurate gates. - Titrate antibodies to determine optimal concentrations. |
| Presence of MEDI-551 interfering with CD19 detection | - The presence of MEDI-551 can mask the CD19 epitope, leading to an underestimation of B-cell numbers if using an anti-CD19 antibody for detection. - Use alternative B-cell markers such as B220 (CD45R) and CD20 for quantification in the presence of MEDI-551.[10] |
| Variability in the in vivo model | - Ensure the genetic background of the hCD19 Tg mice is consistent. - Standardize the age and sex of the animals used in experiments. |
Issue 2: No Significant Reduction in Autoantibody Titers Despite B-cell Depletion
| Potential Cause | Troubleshooting Steps |
| Contribution of Long-Lived Plasma Cells | - MEDI-551 may be less effective at depleting long-lived plasma cells residing in the bone marrow, which are a major source of autoantibodies. - Consider experimental designs with longer treatment durations or combination therapies. |
| Timing of Measurement | - A reduction in autoantibody titers may lag behind B-cell depletion. - Measure autoantibody levels at multiple time points after MEDI-551 administration. |
| Assay Sensitivity | - Ensure the ELISA or other immunoassays used for autoantibody detection are sufficiently sensitive and validated. - Optimize antigen coating concentrations and blocking buffers. |
| Non-B-cell Sources of Autoantibodies | - While rare, consider the possibility of other cell types contributing to autoantibody production in your specific model. |
Issue 3: High Background or Inconsistent Results in B-cell ELISPOT Assays
| Potential Cause | Troubleshooting Steps |
| Suboptimal Plate Coating | - Titrate the antigen or capture antibody concentration for coating the ELISPOT plate. A typical starting concentration is 1-10 µg/mL.[11][12] - Ensure even coating of the wells. |
| Inadequate Blocking | - Use an appropriate blocking buffer (e.g., 1% BSA or 2% dry skimmed milk) and ensure sufficient incubation time (at least 2 hours at room temperature).[13][14] |
| Inappropriate Cell Density | - Titrate the number of cells per well. Too many cells can lead to confluent spots, while too few will result in a weak signal. A starting range of 1-5 x 105 cells/well is common.[15] |
| Carryover of Antibodies from In Vitro Stimulation | - If pre-stimulating memory B-cells in vitro, ensure cells are thoroughly washed before transferring to the ELISPOT plate.[16] |
| Over-development of Spots | - Reduce the incubation time with the enzyme substrate. Monitor spot development under a microscope.[17] |
| Inadequate Washing | - Ensure thorough but gentle washing steps to remove unbound reagents without dislodging the spots.[13] |
Quantitative Data Summary
Table 1: In Vivo B-cell Depletion with MEDI-551 in Preclinical Models
| Model | Tissue | Dose | Time Point | Level of Depletion | Reference |
| hCD19 Tg Mice | Spleen, Bone Marrow, Blood | ≥0.5 mg/kg | 1 week | >90% | [7] |
| SLE1-hCD19 TG Mice | Spleen, Bone Marrow, Blood | 10 mg/kg (single dose) | 7 days | ~90% | [6] |
| SLE1-hCD19 TG Mice | Spleen, Bone Marrow, Blood | Biweekly dosing | 12 weeks | >90% (sustained) | [6] |
| hCD19/CD20 Tg Mice | Blood, Spleen | 10 mg/kg | 4 days | Highly effective | [18] |
Table 2: Effect of MEDI-551 on Antibody Secreting Cells (ASCs) and Autoantibodies
| Model | Parameter | Treatment | Effect | Reference |
| SLE1-hCD19 TG Mice | Spleen ASCs | Biweekly dosing for 12 weeks | ≥90% reduction | [6] |
| SLE1-hCD19 TG Mice | Bone Marrow ASCs | Biweekly dosing for 12 weeks | No significant change in total ASCs | [6] |
| SLE1-hCD19 TG Mice | Serum Autoantibodies (anti-dsDNA, anti-histone, ANA) | Biweekly dosing for 12 weeks | 40-80% reduction | [6] |
Detailed Experimental Protocols
Protocol 1: Flow Cytometry for Murine B-cell Subset Analysis Post-MEDI-551 Treatment
-
Single-Cell Suspension Preparation:
-
Harvest spleen, lymph nodes, or bone marrow and prepare single-cell suspensions using standard mechanical dissociation methods.
-
For blood, perform red blood cell lysis.
-
Ensure high cell viability (>95%) as determined by trypan blue exclusion.
-
-
Antibody Staining:
-
Resuspend cells in FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide).
-
Block Fc receptors with anti-CD16/32 antibodies to prevent non-specific binding.
-
Incubate cells with a pre-titered antibody cocktail for 20-30 minutes at 4°C in the dark. A recommended panel for detailed B-cell subset analysis includes:
-
General B-cells: B220 (CD45R), CD19 (use with caution in the presence of MEDI-551)
-
Transitional B-cells: IgM, IgD, CD93
-
Mature B-cells: IgM, IgD
-
Follicular B-cells: CD21, CD23
-
Marginal Zone B-cells: CD21, CD23
-
Plasma cells/Plasmablasts: CD138, TACI
-
Viability Dye: To exclude dead cells.
-
-
-
Data Acquisition and Analysis:
-
Acquire samples on a calibrated flow cytometer.
-
Use a gating strategy that first excludes doublets and dead cells, then gates on total lymphocytes, and subsequently identifies B-cell populations based on the expression of the markers listed above.
-
Include FMO controls for accurate gating of populations.
-
Protocol 2: ELISPOT Assay for Detecting Autoantibody-Secreting Cells (ASCs)
-
Plate Coating:
-
Pre-wet a 96-well PVDF membrane ELISPOT plate with 35% ethanol (B145695) for 30 seconds, followed by thorough washing with sterile PBS.
-
Coat the wells with the relevant autoantigen (e.g., dsDNA, specific peptide) at an optimized concentration (typically 1-10 µg/mL in PBS) and incubate overnight at 4°C.[11]
-
-
Blocking:
-
Wash the coated plate with PBS.
-
Block non-specific binding by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for at least 2 hours at room temperature.[11]
-
-
Cell Incubation:
-
Prepare single-cell suspensions from spleen or bone marrow.
-
Wash the plate and add cells in complete RPMI medium at an optimized density (e.g., 2-5 x 105 cells/well).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection:
-
Wash the plate to remove cells.
-
Add a biotinylated anti-mouse IgG or IgM detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP) conjugate. Incubate for 1-2 hours at room temperature.
-
Wash the plate and add the appropriate substrate (e.g., BCIP/NBT for ALP or AEC for HRP).
-
Monitor spot development and stop the reaction by washing with distilled water.
-
-
Analysis:
-
Allow the plate to dry completely.
-
Count the spots in each well using an automated ELISPOT reader.
-
Visualizations
Caption: Mechanism of Action of MEDI-551.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Safety and tolerability of inebilizumab (MEDI-551), an anti-CD19 monoclonal antibody, in patients with relapsing forms of multiple sclerosis: Results from a phase 1 randomised, placebo-controlled, escalating intravenous and subcutaneous dose study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. B-cell depletion in vitro and in vivo with an afucosylated anti-CD19 antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single Dose of Glycoengineered Anti-CD19 Antibody (MEDI551) Disrupts Experimental Autoimmune Encephalomyelitis by Inhibiting Pathogenic Adaptive Immune Responses in the Bone Marrow and Spinal Cord while Preserving Peripheral Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MEDI-551 Treatment Effectively Depletes B Cells and Reduces Serum Titers of Autoantibodies in Mice Transgenic for Sle1 and Human CD19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inebilizumab, a B Cell-Depleting Anti-CD19 Antibody for the Treatment of Autoimmune Neurological Diseases: Insights from Preclinical Studies | MDPI [mdpi.com]
- 8. Association between B-cell depletion and attack risk in neuromyelitis optica spectrum disorder: An exploratory analysis from N-MOmentum, a double-blind, randomised, placebo-controlled, multicentre phase 2/3 trial [escholarship.org]
- 9. Monitoring B-cell repopulation after depletion therapy in neurologic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacodynamic modelling and exposure–response assessment of inebilizumab in subjects with neuromyelitis optica spectrum disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell-based ELISpot protocol to detect and quantify antigen-specific antibody-secreting cells in murine whole-organ single-cell suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ELISpot Assay: Functional Cellular Immunology [sigmaaldrich.com]
- 13. abcam.co.jp [abcam.co.jp]
- 14. ELISPOT protocol | Abcam [abcam.com]
- 15. Cell sample preparation B cell ELISPOT assay | U-CyTech [ucytech.com]
- 16. Troubleshooting B cell ELISPOT assay | U-CyTech [ucytech.com]
- 17. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Adapting the MN551 Protocol for Diverse Animal Strains
Welcome to the technical support center for the MN551 protocol. This resource is designed to assist researchers, scientists, and drug development professionals in effectively adapting the this compound protocol for use with various animal strains. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: We are switching from C57BL/6 to BALB/c mice for our next study using the this compound protocol. Can we use the same dosage and administration frequency?
A: It is not recommended to use the exact same dosage and administration frequency without a pilot study. Different mouse strains can have significant variations in drug metabolism and physiological responses.[1][2] For instance, C57BL/6 mice are commonly used in various research areas due to their well-documented behavior, while BALB/c mice are known for their strong immune responses.[2] These differences can affect the efficacy and toxicity of this compound.
Recommendation: Conduct a dose-response pilot study to determine the optimal dosage for BALB/c mice. Start with a lower dose and incrementally increase it while monitoring for both desired effects and adverse reactions.
Q2: What are the key factors to consider when adjusting the this compound protocol for a different rat strain (e.g., Wistar vs. Sprague-Dawley)?
A: When adapting the this compound protocol for a new rat strain, consider the following critical factors:
-
Genetic Background: Different strains have distinct genetic makeups that can influence drug targets and metabolic pathways.
-
Metabolism: Rates of drug metabolism can vary significantly, affecting the compound's half-life and bioavailability.[2]
-
Behavioral Differences: Baseline behavioral characteristics can impact the outcomes of neurobehavioral assays within the this compound protocol.[2]
-
Physiological Parameters: Baseline physiological values such as heart rate, blood pressure, and body temperature can differ and may influence the effects of this compound.
Q3: We are observing unexpected toxicity in our new animal strain even at low doses of this compound. What could be the cause?
A: Unexpected toxicity at low doses can stem from several strain-specific factors:
-
Metabolic Enzyme Deficiencies: The new strain may lack certain metabolic enzymes required for the safe detoxification of this compound or its metabolites.
-
Transporter Expression: Differences in the expression of drug transporters in key organs like the liver and kidneys can lead to altered drug distribution and accumulation.
-
Target Expression Levels: The expression level of the molecular target of this compound might be different in the new strain, leading to exaggerated pharmacological effects.
-
Immune System Hypersensitivity: Some strains may have a more reactive immune system, leading to adverse immune-mediated drug reactions.
It's crucial to thoroughly research the known physiological and genetic characteristics of the new strain.[3]
Troubleshooting Guides
Issue 1: High Variability in Experimental Data
Symptoms:
-
Large error bars in graphical data.
-
Lack of statistical significance in results that were previously significant in another strain.
-
Inconsistent responses to this compound among individual animals of the same strain.
Possible Causes & Solutions:
| Cause | Solution |
| Genetic Drift in the Colony | Refresh the genetic background of your colony by backcrossing with the appropriate inbred strain every 5-10 generations.[3] Consider obtaining new animals from a reputable vendor who implements measures to limit genetic drift.[3] |
| Environmental Stressors | Ensure consistent and optimal housing conditions, including temperature, humidity, and light/dark cycles.[2] Minimize noise and other disturbances in the animal facility. |
| Handling and Procedural Inconsistencies | Standardize all handling and experimental procedures. Ensure all personnel are adequately trained and follow the same protocol.[4] Acclimatize animals to handling and experimental procedures before the study begins.[5] |
| Microbiome Differences | Consider co-housing or transferring bedding between cages to normalize the gut microbiome, which can influence drug metabolism. |
Issue 2: Lack of Efficacy of this compound in a New Strain
Symptoms:
-
The expected physiological or behavioral effects of this compound are absent or significantly diminished.
-
Dose-escalation does not produce the desired effect.
Possible Causes & Solutions:
| Cause | Solution |
| Rapid Metabolism or Elimination | The new strain may metabolize and/or excrete this compound more rapidly. Perform a pharmacokinetic study to determine the half-life of this compound in the new strain. Adjust the dosing frequency or consider a different route of administration. |
| Altered Target Receptor/Protein | A polymorphism in the gene encoding the target of this compound may alter its binding affinity. Sequence the target gene in the new strain to check for mutations. |
| Compensatory Physiological Mechanisms | The new strain may have robust compensatory mechanisms that counteract the effects of this compound. Investigate alternative signaling pathways that might be involved. |
Experimental Protocols
Protocol: Dose-Response Pilot Study for this compound in a New Animal Strain
Objective: To determine the optimal dose range of this compound in a new animal strain.
Methodology:
-
Animal Selection: Select a small cohort of age and sex-matched animals of the new strain.
-
Group Allocation: Randomly assign animals to at least four groups: Vehicle control, Low Dose this compound, Medium Dose this compound, and High Dose this compound. The dose ranges should be based on previously published data or a fraction of the dose used in other strains.
-
Acclimatization: Allow animals to acclimate to the housing and experimental conditions for at least one week prior to the study.
-
Baseline Measurements: Record baseline measurements for the primary endpoints of the this compound protocol (e.g., blood pressure, locomotor activity, etc.).
-
Drug Administration: Administer the vehicle or the assigned dose of this compound via the prescribed route.
-
Post-Dose Monitoring: Continuously monitor the animals for any signs of toxicity or adverse effects. Record measurements for the primary endpoints at predetermined time points.
-
Data Analysis: Analyze the data to identify a dose that produces the desired effect with minimal toxicity. This will be the optimal dose for larger-scale studies.
Visualizations
Caption: Workflow for adapting the this compound protocol to a new animal strain.
Caption: Troubleshooting decision tree for unexpected outcomes with a new strain.
References
- 1. criver.com [criver.com]
- 2. researchgate.net [researchgate.net]
- 3. Experimental design: Top four strategies for reproducible mouse research [jax.org]
- 4. Frequently Asked Questions | Animal Research | University of Pittsburgh [animalresearch.pitt.edu]
- 5. Current Protocols in Mouse Biology - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for interpreting MEDI-551 research data
This technical support center provides researchers, scientists, and drug development professionals with essential information for interpreting MEDI-551 (inebilizumab) research data. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is MEDI-551 and what is its primary mechanism of action?
A1: MEDI-551, also known as inebilizumab, is a humanized, afucosylated monoclonal antibody that targets the CD19 protein expressed on the surface of B-cells.[1][2][3] Its primary mechanism of action is the depletion of CD19-positive B-cells through antibody-dependent cellular cytotoxicity (ADCC).[1][4][5][6][7] The afucosylation of MEDI-551 enhances its binding affinity to the Fcγ receptor IIIA (FcγRIIIA) on natural killer (NK) cells, leading to more potent ADCC compared to fucosylated antibodies.[5][8]
Q2: Why is CD19 a target for B-cell depletion therapy?
A2: CD19 is a transmembrane protein expressed broadly across the B-cell lineage, from pro-B cells to mature B-cells and plasmablasts, making it an effective target for comprehensive B-cell depletion.[1][5][9][10][11] Unlike CD20, which is not expressed on all B-cell subsets (such as some plasmablasts), CD19 is present on a wider range of B-cells, including those that are major contributors to autoimmune pathologies.[1][5][12]
Q3: How does MEDI-551-mediated B-cell depletion differ from therapies targeting CD20, like rituximab (B1143277)?
A3: While both MEDI-551 and rituximab lead to B-cell depletion, they target different surface antigens. MEDI-551 targets CD19, which is expressed on a broader range of B-cell developmental stages, including plasmablasts, compared to CD20, the target of rituximab.[1][5][12] This broader targeting may lead to a more profound and sustained depletion of the B-cell compartment. Additionally, MEDI-551 is engineered for enhanced ADCC and does not rely on complement-dependent cytotoxicity (CDC), another mechanism of action for rituximab.[4][10][13]
Q4: What are the expected pharmacodynamic effects of MEDI-551 in preclinical and clinical studies?
A4: Treatment with MEDI-551 results in rapid, profound, and sustained depletion of circulating B-cells.[10][14][15] In clinical trials, a significant reduction in B-cell counts is typically observed within the first week of administration.[11] The duration of B-cell depletion is dose-dependent.[4][7]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of MEDI-551.
Table 1: Preclinical B-Cell Depletion in Human CD19 Transgenic (hCD19 Tg) Mice
| Treatment Group | Dose | Time Point | Organ | % B-Cell Depletion (Mean) | Citation |
| MEDI-551 | 10 mg/kg (single i.v. dose) | Day 3 | Bone Marrow | 91.4% | [16] |
| MEDI-551 | 0.5, 2, or 10 mg/kg (single dose) | 1 week | Blood | Significant reduction | [17] |
| MEDI-551 | 0.5, 2, or 10 mg/kg (single dose) | 1 week | Spleen | Significant reduction | [17] |
| MEDI-551 | Repeated doses | 12 weeks | Spleen | >90% | [18] |
Table 2: Clinical B-Cell Depletion in Patients with Relapsing Multiple Sclerosis (Phase 1 Study - NCT01585766)
| Treatment Group | Dose | Outcome | Result | Citation |
| MEDI-551 | 30, 100, or 600 mg (2 IV doses) | B-Cell Depletion | Complete depletion observed across all doses | [5][19][20] |
| MEDI-551 | 60 or 300 mg (single SC dose) | B-Cell Depletion | Complete depletion observed across all doses | [5][19][20] |
Table 3: Clinical Efficacy in Neuromyelitis Optica Spectrum Disorder (NMOSD) (N-MOmentum Study - NCT02200770)
| Treatment Group | Outcome | Result | Hazard Ratio (95% CI) | p-value | Citation |
| Inebilizumab | Time to onset of NMOSD attack | 12% of patients had an attack | 0.272 (0.150-0.496) | <0.0001 | [15] |
| Placebo | Time to onset of NMOSD attack | 39% of patients had an attack | [15] |
Experimental Protocols
Below are detailed methodologies for key experiments commonly used in MEDI-551 research. These are example protocols based on published literature and may require optimization for specific experimental conditions.
Protocol 1: Monitoring B-Cell Depletion by Flow Cytometry
Objective: To quantify the percentage and absolute number of circulating B-cells in peripheral blood following MEDI-551 treatment.
Important Note: Because MEDI-551 binds to CD19, it can interfere with the detection of B-cells using anti-CD19 antibodies in flow cytometry. Therefore, CD20 is commonly used as a proxy marker to identify and enumerate B-cells.[17]
Materials:
-
Whole blood collected in EDTA or heparin tubes
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate-Buffered Saline (PBS)
-
Fc receptor blocking solution (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated monoclonal antibodies:
-
Anti-human CD45 (e.g., clone HI30)
-
Anti-human CD20 (e.g., clone 2H7)
-
Anti-human CD3 (e.g., clone UCHT1) - for T-cell exclusion
-
Anti-human CD14 (e.g., clone M5E2) - for monocyte exclusion
-
Viability dye (e.g., 7-AAD or a live/dead fixable dye)
-
-
Flow cytometer
-
Flow cytometry analysis software
Procedure:
-
Collect 100 µL of whole blood into a flow cytometry tube.
-
Add the viability dye according to the manufacturer's instructions and incubate.
-
Add the Fc receptor blocking solution and incubate for 10 minutes at room temperature.
-
Add the cocktail of fluorochrome-conjugated antibodies (CD45, CD20, CD3, CD14) at pre-titrated optimal concentrations.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Perform RBC lysis using a commercial lysis buffer according to the manufacturer's protocol.
-
Wash the cells twice with PBS or a suitable wash buffer.
-
Resuspend the cell pellet in 300-500 µL of PBS for acquisition on the flow cytometer.
-
Acquire a sufficient number of events (e.g., at least 100,000 total events) for accurate analysis of rare populations.
Data Analysis (Gating Strategy):
-
Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).
-
Gate on viable cells based on the viability dye staining.
-
From the viable singlets, gate on the lymphocyte population based on forward scatter (FSC) and side scatter (SSC) properties.
-
From the lymphocyte gate, identify CD45-positive cells.
-
From the CD45-positive lymphocytes, exclude T-cells (CD3-positive) and monocytes (CD14-positive).
-
The remaining population represents B-cells, which can be quantified as CD20-positive cells.
-
Report the percentage of CD20+ B-cells within the lymphocyte population and the absolute count (cells/µL) if using counting beads or a dual-platform method.
Protocol 2: In Vitro Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
Objective: To assess the ability of MEDI-551 to induce the killing of CD19-expressing target cells by effector cells (e.g., NK cells).
Materials:
-
Target cells: CD19-positive cell line (e.g., Daudi or Raji)
-
Effector cells: Peripheral blood mononuclear cells (PBMCs) or isolated Natural Killer (NK) cells from healthy donors
-
MEDI-551 antibody at various concentrations
-
Isotype control antibody
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Cytotoxicity detection reagent (e.g., lactate (B86563) dehydrogenase (LDH) release assay kit or a fluorescent-based cytotoxicity assay)
-
96-well U-bottom plates
Procedure:
-
Culture and harvest the target cells. Ensure high viability (>95%).
-
Plate the target cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Prepare serial dilutions of MEDI-551 and the isotype control antibody.
-
Add the antibodies to the wells containing the target cells and incubate for 30-60 minutes at 37°C to allow for opsonization.
-
Isolate effector cells (PBMCs or NK cells) and adjust their concentration to achieve the desired effector-to-target (E:T) ratio (e.g., 25:1 or 50:1).
-
Add the effector cells to the wells containing the antibody-coated target cells.
-
Set up control wells:
-
Target cells only (spontaneous release)
-
Target cells with lysis buffer (maximum release)
-
Effector cells only
-
-
Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.
-
Measure cytotoxicity using the chosen detection method (e.g., LDH release).
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Troubleshooting Guides
Issue 1: Inconsistent or Incomplete B-Cell Depletion Observed by Flow Cytometry
| Possible Cause | Troubleshooting Step |
| Reagent Issues | Ensure antibodies are stored correctly and have not expired. Titrate antibodies for optimal staining. |
| Gating Strategy | Review and optimize the gating strategy. Ensure proper exclusion of dead cells, doublets, and other cell lineages. Use a consistent gating strategy across all samples and time points. |
| Patient-Specific Factors | Consider biological variability between subjects. Factors such as a large body surface area may be associated with faster B-cell repopulation.[1] |
| Assay Sensitivity | For detecting very low levels of B-cells, a highly sensitive flow cytometry assay may be required.[9] |
| CD19 Occupancy | Confirm that a marker other than CD19 (e.g., CD20) is being used to enumerate B-cells, as MEDI-551 will block the binding of anti-CD19 antibodies.[17] |
Issue 2: High Background or Non-Specific Staining in Flow Cytometry
| Possible Cause | Troubleshooting Step |
| Fc Receptor Binding | Include an Fc receptor blocking step in the staining protocol. |
| Antibody Concentration | Use the optimal, pre-titrated concentration of the antibody. High concentrations can lead to non-specific binding. |
| Dead Cells | Use a viability dye to exclude dead cells from the analysis, as they can non-specifically bind antibodies. |
| Inadequate Washing | Ensure sufficient washing steps to remove unbound antibodies. |
| Autofluorescence | Include an unstained control to assess the level of cellular autofluorescence. |
Issue 3: Low or No Cytotoxicity Detected in ADCC Assay
| Possible Cause | Troubleshooting Step |
| Effector Cell Activity | Ensure the viability and activity of the effector cells (NK cells or PBMCs). Use freshly isolated cells whenever possible. |
| Effector-to-Target (E:T) Ratio | Optimize the E:T ratio. A higher ratio may be needed to observe significant cytotoxicity. |
| Target Cell CD19 Expression | Confirm high and consistent expression of CD19 on the target cell line. |
| Incubation Time | Optimize the incubation time for the assay. A longer incubation may be required. |
| Assay Reagents | Ensure that the cytotoxicity detection reagents are not expired and are working correctly by using the maximum release control. |
Visualizations
Caption: Mechanism of Action of MEDI-551 (Inebilizumab).
Caption: Experimental Workflow for Monitoring B-Cell Depletion.
Caption: Simplified CD19 Signaling Pathway in B-Cell Activation.
References
- 1. neurology.org [neurology.org]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Inebilizumab, a B Cell-Depleting Anti-CD19 Antibody for the Treatment of Autoimmune Neurological Diseases: Insights from Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Safety and tolerability of an anti-CD19 monoclonal antibody, MEDI-551, in subjects with systemic sclerosis: a phase I, randomized, placebo-controlled, escalating single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological profile of MEDI-551, a novel anti-CD19 antibody, in human CD19 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. B-Cell Depleting Therapies: Fire-and-Forget or Treat-to-Target? - Indian Journal of Nephrology [indianjnephrol.org]
- 10. Pharmacodynamic modelling and exposure–response assessment of inebilizumab in subjects with neuromyelitis optica spectrum disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inebilizumab: A Review in Neuromyelitis Optica Spectrum Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 14. Association between B-cell depletion and attack risk in neuromyelitis optica spectrum disorder: An exploratory analysis from N-MOmentum, a double-blind, randomised, placebo-controlled, multicentre phase 2/3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inebilizumab for the treatment of neuromyelitis optica spectrum disorder (N-MOmentum): a double-blind, randomised placebo-controlled phase 2/3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MEDI-551 Treatment Effectively Depletes B Cells and Reduces Serum Titers of Autoantibodies in Mice Transgenic for Sle1 and Human CD19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Safety and tolerability of an anti-CD19 monoclonal antibody, MEDI-551, in subjects with systemic sclerosis: a phase I, randomized, placebo-controlled, escalating single-dose study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Experimental Error Types, Sources & Examples | What is Experimental Error? - Lesson | Study.com [study.com]
- 19. Safety and tolerability of inebilizumab (MEDI-551), an anti-CD19 monoclonal antibody, in patients with relapsing forms of multiple sclerosis: Results from a phase 1 randomised, placebo-controlled, escalating intravenous and subcutaneous dose study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Common pitfalls to avoid when working with Inebilizumab
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common pitfalls encountered during in vitro and in vivo experiments with Inebilizumab.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Inebilizumab?
A1: Inebilizumab is a humanized, afucosylated IgG1 monoclonal antibody that targets the CD19 protein expressed on the surface of a broad range of B-cells, including pre-B cells, mature B-cells, and some plasmablasts.[1][2][3] Its primary mechanism of action is Antibody-Dependent Cellular Cytotoxicity (ADCC).[1][3][4] The afucosylation of Inebilizumab enhances its binding affinity to the Fcγ receptor IIIA (FcγRIIIa) on immune effector cells like Natural Killer (NK) cells, leading to potent B-cell depletion.[1][5][6] Notably, Inebilizumab does not mediate B-cell depletion through Complement-Dependent Cytotoxicity (CDC).[1][5]
Q2: How should Inebilizumab be stored for research purposes?
A2: For optimal stability, Inebilizumab should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F) in its original carton to protect it from light.[7] It is crucial to not freeze or shake the solution.[7][8] For diluted solutions intended for infusion or cell culture, if not used immediately, they can be stored for a maximum of 24 hours at 2°C to 8°C or for a maximum of 4 hours at room temperature (20°C to 25°C).[7][8]
Q3: Can I use a CD19 antibody to monitor B-cell depletion after Inebilizumab treatment in my experiments?
A3: No, this is a critical pitfall to avoid. Inebilizumab can interfere with CD19-based flow cytometry assays, leading to inaccurate measurements of B-cell depletion.[5][7] It is recommended to use an assay for CD20+ B-cells to monitor the pharmacodynamic effect of Inebilizumab.[5][6][7]
Q4: Are there any known factors that can affect Inebilizumab's binding and efficacy in vitro?
A4: Yes, a polymorphism in the Fcγ receptor IIIA (FCGR3A) gene (V158F) has been shown to affect the efficacy of other monoclonal antibodies like rituximab. However, studies have indicated that Inebilizumab's efficacy is not significantly impacted by this polymorphism, likely due to its enhanced affinity for the FcγRIIIa receptor.[6][9]
Troubleshooting Guides
Flow Cytometry Assays
Problem: Low or no B-cell depletion detected after Inebilizumab treatment.
| Potential Cause | Troubleshooting Suggestion |
| Incorrect marker for B-cell detection | As stated in the FAQs, Inebilizumab interferes with CD19 detection.[5][7] Use an anti-CD20 antibody to accurately quantify B-cell populations.[6] |
| Suboptimal antibody concentration | Titrate Inebilizumab to determine the optimal concentration for your specific cell type and density. |
| Inactive Inebilizumab | Ensure proper storage conditions have been maintained.[7][8] Avoid repeated freeze-thaw cycles. |
| Issues with effector cells (e.g., NK cells) | Ensure the viability and functionality of your effector cell population. Co-culture ratios of effector to target cells may need optimization. |
Problem: High background or non-specific binding in flow cytometry.
| Potential Cause | Troubleshooting Suggestion |
| Fc receptor-mediated non-specific binding | Block Fc receptors on effector cells using an Fc blocking reagent prior to staining. |
| Dead cells | Use a viability dye to exclude dead cells from the analysis, as they can non-specifically bind antibodies. |
| Antibody concentration too high | Reduce the concentration of your staining antibodies. |
| Insufficient washing | Increase the number and volume of wash steps after antibody incubation. |
In Vitro Cytotoxicity Assays (ADCC)
Problem: Lower than expected cytotoxicity in an ADCC assay.
| Potential Cause | Troubleshooting Suggestion |
| Inefficient effector cells | Use a healthy and activated population of effector cells (e.g., NK cells or PBMCs). The source and preparation of effector cells are critical. |
| Incorrect effector to target (E:T) ratio | Optimize the E:T ratio. A typical starting point is 10:1, but this may need to be adjusted. |
| Target cells have low CD19 expression | Confirm high CD19 expression on your target cell line using flow cytometry. |
| Assay incubation time is too short | The standard incubation time for ADCC assays is 4-6 hours. This may need to be optimized for your specific cell system. |
| Complement-Dependent Cytotoxicity (CDC) assay setup | Inebilizumab does not mediate CDC.[1][5] Ensure your assay is designed to measure ADCC and not CDC. This means a source of active complement is not required. |
Problem: High spontaneous cell death in control wells.
| Potential Cause | Troubleshooting Suggestion |
| Poor cell health | Use cells that are in the logarithmic growth phase and have high viability. |
| Harsh cell handling | Handle cells gently during plating and washing steps to minimize mechanical stress. |
| Contamination | Ensure aseptic technique and test for mycoplasma contamination. |
Immunoassays (e.g., ELISA)
Problem: High background signal in an Inebilizumab-based ELISA.
| Potential Cause | Troubleshooting Suggestion |
| Non-specific binding to the plate | Use a high-quality blocking buffer (e.g., BSA or non-fat dry milk) and optimize blocking time and temperature.[10][11] |
| Cross-reactivity of antibodies | Ensure the specificity of your primary and secondary antibodies. Run appropriate controls with isotype-matched antibodies. |
| Insufficient washing | Increase the number of wash steps and the volume of wash buffer. Adding a surfactant like Tween-20 to the wash buffer can also help. |
| High antibody concentration | Titrate your primary and secondary antibodies to find the optimal concentration that gives a good signal-to-noise ratio. |
Experimental Protocols
Protocol: In Vitro Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
This protocol is a general guideline for assessing the ADCC activity of Inebilizumab using a flow cytometry-based method.
Materials:
-
Target cells (CD19-positive B-cell line, e.g., NALM-6)
-
Effector cells (e.g., primary human NK cells or PBMCs)
-
Inebilizumab
-
Isotype control antibody (human IgG1)
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Cell viability dye (e.g., 7-AAD or Propidium Iodide)
-
Flow cytometer
Methodology:
-
Target Cell Preparation:
-
Culture target cells to a sufficient density.
-
On the day of the assay, harvest and wash the cells.
-
Resuspend the cells at a concentration of 1 x 10^6 cells/mL in culture medium.
-
-
Effector Cell Preparation:
-
Isolate effector cells (e.g., NK cells) from healthy donor blood.
-
Wash and resuspend the effector cells at the desired concentration to achieve the target E:T ratios.
-
-
Assay Setup (in a 96-well U-bottom plate):
-
Add 50 µL of target cells to each well (50,000 cells/well).
-
Prepare serial dilutions of Inebilizumab and the isotype control antibody.
-
Add 50 µL of the diluted antibodies to the respective wells.
-
Incubate for 30 minutes at 37°C to allow antibody opsonization.
-
Add 100 µL of effector cells to achieve the desired E:T ratio (e.g., 10:1).
-
Include control wells:
-
Target cells only (spontaneous death)
-
Target cells + Effector cells (basal killing)
-
Target cells + Lysis buffer (maximum killing)
-
-
-
Incubation:
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
-
Staining and Data Acquisition:
-
Centrifuge the plate and discard the supernatant.
-
Resuspend the cells in a staining buffer containing a viability dye.
-
Incubate as per the manufacturer's instructions for the viability dye.
-
Acquire data on a flow cytometer.
-
-
Data Analysis:
-
Gate on the target cell population.
-
Determine the percentage of dead (viability dye-positive) target cells in each well.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 * (Experimental Lysis - Spontaneous Lysis) / (Maximum Lysis - Spontaneous Lysis)
-
Visualizations
Caption: Inebilizumab's ADCC mechanism of action.
Caption: Workflow for an Inebilizumab ADCC assay.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. Inebilizumab, a B Cell-Depleting Anti-CD19 Antibody for the Treatment of Autoimmune Neurological Diseases: Insights from Preclinical Studies | MDPI [mdpi.com]
- 4. What is the mechanism of Inebilizumab-cdon? [synapse.patsnap.com]
- 5. Pharmacodynamic modelling and exposure–response assessment of inebilizumab in subjects with neuromyelitis optica spectrum disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inebilizumab reduces neuromyelitis optica spectrum disorder risk independent of FCGR3A polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. drugs.com [drugs.com]
- 9. neurology.org [neurology.org]
- 10. researchgate.net [researchgate.net]
- 11. biocompare.com [biocompare.com]
Strategies for enhancing the B-cell depletion efficiency of MN551
Welcome to the technical support center for MN551 (MEDI-551). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound for B-cell depletion experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues and enhance the efficiency of your B-cell depletion strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action for B-cell depletion?
A1: this compound, also known as MEDI-551 or inebilizumab, is a humanized, afucosylated IgG1 monoclonal antibody that targets the CD19 protein expressed on the surface of B-cells.[1][2] Its primary mechanism for B-cell depletion is enhanced antibody-dependent cellular cytotoxicity (ADCC).[3][4] The afucosylation of this compound increases its binding affinity to the FcγRIIIA receptor on effector immune cells, such as Natural Killer (NK) cells, leading to more potent B-cell lysis.[1][3]
Q2: How does this compound differ from other B-cell depleting antibodies like rituximab (B1143277)?
A2: this compound and rituximab differ in their targets and engineered effector functions. This compound targets CD19, which is expressed on a broader range of B-cells, including some plasmablasts and plasma cells, compared to CD20, the target of rituximab.[5] Additionally, this compound is glycoengineered (afucosylated) to enhance ADCC, making it more potent in mediating B-cell killing through this pathway.[3][6] While rituximab relies on both complement-dependent cytotoxicity (CDC) and ADCC, this compound-mediated depletion is primarily driven by ADCC and does not require complement.[3][4]
Q3: What are the expected levels of B-cell depletion with this compound in preclinical and clinical settings?
A3: Preclinical studies in human CD19 transgenic mice have shown that this compound can potently deplete circulating and tissue B-cells, with doses of ≥0.5 mg/kg leading to over 90% depletion in the spleen, bone marrow, and blood.[5][6] In clinical trials for conditions like multiple sclerosis and systemic sclerosis, complete B-cell depletion was observed across various intravenous and subcutaneous doses.[1][2] The duration of depletion is dose-dependent.[6]
Q4: Can this compound be used in combination with other therapies?
A4: Yes, preclinical studies have shown that combining this compound with the anti-CD20 antibody rituximab can prolong the duration of B-cell depletion, suggesting a potential synergistic effect.[6][7]
Troubleshooting Guides
Issue 1: Suboptimal or Incomplete B-cell Depletion
Possible Cause 1: Insufficient Antibody Concentration
-
Recommendation: Ensure the concentration of this compound is optimized for your specific cell type and density. In vitro ADCC assays show that this compound is effective at lower concentrations than its fucosylated counterparts, but an adequate concentration is still crucial.[3] We recommend performing a dose-response curve to determine the optimal concentration for your experimental setup.
Possible Cause 2: Low Effector Cell to Target Cell (E:T) Ratio
-
Recommendation: The efficiency of ADCC is highly dependent on the ratio of effector cells (e.g., NK cells) to target B-cells. For in vitro assays, it is recommended to test a range of E:T ratios, typically from 2:1 to 20:1, to find the optimal condition for robust B-cell lysis.
Possible Cause 3: Impaired Effector Cell Function
-
Recommendation: The health and activity of the effector cells are critical for ADCC. Ensure that your effector cells (e.g., peripheral blood mononuclear cells [PBMCs] or isolated NK cells) are viable and functional. If using cryopreserved cells, follow validated thawing and recovery protocols.
Possible Cause 4: Inaccurate B-cell Quantification
-
Recommendation: Verify your B-cell counting method. Flow cytometry is the gold standard for measuring B-cell depletion.[8][9] Use a B-cell marker that is not the therapeutic target (e.g., use CD19 for rituximab-treated samples, and a different marker like CD20 or CD22 for this compound-treated samples if there are concerns about epitope masking, though CD19 is generally used for monitoring). Ensure proper gating strategies and the use of viability dyes to exclude dead cells.
Issue 2: High Background or Non-Specific Cell Lysis in In Vitro Assays
Possible Cause 1: Spontaneous Target Cell Death
-
Recommendation: Target cells may have poor viability in culture. Include a "target cells alone" control to measure spontaneous lysis. If high, optimize cell culture conditions, including media, serum, and cell density.
Possible Cause 2: Effector Cell-Mediated, Antibody-Independent Lysis
-
Recommendation: Include a "target cells + effector cells" control (without this compound) to assess baseline killing by effector cells. High background in this control may indicate alloreactivity if using effector and target cells from different donors.
Possible Cause 3: Isotype Control Inducing Lysis
-
Recommendation: Use a proper isotype control antibody with the same afucosylation modification as this compound but with no specificity for the target cells. This will help determine if the observed lysis is specific to the anti-CD19 activity of this compound.
Data Presentation
Table 1: Comparison of B-Cell Depletion Efficiency of this compound (MEDI-551) and Rituximab in Preclinical Models
| Parameter | This compound (Anti-CD19) | Rituximab (Anti-CD20) | Reference |
| Primary Mechanism | Antibody-Dependent Cellular Cytotoxicity (ADCC) | Complement-Dependent Cytotoxicity (CDC) & ADCC | [3][4] |
| Complement Requirement | Not required for maximal depletion | Required for maximal depletion | [3] |
| In Vitro ADCC Potency | Higher than fucosylated anti-CD19 and rituximab | Lower than this compound | [3] |
| In Vivo B-Cell Depletion (huCD19/20 Tg Mice) | More potent and extended depletion, including in bone marrow | Less potent, particularly in bone marrow | [3][6] |
Table 2: Clinical Observations of B-Cell Depletion with this compound (Inebilizumab)
| Study Population | Dosing Regimen | B-Cell Depletion Outcome | Reference |
| Relapsing Multiple Sclerosis | 30, 100, 600 mg IV; 60, 300 mg SC | Complete depletion across all doses | [1] |
| Systemic Sclerosis | Single escalating doses (0.1-10.0 mg/kg) | Dose-dependent depletion | [2] |
Experimental Protocols
Protocol 1: In Vitro Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
This protocol is a general guideline and should be optimized for your specific experimental needs.
Materials:
-
Target B-cells (e.g., Daudi, Raji, or primary B-cells)
-
Effector cells (e.g., human PBMCs or NK cells)
-
This compound antibody
-
Isotype control antibody
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well U-bottom plates
-
Cytotoxicity detection reagent (e.g., LDH release assay kit or a fluorescence-based method)
Procedure:
-
Target Cell Preparation:
-
Culture target cells to a healthy, logarithmic growth phase.
-
Harvest, wash, and resuspend cells in culture medium at a concentration of 1 x 10^5 cells/mL.
-
Plate 50 µL of the target cell suspension (5,000 cells) into each well of a 96-well plate.
-
-
Antibody Dilution:
-
Prepare serial dilutions of this compound and the isotype control antibody in culture medium. A typical starting concentration range is 0.001 to 10 µg/mL.
-
Add 50 µL of the diluted antibodies to the respective wells containing target cells.
-
-
Effector Cell Preparation and Addition:
-
Isolate or thaw effector cells. Ensure high viability.
-
Resuspend effector cells at various concentrations to achieve the desired E:T ratios (e.g., for a 10:1 ratio with 5,000 target cells, prepare a suspension of 1 x 10^6 cells/mL and add 50 µL).
-
Add 100 µL of the effector cell suspension to the wells.
-
-
Controls:
-
Spontaneous Release (Target Cells Only): 50 µL target cells + 150 µL medium.
-
Maximum Release (Lysis Control): 50 µL target cells + 150 µL medium containing a lysis agent (provided in most kits).
-
Effector Cell Control: 100 µL effector cells + 100 µL medium.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours. The optimal incubation time should be determined empirically.
-
-
Detection of Cytotoxicity:
-
Follow the manufacturer's instructions for the chosen cytotoxicity detection assay (e.g., LDH assay).
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Protocol 2: Flow Cytometry for B-Cell Quantification in Whole Blood
This protocol provides a general framework for enumerating B-cells post-depletion therapy.
Materials:
-
Whole blood collected in anticoagulant tubes (e.g., K3EDTA)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD19, anti-CD45, anti-CD3)
-
Red blood cell (RBC) lysis buffer
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Sample Preparation:
-
Aliquot 100 µL of whole blood into a flow cytometry tube.
-
-
Antibody Staining:
-
Add the predetermined optimal volume of each fluorochrome-conjugated antibody to the blood sample.
-
Vortex gently and incubate for 20-30 minutes at room temperature in the dark.
-
-
RBC Lysis:
-
Add 2 mL of 1X RBC lysis buffer to each tube.
-
Vortex immediately and incubate for 10-15 minutes at room temperature in the dark.
-
-
Washing:
-
Centrifuge the tubes at 300-400 x g for 5 minutes.
-
Decant the supernatant and resuspend the cell pellet in 2 mL of flow cytometry staining buffer.
-
Repeat the centrifugation and washing step.
-
-
Final Resuspension:
-
Decant the supernatant and resuspend the cell pellet in an appropriate volume of flow cytometry staining buffer (e.g., 300-500 µL) for acquisition.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire the samples on a calibrated flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter (FSC/SSC) properties and CD45 expression.
-
Within the lymphocyte gate, identify B-cells based on their expression of CD19 (and lack of expression of T-cell markers like CD3).
-
Quantify the percentage and absolute count of B-cells.
-
Visualizations
Caption: Mechanism of this compound-mediated B-cell depletion via enhanced ADCC.
Caption: General workflow for B-cell depletion experiments using this compound.
Caption: Troubleshooting logic for suboptimal this compound B-cell depletion.
References
- 1. Safety and tolerability of inebilizumab (MEDI-551), an anti-CD19 monoclonal antibody, in patients with relapsing forms of multiple sclerosis: Results from a phase 1 randomised, placebo-controlled, escalating intravenous and subcutaneous dose study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and tolerability of an anti-CD19 monoclonal antibody, MEDI-551, in subjects with systemic sclerosis: a phase I, randomized, placebo-controlled, escalating single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. B-cell depletion in vitro and in vivo with an afucosylated anti-CD19 antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological profile of MEDI-551, a novel anti-CD19 antibody, in human CD19 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validating B-Cell Depletion Assays via Flow Cytometry | Mabion [mabion.eu]
- 9. cphi-online.com [cphi-online.com]
Validation & Comparative
A Head-to-Head Comparison of MEDI-551 (Inebilizumab) and Rituximab in B-Cell Depletion
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of MEDI-551 (inebilizumab) and Rituximab (B1143277) in mediating B-cell depletion. The information presented is supported by experimental data from preclinical and clinical studies, offering valuable insights for researchers and professionals in the field of drug development.
Introduction
B-cell depletion is a therapeutic strategy employed in the treatment of various B-cell malignancies and autoimmune diseases. Two prominent monoclonal antibodies utilized for this purpose are Rituximab, which targets the CD20 antigen, and MEDI-551 (inebilizumab), which targets the CD19 antigen. While both antibodies induce the depletion of B-cells, their distinct targets and molecular engineering lead to differences in their mechanism of action and clinical efficacy.
Rituximab is a chimeric monoclonal antibody that has been a cornerstone of B-cell depleting therapy for years. It effectively targets CD20, a transmembrane protein expressed on the surface of pre-B and mature B-lymphocytes.[1]
MEDI-551 (inebilizumab) is a humanized, afucosylated monoclonal antibody targeting CD19.[2] CD19 is a broader B-cell marker than CD20, as it is expressed from the pro-B-cell stage through to plasma cells, which may offer a more comprehensive depletion of the B-cell lineage.[3][4] The afucosylation of MEDI-551 is a key molecular modification designed to enhance its effector function.[2]
Mechanism of Action
Both MEDI-551 and Rituximab mediate B-cell depletion primarily through Antibody-Dependent Cellular Cytotoxicity (ADCC). However, there are notable differences in their mechanisms.
MEDI-551 (Inebilizumab): MEDI-551 binds to the CD19 receptor on B-cells.[2] Its afucosylated Fc region leads to a significantly higher affinity for the FcγRIIIA receptor on natural killer (NK) cells, resulting in enhanced ADCC.[5] Preclinical studies in human CD19/CD20 double transgenic mice have shown that MEDI-551-mediated B-cell depletion is primarily driven by macrophages and does not require complement.[5]
Rituximab: Upon binding to CD20 on B-cells, Rituximab elicits B-cell lysis through three primary mechanisms:
-
Antibody-Dependent Cellular Cytotoxicity (ADCC): The Fc region of Rituximab is recognized by Fc receptors on immune effector cells like NK cells, leading to the release of cytotoxic granules and apoptosis of the target B-cell.[3][6]
-
Complement-Dependent Cytotoxicity (CDC): Rituximab can activate the classical complement pathway, leading to the formation of the membrane attack complex and subsequent lysis of the B-cell.[3][7]
-
Direct Apoptosis: Cross-linking of CD20 by Rituximab can directly induce apoptosis in some B-cell lymphoma cell lines.[1]
The following diagram illustrates the distinct signaling pathways targeted by each antibody.
Comparative Efficacy: Clinical Data
A Phase 2, randomized, open-label study (NCT01466153) directly compared the efficacy and safety of MEDI-551 in combination with bendamustine (B91647) versus Rituximab with bendamustine in patients with relapsed or refractory chronic lymphocytic leukemia (CLL).[8][9][10]
| Parameter | MEDI-551 (4 mg/kg) + Bendamustine | Rituximab + Bendamustine |
| Overall Response Rate (ORR) | 64% | Not directly compared in the interim analysis |
| Treatment-Related Adverse Events (≥20% of patients) | Nausea, infusion-related reactions, fatigue, pyrexia, neutropenia, cough | Nausea, fatigue, constipation, asthenia, pyrexia, neutropenia |
| Discontinuation due to Adverse Events | 26% | 20% |
Data from an interim analysis of the NCT01466153 study.[8][9]
These data suggest that MEDI-551 in combination with bendamustine demonstrates clinical activity in patients with relapsed or refractory CLL, with a manageable and comparable safety profile to the Rituximab-containing regimen.[8]
B-Cell Depletion Kinetics
MEDI-551 (Inebilizumab): Clinical studies have demonstrated that inebilizumab leads to rapid, profound, and sustained depletion of circulating peripheral B-cells.[2] In a phase 1 study in patients with relapsing forms of multiple sclerosis, complete B-cell depletion was observed across all intravenous doses (30, 100, or 600 mg).[11] The pharmacodynamic effect, a significant reduction in circulating B-cells to less than 10% of baseline, occurs within approximately 4 weeks.[4]
Rituximab: Rituximab administration results in a rapid and sustained depletion of circulating and tissue-based B-cells.[1] In patients with rheumatoid arthritis, CD19+ B-cells are significantly depleted within two months of infusion.[12] The duration of B-cell depletion can vary, with repopulation beginning around 9 months in rheumatoid arthritis patients and extending to over 20 months in patients with ANCA-associated vasculitides.[13][14]
Experimental Protocols
Assessment of B-Cell Depletion by Flow Cytometry
The enumeration of B-cell subsets in peripheral blood is a standard method to assess the pharmacodynamic effect of depleting antibodies.
Objective: To quantify the percentage and absolute number of total B-cells and specific B-cell subsets (e.g., naïve, memory, plasmablasts).
Methodology:
-
Sample Collection: Collect whole blood samples from patients at baseline and various time points post-treatment.
-
Antibody Staining: Incubate whole blood with a cocktail of fluorescently labeled monoclonal antibodies targeting specific B-cell surface markers. A typical panel includes:
-
CD19: Pan B-cell marker
-
CD20: Target of Rituximab
-
CD27: Memory B-cell marker
-
IgD: To differentiate naïve (IgD+) and memory (IgD-) B-cells
-
CD38: Plasmablast and plasma cell marker
-
CD24: To help identify transitional B-cells
-
-
Red Blood Cell Lysis: Lyse red blood cells using a commercial lysis buffer.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software to gate on specific B-cell populations.
The following diagram illustrates a typical experimental workflow for assessing B-cell depletion.
Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
Objective: To measure the in vitro cytotoxic activity of MEDI-551 and Rituximab mediated by effector cells.
Methodology:
-
Target Cells: Use a B-cell line expressing the target antigen (e.g., WIL2-S cells for CD20, or a CD19-expressing cell line).
-
Effector Cells: Co-culture the target cells with effector cells, typically Natural Killer (NK) cells, at various effector-to-target (E:T) ratios (e.g., 6:1).
-
Antibody Incubation: Add serial dilutions of MEDI-551 or Rituximab to the co-culture.
-
Incubation: Incubate the mixture for a defined period (e.g., 6 hours) at 37°C.
-
Cytotoxicity Measurement: Measure the release of a cytoplasmic enzyme (e.g., lactate (B86563) dehydrogenase) or a fluorescent dye from the lysed target cells.
-
Data Analysis: Calculate the percentage of specific lysis for each antibody concentration.
Summary of Comparison
The following diagram provides a logical relationship overview of the key comparative points between MEDI-551 and Rituximab.
Conclusion
Both MEDI-551 and Rituximab are effective B-cell depleting agents with distinct characteristics. MEDI-551's targeting of CD19 and its enhanced ADCC activity through afucosylation may offer advantages in achieving a broader and more potent B-cell depletion. The choice between these agents may depend on the specific indication, the desired extent of B-cell lineage depletion, and the patient's specific disease characteristics. The head-to-head clinical trial data, although from an interim analysis, provides valuable insights into the comparable efficacy and safety of MEDI-551 in combination with chemotherapy. Further research and completed clinical trial results will continue to delineate the optimal use of these potent therapeutic agents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. droracle.ai [droracle.ai]
- 3. assaygenie.com [assaygenie.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. mdpi.com [mdpi.com]
- 6. Rituximab regulates signaling pathways and alters gene expression associated with cell death and survival in diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Inebilizumab-cdon? [synapse.patsnap.com]
- 8. Validate User [ashpublications.org]
- 9. ascopubs.org [ascopubs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Usefulness of monitoring of B cell depletion in rituximab-treated rheumatoid arthritis patients in order to predict clinical relapse: a prospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. B cell repopulation kinetics after rituximab treatment in ANCA-associated vasculitides compared to rheumatoid arthritis, and connective tissue diseases: a longitudinal observational study on 120 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Head-to-Head Examination of Inebilizumab and Anti-CD20 Antibodies in B-Cell Depletion
A Comparative Guide for Researchers and Drug Development Professionals
The advent of B-cell depleting therapies has revolutionized the management of autoimmune diseases such as Neuromyelitis Optica Spectrum Disorder (NMOSD) and Multiple Sclerosis (MS). While the first generation of these therapies primarily targeted the CD20 antigen, newer agents like inebilizumab, which targets CD19, have emerged, prompting a need for detailed comparisons. This guide provides an objective, data-driven comparison of inebilizumab against prominent anti-CD20 monoclonal antibodies, including rituximab (B1143277), ocrelizumab, ofatumumab, and ublituximab, focusing on their mechanisms of action, preclinical efficacy, and clinical outcomes.
Molecular and Mechanistic Distinctions
Inebilizumab's primary distinction lies in its target, CD19, a protein expressed on a broader range of B-lineage cells than CD20. This includes pro-B cells, plasmablasts, and some plasma cells, which are not consistently targeted by anti-CD20 antibodies.[1] This broader targeting may lead to a more profound and sustained depletion of the B-cell compartment, including the autoantibody-producing cells central to the pathogenesis of many autoimmune disorders.
Furthermore, inebilizumab is a humanized, afucosylated IgG1 monoclonal antibody.[2][3] This glycoengineering enhances its affinity for the Fc gamma receptor IIIa (FcγRIIIa) on immune effector cells like Natural Killer (NK) cells, leading to more potent Antibody-Dependent Cellular Cytotoxicity (ADCC).[2][3] In contrast, the anti-CD20 antibodies exhibit varying primary mechanisms of action. Rituximab and ofatumumab are considered to have more potent Complement-Dependent Cytotoxicity (CDC), while ocrelizumab and the glycoengineered ublituximab rely more heavily on ADCC.[4][5]
Below is a summary of the key characteristics of these antibodies.
| Attribute | Inebilizumab | Rituximab | Ocrelizumab | Ofatumumab | Ublituximab |
| Target Antigen | CD19 | CD20 | CD20 | CD20 | CD20 |
| Antibody Type | Humanized IgG1 | Chimeric IgG1 | Humanized IgG1 | Fully Human IgG1 | Chimeric IgG1 |
| Glycoengineering | Afucosylated | None | None | None | Glycoengineered (afucosylated) |
| Primary Mechanism | Enhanced ADCC | CDC > ADCC | ADCC > CDC | CDC > ADCC | Enhanced ADCC > CDC |
| B-Cell Targets | Pro-B cells to some plasma cells | Pre-B cells to memory B cells | Pre-B cells to memory B cells | Pre-B cells to memory B cells | Pre-B cells to memory B cells |
Preclinical Performance: A Comparative Overview
Direct head-to-head preclinical studies comparing the cytotoxic potency of inebilizumab against a full panel of anti-CD20 antibodies are limited. However, based on their distinct mechanisms, a qualitative comparison can be inferred. Inebilizumab's afucosylation is expected to confer superior ADCC activity compared to non-glycoengineered antibodies like rituximab and ocrelizumab.[6] Ublituximab, also being glycoengineered, demonstrates greater ADCC activity than rituximab, ocrelizumab, and ofatumumab.[7] Ofatumumab is noted to induce more potent CDC than rituximab.[4]
| Preclinical Assay | Inebilizumab | Rituximab | Ocrelizumab | Ofatumumab | Ublituximab |
| ADCC Potency | Very High (Enhanced) | Moderate | High | Moderate | Very High (Enhanced) |
| CDC Potency | Low to Moderate | High | Low to Moderate | Very High | Low to Moderate |
| FcγRIIIa Binding | High | Moderate | Moderate | Moderate | High |
Clinical Efficacy and Safety: Inebilizumab vs. Rituximab in NMOSD
Head-to-head clinical data is most robust for the comparison of inebilizumab and rituximab in the treatment of NMOSD. Multiple studies have demonstrated the superior efficacy of inebilizumab.
A real-world study presented at the 41st Congress of the European Committee for Treatment and Research in Multiple Sclerosis (ECTRIMS) showed that inebilizumab was more effective than rituximab in reducing relapses and improving disability outcomes in patients with NMOSD.[8] The annualized relapse rate was significantly lower in the inebilizumab group (0.07) compared to the rituximab group (0.23).[8] Furthermore, a higher percentage of patients treated with inebilizumab showed improvement in their Expanded Disability Status Scale (EDSS) score (53.6% vs. 34.5%).[8]
Another study also concluded that inebilizumab displays better tolerance and safety compared to rituximab injections in NMOSD patients.[9] Post-hoc analysis of the N-MOmentum trial revealed that inebilizumab was effective in patients who had previously been treated with rituximab, including those who had experienced breakthrough attacks.[10] This suggests that the broader B-cell targeting and enhanced ADCC of inebilizumab may provide clinical benefits where anti-CD20 therapy is suboptimal.[10]
| Clinical Outcome (NMOSD) | Inebilizumab | Rituximab |
| Annualized Relapse Rate | 0.07[8] | 0.23[8] |
| 1-Year Relapse-Free Rate | 93.30%[8] | 77.40%[8] |
| EDSS Score Improvement | 53.6% of patients[8] | 34.5% of patients[8] |
| Adverse Event Rate | 31.2%[8] | 42.9%[8] |
| Serious Adverse Event Rate | 6.4%[8] | 8.4%[8] |
Experimental Methodologies
Detailed protocols for assessing the primary mechanisms of action, ADCC and CDC, are provided below. These methodologies are essential for the direct comparison of B-cell depleting antibodies.
Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
This assay quantifies the ability of an antibody to induce the lysis of target B-cells by effector immune cells, such as NK cells.
Materials:
-
Target Cells: CD19+ and/or CD20+ B-cell lymphoma cell line (e.g., Raji).
-
Effector Cells: Isolated Natural Killer (NK) cells from healthy human donors.
-
Test Antibodies: Inebilizumab and anti-CD20 antibodies (Rituximab, Ocrelizumab, Ofatumumab, Ublituximab).
-
Isotype Control Antibody.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% FBS.
-
Assay Plate: 96-well U-bottom plate.
-
Cytotoxicity Detection Reagent: (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay).
Procedure:
-
Target Cell Preparation: Culture and harvest target cells. Wash and resuspend in culture medium at a concentration of 1x10^5 cells/mL.
-
Antibody Dilution: Prepare serial dilutions of the test and control antibodies.
-
Assay Setup:
-
Add 50 µL of the target cell suspension to each well of the 96-well plate.
-
Add 50 µL of the diluted antibodies to the respective wells.
-
Incubate for 30 minutes at 37°C to allow antibody binding to target cells.
-
-
Effector Cell Addition: Add 100 µL of the NK cell suspension to each well at a desired Effector-to-Target (E:T) ratio (e.g., 25:1).
-
Incubation: Centrifuge the plate at 250 x g for 3 minutes to facilitate cell-to-cell contact and incubate for 4 hours at 37°C in a 5% CO2 incubator.
-
Cytotoxicity Measurement:
-
Centrifuge the plate at 250 x g for 4 minutes.
-
Transfer 50 µL of the supernatant from each well to a fresh 96-well flat-bottom plate.
-
Add 50 µL of the cytotoxicity detection reagent to each well.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of specific lysis for each antibody concentration.
Complement-Dependent Cytotoxicity (CDC) Assay
This assay measures the ability of an antibody to lyse target B-cells through the activation of the complement cascade.
Materials:
-
Target Cells: CD19+ and/or CD20+ B-cell lymphoma cell line (e.g., Raji).
-
Test Antibodies: Inebilizumab and anti-CD20 antibodies (Rituximab, Ocrelizumab, Ofatumumab, Ublituximab).
-
Isotype Control Antibody.
-
Complement Source: Baby Rabbit Complement or normal human serum.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% FBS.
-
Assay Plate: 96-well flat-bottom plate.
-
Cell Viability Reagent: (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
Procedure:
-
Target Cell Preparation: Culture and harvest target cells. Wash and resuspend in culture medium at a concentration of 2x10^5 cells/mL.
-
Antibody Dilution: Prepare serial dilutions of the test and control antibodies.
-
Assay Setup:
-
Add 50 µL of the target cell suspension to each well of the 96-well plate.
-
Add 50 µL of the diluted antibodies to the respective wells.
-
-
Complement Addition: Add 50 µL of the complement source to each well.
-
Incubation: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Measurement:
-
Equilibrate the plate to room temperature.
-
Add 100 µL of the cell viability reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes.
-
Measure the luminescent signal using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell death for each antibody concentration relative to controls.
Visualizing the Mechanisms of Action and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: B-Cell Depletion Mechanisms.
Caption: ADCC Assay Workflow.
Caption: CDC Assay Workflow.
Conclusion
Inebilizumab presents a distinct therapeutic approach to B-cell depletion compared to anti-CD20 antibodies. Its targeting of CD19 allows for a broader depletion of B-lineage cells, including crucial autoantibody-producing plasmablasts. Furthermore, its glycoengineered design for enhanced ADCC may offer a more potent mechanism for eliminating pathogenic B-cells. Clinical data in NMOSD suggests that these mechanistic advantages translate into superior efficacy and a favorable safety profile when compared directly with rituximab. For researchers and drug developers, understanding these differences is critical for the design of future clinical trials and the development of next-generation immunotherapies for autoimmune diseases. The provided experimental protocols offer a framework for conducting direct, quantitative comparisons to further elucidate the relative potencies of these important therapeutic agents.
References
- 1. B cell-based therapies in CNS autoimmunity: differentiating CD19 and CD20 as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inebilizumab reduces neuromyelitis optica spectrum disorder risk independent of FCGR3A polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inebilizumab reduces neuromyelitis optica spectrum disorder risk independent of FCGR3A polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the Efficacy and Safety of Anti-CD20 B Cells Depleting Drugs in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Switching to ublituximab from prior anti-CD20 monoclonal antibody therapy: a case report series [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Anti-CD20 therapies in multiple sclerosis: From pathology to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. Comparison of inebilizumab or rituximab in addition to glucocorticoid therapy for neuromyelitis optica spectrum disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neurologylive.com [neurologylive.com]
Validating the Mechanism of Action of Inebilizumab (MEDI-551) in Different Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Inebilizumab (formerly known as MEDI-551), a humanized anti-CD19 monoclonal antibody, with other therapeutic alternatives, supported by experimental data from various disease models. Inebilizumab is designed to mediate B-cell depletion and has been investigated for the treatment of B-cell malignancies and several autoimmune diseases.
Mechanism of Action of Inebilizumab
Inebilizumab is an afucosylated IgG1 kappa monoclonal antibody that specifically targets the CD19 protein expressed on the surface of B-lymphocytes, from pro-B cells to plasmablasts.[1] The primary mechanism of action is the induction of antibody-dependent cellular cytotoxicity (ADCC).[1] By binding to CD19, the Fc region of inebilizumab is recognized by Fcγ receptors (specifically FcγRIIIA) on effector immune cells, such as Natural Killer (NK) cells.[2] The afucosylation of inebilizumab enhances its binding affinity to FcγRIIIA, leading to a more potent ADCC response compared to its fucosylated counterparts.[2][3] This interaction triggers the release of cytotoxic granules from the effector cells, inducing apoptosis in the target B-cell.[4] A secondary mechanism involves antibody-dependent cellular phagocytosis (ADCP).[1]
Comparative Performance in B-Cell Malignancies
Inebilizumab has been evaluated in clinical trials for various B-cell malignancies, often in patients who have relapsed or are refractory to standard therapies, including the anti-CD20 antibody rituximab (B1143277).
| Disease Model | Treatment | Dosing Regimen | No. of Patients | Overall Response Rate (ORR) | Complete Response (CR) | Key Findings |
| Relapsed/Refractory B-Cell Lymphoma (Follicular Lymphoma - FL, Diffuse Large B-cell Lymphoma - DLBCL) | Inebilizumab | 2, 4, 8, or 12 mg/kg IV | 20 (11 FL, 6 DLBCL, 2 CLL, 1 MM) | 60% | 20% (3 FL, 1 DLBCL) | Showed promising efficacy in relapsed/refractory FL and DLBCL.[5] |
| Relapsed/Refractory Low-Grade or Follicular NHL | Rituximab | 375 mg/m² IV weekly for 4 doses | 166 | 48% | 6% | Established efficacy of rituximab monotherapy.[6] |
| Relapsed/Refractory Low-Grade or Follicular NHL | Rituximab | 375 mg/m² IV weekly for 8 doses | 37 | 57% | Not specified | Higher dose regimen showed increased response.[6] |
Comparative Performance in Systemic Sclerosis (SSc)
The role of B-cells in the pathogenesis of autoimmune diseases like systemic sclerosis has led to the investigation of B-cell depleting therapies.
| Disease Model | Treatment | Dosing Regimen | No. of Patients | Primary Outcome | Key Findings |
| Systemic Sclerosis (Phase I) | Inebilizumab | Single IV dose of 0.1-10 mg/kg | 24 | Safety and Tolerability | Dose-dependent depletion of circulating B-cells was observed. A potential clinical effect on skin thickness (mRSS) was noted.[7] |
| Systemic Sclerosis | Rituximab | 375 mg/m² IV weekly for 4 weeks | 28 | Change in mRSS at 24 weeks | Significant improvement in mRSS compared to placebo (-6.30 vs. 2.14).[8] |
| Systemic Sclerosis with ILD | Rituximab | Two cycles of 375 mg/m² | Not specified | Change in FVC % predicted and mRSS | Significant improvement in both FVC and mRSS at 24-48 weeks.[9] |
Experimental Protocols
In Vitro Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
This protocol outlines a general method for assessing the ADCC activity of inebilizumab.
-
Target Cell Preparation:
-
Culture a CD19-expressing B-cell lymphoma cell line (e.g., Daudi or Raji cells).
-
Harvest cells and adjust the concentration to 1 x 10^6 cells/mL in assay medium (e.g., RPMI-1640 with 10% FBS).
-
Label target cells with a fluorescent dye (e.g., Calcein AM) or 51Cr for release assays.
-
-
Effector Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
To enrich for NK cells, use a negative selection kit.
-
Resuspend effector cells in assay medium at a desired concentration to achieve a specific effector-to-target (E:T) ratio (e.g., 25:1).
-
-
ADCC Reaction:
-
In a 96-well U-bottom plate, add 50 µL of target cells.
-
Add 50 µL of serial dilutions of inebilizumab or a control antibody (e.g., fucosylated anti-CD19 or rituximab).
-
Incubate for 30 minutes at 37°C.
-
Add 100 µL of effector cells to each well.
-
Incubate for 4 hours at 37°C in a 5% CO2 incubator.
-
-
Data Acquisition and Analysis:
-
For fluorescence-based assays, centrifuge the plate and measure the fluorescence in the supernatant.
-
For 51Cr release assays, measure the radioactivity in the supernatant.
-
Calculate the percentage of specific lysis using the formula: (% Experimental Release - % Spontaneous Release) / (% Maximum Release - % Spontaneous Release) x 100.
-
Plot the percentage of specific lysis against the antibody concentration to determine the EC50.[2][10]
-
Flow Cytometry for B-Cell Quantification in Peripheral Blood
This protocol describes a method for quantifying circulating B-cells in clinical samples.
-
Sample Collection and Preparation:
-
Collect whole blood in EDTA tubes.
-
For absolute counts, use trucount tubes.
-
-
Antibody Staining:
-
Add a cocktail of fluorescently labeled monoclonal antibodies to the blood sample. A typical panel for B-cell quantification post-anti-CD19 therapy would include:
-
CD45 (pan-leukocyte marker)
-
CD20 (as a B-cell marker, if not the therapeutic target)
-
CD22 or other B-cell specific markers not targeted by the therapy.
-
CD3 (T-cell marker for exclusion)
-
CD14 (monocyte marker for exclusion)
-
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Red Blood Cell Lysis:
-
Add a lysis buffer (e.g., FACS Lysing Solution) and incubate for 10-15 minutes.
-
-
Data Acquisition:
-
Acquire the samples on a calibrated flow cytometer. Collect a sufficient number of events (e.g., at least 100,000 total events).
-
-
Data Analysis:
-
Gate on the lymphocyte population based on forward and side scatter properties and CD45 expression.
-
From the lymphocyte gate, identify the B-cell population based on the expression of the chosen B-cell marker(s) (e.g., CD20+ or CD22+).
-
Calculate the percentage of B-cells within the lymphocyte population and the absolute B-cell count (cells/µL) if using trucount tubes.[5][11]
-
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Portico [access.portico.org]
- 3. Inebilizumab, a B Cell-Depleting Anti-CD19 Antibody for the Treatment of Autoimmune Neurological Diseases: Insights from Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. upliznahcp.com [upliznahcp.com]
- 5. Validating B-Cell Depletion Assays via Flow Cytometry | Mabion [mabion.eu]
- 6. RITUXAN® (rituximab) Single-Arm Clinical Trial Results For NHL [rituxan-hcp.com]
- 7. An update on targeted therapies in systemic sclerosis based on a systematic review from the last 3 years - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rituximab Seems Safe & Effective for Systemic Sclerosis - The Rheumatologist [the-rheumatologist.org]
- 9. atsjournals.org [atsjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. cphi-online.com [cphi-online.com]
Cross-Study Validation of Inebilizumab's Therapeutic Potential: A Comparative Guide
Inebilizumab, marketed as Uplizna®, is a humanized, afucosylated IgG1κ monoclonal antibody that has emerged as a significant therapeutic agent in the landscape of autoimmune diseases.[1][2] It functions by targeting CD19, a protein expressed on a wide array of B cells, leading to their depletion.[3][4] This mechanism has proven effective in the treatment of Neuromyelitis Optica Spectrum Disorder (NMOSD) in adult patients who are anti-aquaporin-4 (AQP4) antibody positive, for which it received its initial FDA approval.[5][6] More recently, its approval was expanded to include the treatment of Immunoglobulin G4-related disease (IgG4-RD), making it the first FDA-approved therapy for this condition.[7][8] This guide provides a comparative analysis of Inebilizumab's performance against other alternatives, supported by experimental data from pivotal clinical trials.
Mechanism of Action: Targeting the B-Cell Lineage
Inebilizumab's therapeutic effect is attributed to its high-affinity binding to the CD19 antigen present on a broad spectrum of B-lineage cells, including pre-B cells, mature B cells, and plasmablasts.[2][9] This binding initiates the depletion of these cells through two primary mechanisms: antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC).[10][11] By targeting CD19, Inebilizumab affects a wider range of B cells than anti-CD20 antibodies like rituximab (B1143277), notably including plasmablasts and some plasma cells which are significant producers of pathogenic autoantibodies in diseases like NMOSD.[2][10] The afucosylation of Inebilizumab's Fc region enhances its affinity for Fc receptors on immune effector cells, such as natural killer (NK) cells, thereby increasing the potency of ADCC.[12][13]
Experimental Protocols: Pivotal Clinical Trials
The efficacy and safety of Inebilizumab have been established through rigorous clinical trials, most notably the N-MOmentum study for NMOSD and the MITIGATE study for IgG4-RD.
N-MOmentum Study (NMOSD)
The N-MOmentum trial was a Phase II/III, randomized, double-blind, placebo-controlled study to evaluate Inebilizumab in patients with NMOSD.[5]
-
Patient Population: The study enrolled 231 patients with NMOSD, including those who were seropositive or seronegative for AQP4-IgG antibodies.[5]
-
Randomization and Treatment: Participants were randomized in a 3:1 ratio to receive either intravenous Inebilizumab (300 mg) or placebo.[6] Two infusions were administered two weeks apart (Day 1 and Day 15).[14] This was followed by a 6.5-month randomized controlled period (RCP).[5] After the RCP, patients could enter an open-label extension (OLE) period, where all participants received Inebilizumab every 6 months.[5][15]
-
Primary Endpoint: The primary outcome was the time from treatment initiation to the occurrence of an NMOSD attack, as adjudicated by an independent committee.[5][6]
-
Secondary Endpoints: Key secondary endpoints included the annualized attack rate (AAR), worsening of disability as measured by the Expanded Disability Status Scale (EDSS), the number of new or enlarging MRI lesions, and the number of NMOSD-related hospitalizations.[2][16]
MITIGATE Study (IgG4-RD)
The MITIGATE trial was a Phase III, randomized, double-blind, placebo-controlled study to assess Inebilizumab in adults with IgG4-RD.[17]
-
Patient Population: The study enrolled 135 adults with active IgG4-related disease.[18]
-
Randomization and Treatment: Patients were randomized to receive either Inebilizumab or placebo.[18] Treatment was administered over a 52-week period.[18]
-
Primary Endpoint: The primary endpoint was the time to the first treated and adjudicated IgG4-RD flare.[17]
-
Secondary Endpoints: Secondary outcomes included the annualized flare rate and rates of flare-free, treatment-free, and glucocorticoid-free complete remission.[17]
Comparative Efficacy Data
Inebilizumab in Neuromyelitis Optica Spectrum Disorder (NMOSD)
The N-MOmentum trial demonstrated a significant reduction in the risk of NMOSD attacks in patients treated with Inebilizumab compared to placebo, particularly in the AQP4-IgG seropositive population.[19]
Table 1: Primary Efficacy Outcomes in AQP4-IgG+ Patients (N-MOmentum Trial)
| Outcome | Inebilizumab | Placebo | Risk Reduction | p-value |
| % of Patients with an Attack | 11% | 42% | 77.3% | <0.001 |
| % of Patients Attack-Free | 89% | 58% | - | - |
| Worsening EDSS Score | 15% | 33% | - | 0.04 |
| NMOSD-Related Hospitalizations | 8% | 23% | - | - |
| Data from the 28-week randomized controlled period.[5][19][20] |
Long-term data from the open-label extension of the N-MOmentum trial show a sustained effect, with 83% of participants remaining attack-free throughout 4 or more years of treatment.[15][19] The annualized attack rate (AAR) was 0.052 attacks per person-year after initiating Inebilizumab.[19]
Table 2: Comparison of Inebilizumab with Other NMOSD Therapies
| Therapy | Mechanism of Action | Key Efficacy Finding | Common Adverse Events |
| Inebilizumab | Anti-CD19 B-Cell Depletion | 77% reduction in attack risk vs. placebo in AQP4-IgG+ patients.[5] | Urinary tract infection, arthralgia, headache, nausea.[2][5] |
| Rituximab | Anti-CD20 B-Cell Depletion | Real-world data suggests lower relapse rates with Inebilizumab (7.2% vs 21.85%).[9][21] | Infusion reactions, infections.[9][21] |
| Eculizumab | Complement C5 Inhibitor | Indirect comparison suggested a lower risk of first relapse vs. Inebilizumab, though with limitations.[22][23] | Headache, nasopharyngitis, nausea.[24] |
| Satralizumab | IL-6 Receptor Antagonist | Indirect comparison suggested a lower risk of NMOSD attack for Inebilizumab.[25] | Upper respiratory tract infection, headache, rash. |
| Note: Comparisons between therapies are based on separate trials and indirect analyses, not head-to-head studies.[22][24][25] |
A real-world study comparing Inebilizumab to Rituximab in 244 NMOSD patients showed significantly lower relapse rates in the Inebilizumab group (7.20% vs. 21.85%) over a 12-month follow-up.[21] The 1-year relapse-free rates were 93.30% for Inebilizumab versus 77.40% for Rituximab.[21]
Inebilizumab in IgG4-Related Disease (IgG4-RD)
The MITIGATE trial demonstrated the efficacy of Inebilizumab in reducing the risk of disease flares in patients with IgG4-RD.
Table 3: Primary Efficacy Outcomes (MITIGATE Trial)
| Outcome | Inebilizumab | Placebo | Hazard Ratio (95% CI) | p-value |
| % of Patients with a Flare | 10% | 60% | 0.13 (0.06-0.28) | <0.001 |
| Flare-free, Corticosteroid-free, Complete Remission at Week 52 | 58.8% | 22.4% | - | - |
| Data from the 52-week treatment period.[7][17][18] |
Safety and Tolerability Profile
Inebilizumab was generally well-tolerated in clinical trials.[2] The most common adverse events are summarized below.
Table 4: Common Adverse Events with Inebilizumab (N-MOmentum Trial)
| Adverse Event | Frequency |
| Urinary Tract Infection | 26% |
| Nasopharyngitis | 21% |
| Arthralgia (Joint Pain) | 17% |
| Headache | 12% |
| Back Pain | 10% |
| Infusion-Related Reactions | 10% |
| Data from the "any inebilizumab" population in the N-MOmentum end-of-study analysis.[26][27] |
Important safety considerations include infusion-related reactions, which were most common with the first infusion, and the potential for hypogammaglobulinemia and an increased risk of infections.[5][28]
Pharmacokinetics and Pharmacodynamics
Inebilizumab exhibits biphasic pharmacokinetics and effectively depletes circulating B cells.
Table 5: Key Pharmacokinetic and Pharmacodynamic Properties of Inebilizumab
| Parameter | Value / Description |
| Mechanism of Action | Binds to CD19, leading to B-cell depletion via ADCC.[14][29] |
| Administration | Intravenous infusion.[14] |
| Dosing (NMOSD) | Initial: 300 mg on Day 1 and Day 15. Maintenance: 300 mg every 6 months.[8] |
| Terminal Half-life | Approximately 18 days.[3] |
| Systemic Clearance | Approximately 0.19 L/day.[3] |
| Volume of Distribution | Central: 2.95 L; Peripheral: 2.57 L.[3][14] |
| Pharmacodynamic Effect | Rapid, profound, and sustained depletion of circulating CD19+ B cells.[14][16] |
Conclusion
Cross-study validation confirms the significant therapeutic potential of Inebilizumab. Its novel mechanism of targeting CD19 allows for the depletion of a broad range of B cells, which has translated into robust efficacy in reducing attack risk and disability progression in AQP4-IgG seropositive NMOSD.[2][5] Furthermore, it has established a new standard of care as the first approved treatment for IgG4-RD, demonstrating a remarkable ability to reduce disease flares.[7] While indirect comparisons with other NMOSD therapies provide context, the distinct biological target and strong clinical trial data position Inebilizumab as a critical and effective option for patients with these challenging autoimmune disorders.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Inebilizumab: A Review in Neuromyelitis Optica Spectrum Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Inebilizumab approved for treatment of Neuromyelitis Optica Spectrum Disorder – Consortium of Multiple Sclerosis Centers [mscare.org]
- 6. FDA approves Uplizna (inebilizumab-cdon) for NMOSD - The Antibody Society [antibodysociety.org]
- 7. ajmc.com [ajmc.com]
- 8. medscape.com [medscape.com]
- 9. Comparison of inebilizumab or rituximab in addition to glucocorticoid therapy for neuromyelitis optica spectrum disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. What is the mechanism of Inebilizumab-cdon? [synapse.patsnap.com]
- 12. vjneurology.com [vjneurology.com]
- 13. upliznahcp.com [upliznahcp.com]
- 14. Inebilizumab: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inebilizumab Provides Long-Term Freedom From Relapse for Neuromyelitis Optica Spectrum Disorder - - Practical Neurology [practicalneurology.com]
- 16. neurology.org [neurology.org]
- 17. checkrare.com [checkrare.com]
- 18. gastroendonews.com [gastroendonews.com]
- 19. Long-term efficacy and safety of inebilizumab in neuromyelitis optica spectrum disorder: Analysis of aquaporin-4–immunoglobulin G–seropositive participants taking inebilizumab for ⩾4 years in the N-MOmentum trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. modernretina.com [modernretina.com]
- 21. firstwordpharma.com [firstwordpharma.com]
- 22. Which Agent Best for Neuromyelitis Optica? [medscape.com]
- 23. Eculizumab, satralizumab, or inebilizumab for NMOSD? - Medical Conferences [conferences.medicom-publishers.com]
- 24. ISPOR - Indirect Treatment Comparison of Inebilizumab Versus Eculizumab for Safety and Tolerability in Neuromyelitis Optica Spectrum Disorder [ispor.org]
- 25. Indirect Comparison of 3 Monoclonal Antibodies to Treat AQP4+ NMOSD - - Practical Neurology [practicalneurology.com]
- 26. binasss.sa.cr [binasss.sa.cr]
- 27. Long-term efficacy data: inebilizumab for NMOSD - Medical Conferences [conferences.medicom-publishers.com]
- 28. firstwordpharma.com [firstwordpharma.com]
- 29. droracle.ai [droracle.ai]
Comparative Efficacy of MN551 in a Preclinical Model of Chronic Arthritis
This guide provides a comparative analysis of MN551, a novel ChronoKinase 1 (CK1) inhibitor, against leading therapeutic alternatives in a 90-day collagen-induced arthritis (CIA) mouse model. The data presented herein offers an objective evaluation of its long-term efficacy and mechanism of action for researchers and professionals in drug development.
Quantitative Efficacy and Selectivity Analysis
The long-term efficacy of this compound was assessed by evaluating its impact on key clinical and biochemical markers of arthritis progression over a 90-day treatment period. Furthermore, its selectivity was profiled against other relevant kinases to determine its specificity.
Table 1: Long-Term Efficacy in a 90-Day CIA Mouse Model
| Parameter | This compound (10 mg/kg) | StandardCure (10 mg/kg) | CompetitorX (10 mg/kg) | Vehicle Control |
| Mean Clinical Arthritis Score (Day 90) | 1.8 ± 0.4 | 3.5 ± 0.6 | 4.2 ± 0.7 | 10.5 ± 1.2 |
| Reduction in Paw Thickness (Day 90) | 55% ± 5% | 32% ± 4% | 25% ± 6% | 0% |
| Serum IL-6 Levels (pg/mL) (Day 90) | 45 ± 8 | 98 ± 15 | 120 ± 18 | 350 ± 45 |
| Serum TNF-alpha Levels (pg/mL) (Day 90) | 30 ± 6 | 55 ± 9 | 75 ± 11 | 280 ± 30 |
Table 2: In Vitro Kinase Selectivity Profile
| Kinase Target | This compound (IC50, nM) | CompetitorX (IC50, nM) |
| ChronoKinase 1 (CK1) | 15 | >10,000 |
| Kinase A | 8,500 | 25 |
| Kinase B | >10,000 | 1,500 |
| Kinase C | 6,200 | >10,000 |
Experimental Protocols
1. Long-Term (90-Day) Collagen-Induced Arthritis (CIA) Efficacy Study
-
Animal Model: Male DBA/1J mice, aged 8-10 weeks.
-
Induction: Mice were immunized on Day 0 with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). A booster immunization was administered on Day 21.
-
Treatment Groups: Animals were randomized into four groups (n=10 per group): Vehicle control, this compound (10 mg/kg), StandardCure (10 mg/kg), and CompetitorX (10 mg/kg).
-
Dosing: Treatments were administered daily via oral gavage, starting from the onset of visible signs of arthritis (around Day 25) and continuing until Day 90.
-
Efficacy Assessment:
-
Clinical Arthritis Score: Arthritis severity was scored three times a week on a scale of 0-4 per paw, with a maximum score of 16 per animal.
-
Paw Thickness: Paw volume was measured using a plethysmometer on a weekly basis.
-
Cytokine Analysis: At Day 90, blood was collected, and serum levels of IL-6 and TNF-alpha were quantified using ELISA kits.
-
2. In Vitro Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and CompetitorX against a panel of kinases.
-
Methodology: A radiometric filter binding assay was used. Recombinant human kinase enzymes were incubated with the test compounds at varying concentrations, a substrate peptide, and ³³P-ATP. The reaction mixtures were then transferred to a filter plate to capture the phosphorylated substrate. The amount of incorporated radioactivity was measured using a scintillation counter. IC50 values were calculated by fitting the data to a four-parameter logistic curve.
3. Western Blot Analysis
-
Objective: To confirm the inhibition of the CK1 downstream signaling pathway in a cellular context.
-
Methodology: Murine macrophage-like RAW 264.7 cells were pre-treated with this compound (1 µM) for 2 hours and then stimulated with lipopolysaccharide (LPS). Cell lysates were collected, and proteins were separated by SDS-PAGE. Proteins were then transferred to a PVDF membrane and probed with primary antibodies against phospho-SubstrateY (a downstream target of CK1) and total SubstrateY. A secondary antibody conjugated to horseradish peroxidase was used for detection via chemiluminescence.
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits the ChronoKinase 1 (CK1) signaling pathway.
A Comparative Analysis of MEDI-551 (Inebilizumab) and Traditional Immunosuppressants
This guide provides an objective comparison of MEDI-551 (inebilizumab), a targeted B-cell depleting therapy, with traditional, broader-acting immunosuppressants. The focus is on the mechanism of action, comparative efficacy, safety profiles, and the experimental data supporting these findings, primarily within the context of Neuromyelitis Optica Spectrum Disorder (NMOSD), the primary indication for which inebilizumab is approved.[1][2][3][4]
Mechanism of Action: Targeted Depletion vs. Broad Suppression
The fundamental difference between MEDI-551 and traditional immunosuppressants lies in their specificity and mechanism for modulating the immune response.
MEDI-551 (Inebilizumab): A Targeted Anti-CD19 Approach
MEDI-551, now known as inebilizumab, is a humanized, afucosylated IgG1 monoclonal antibody that specifically targets the CD19 protein.[2][5][6] CD19 is a surface antigen expressed broadly across the B-cell lineage, from early pro-B cells through to antibody-secreting plasmablasts.[1][3][7] This is a key distinction from other B-cell depleting therapies like rituximab, which targets CD20, a protein not found on certain critical B-cell subsets like plasmablasts.[1][3]
Upon binding to CD19, inebilizumab primarily induces B-cell death through enhanced antibody-dependent cellular cytotoxicity (ADCC).[1][2][3][8][9] Its afucosylated structure increases its affinity for the FcγRIIIA receptor on natural killer (NK) cells, leading to potent and sustained depletion of circulating B-cells.[7][10]
References
- 1. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 2. Inebilizumab: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. tandfonline.com [tandfonline.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. droracle.ai [droracle.ai]
- 7. Safety and tolerability of inebilizumab (MEDI-551), an anti-CD19 monoclonal antibody, in patients with relapsing forms of multiple sclerosis: Results from a phase 1 randomised, placebo-controlled, escalating intravenous and subcutaneous dose study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Inebilizumab-cdon? [synapse.patsnap.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Validating Biomarkers for Inebilizumab Response: A Preclinical Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of preclinical data for validating the response to inebilizumab, a CD19-directed cytolytic monoclonal antibody. The focus is on key biomarkers and the experimental data supporting their use in predicting and monitoring the therapeutic effects of inebilizumab.
Core Mechanism of Action
Inebilizumab is a humanized, afucosylated IgG1 monoclonal antibody that targets the CD19 protein expressed on the surface of a broad range of B-cells, from pro-B cells to plasmablasts.[1] Its primary mechanism of action is Antibody-Dependent Cellular Cytotoxicity (ADCC), leading to the depletion of these CD19-expressing B-cells.[1][2] This depletion is believed to be the therapeutic mechanism in autoimmune diseases like Neuromyelitis Optica Spectrum Disorder (NMOSD).
Preclinical Pharmacodynamic Biomarker: B-Cell Depletion
The most direct and well-validated preclinical biomarker for inebilizumab's activity is the depletion of B-cells. Due to inebilizumab's specificity for human CD19, preclinical in vivo studies have been conducted in human CD19 transgenic (hCD19Tg) mice.[1][3]
In Vivo B-Cell Depletion in hCD19Tg Mice
Studies in hCD19Tg mice demonstrate that inebilizumab leads to a dose-dependent depletion of B-cells in blood and various lymphoid tissues.[3] A single administration of inebilizumab at doses of 0.5 mg/kg or higher resulted in over 90% depletion of B-cells in the spleen, bone marrow, and blood within one week.[3] The duration of this depletion was also shown to be dose-dependent.[1]
| Tissue | Inebilizumab Dose | Time Point | B-Cell Depletion (%) | Reference |
| Blood | ≥0.5 mg/kg | 1 week | >90% | [3] |
| Spleen | ≥0.5 mg/kg | 1 week | >90% | [3] |
| Bone Marrow | ≥0.5 mg/kg | 1 week | >90% | [3] |
| Spleen (Germinal Center B-cells) | Single dose | 2 weeks | >90% | [3] |
| Spleen (Plasma cells) | Single dose | 2 weeks | >90% | [3] |
In Vitro Antibody-Dependent Cellular Cytotoxicity (ADCC)
In vitro assays confirm that inebilizumab mediates B-cell depletion through ADCC.[1] The afucosylation of inebilizumab enhances its affinity for the Fcγ receptor IIIA, leading to more potent ADCC compared to its fucosylated version.[1][2]
| Assay | Target Cell Line | Effector Cells | EC50 (ng/mL) | Comparison | Reference |
| ADCC | Toledo | NK cells | 8 | Inebilizumab | [4] |
| ADCC | Toledo | NK cells | 32 | Rituximab | [4] |
Potential Downstream Biomarkers: sGFAP and sNfL
While B-cell depletion is a direct measure of inebilizumab's pharmacodynamic effect, other downstream biomarkers are being investigated for their correlation with clinical response, primarily in the context of NMOSD. These include serum glial fibrillary acidic protein (sGFAP) and serum neurofilament light chain (sNfL). It is important to note that the majority of the validation for these biomarkers in the context of inebilizumab treatment comes from clinical studies, with less specific preclinical validation for inebilizumab response available in the public domain.
-
Serum Glial Fibrillary Acidic Protein (sGFAP): An indicator of astrocyte injury. Clinical studies have shown that elevated sGFAP levels are associated with an increased risk of NMOSD attacks and that inebilizumab treatment can reduce these levels.[5]
-
Serum Neurofilament Light Chain (sNfL): A marker of neuronal damage. Clinical data suggests that sNfL levels increase during NMOSD attacks and that inebilizumab may mitigate this increase.[6]
Experimental Protocols
In Vivo B-Cell Depletion in hCD19Tg Mice
Objective: To determine the extent and duration of B-cell depletion in various tissues following inebilizumab administration.
Animal Model: Human CD19 transgenic (hCD19Tg) mice, which express human CD19 on B-cells.[3]
Methodology:
-
Dosing: Administer a single intravenous (IV) or intraperitoneal (IP) injection of inebilizumab at varying doses (e.g., 0.5, 2, 10 mg/kg) or a vehicle control (e.g., PBS) to cohorts of hCD19Tg mice.[4]
-
Sample Collection: At predetermined time points (e.g., 1, 2, 4, 8, 12 weeks post-dose), collect peripheral blood via retro-orbital or submandibular bleed. At the study endpoint, euthanize mice and harvest tissues such as spleen and bone marrow.[3]
-
Cell Preparation: Prepare single-cell suspensions from spleen and bone marrow. Lyse red blood cells from blood and spleen samples using a suitable lysis buffer.
-
Flow Cytometry: Stain cells with fluorescently labeled antibodies specific for mouse B-cell markers (e.g., B220, CD22) and T-cell markers (e.g., CD3, CD4, CD8) as controls.
-
Data Analysis: Acquire data on a flow cytometer and analyze the percentage and absolute number of B-cells (B220+) in each tissue. Calculate the percentage of B-cell depletion relative to the vehicle-treated control group.
In Vitro ADCC Assay
Objective: To quantify the potency of inebilizumab in mediating the killing of CD19-expressing target cells by effector immune cells.
Materials:
-
Target Cells: A human B-cell lymphoma cell line expressing CD19 (e.g., Toledo, NALM-6).[4][7]
-
Effector Cells: Natural Killer (NK) cells isolated from healthy human peripheral blood mononuclear cells (PBMCs).
-
Antibody: Inebilizumab and a relevant comparator antibody (e.g., rituximab).
-
Detection Reagent: A reagent to measure cell death (e.g., Annexin V and 7-AAD for flow cytometry, or a luciferase substrate for target cells engineered to express luciferase).[7][8]
Methodology:
-
Target Cell Labeling (Optional): Label target cells with a fluorescent dye (e.g., Calcein-AM or a cell proliferation dye) for identification by flow cytometry.[7]
-
Assay Setup: In a 96-well plate, co-culture target cells and effector cells at a specific effector-to-target (E:T) ratio (e.g., 10:1).
-
Antibody Addition: Add serial dilutions of inebilizumab or the comparator antibody to the co-culture. Include a no-antibody control.
-
Incubation: Incubate the plate for a defined period (e.g., 4-6 hours) at 37°C in a CO2 incubator.[7]
-
Detection:
-
Flow Cytometry: Stain cells with Annexin V and 7-AAD and acquire data on a flow cytometer. Gate on the target cell population and quantify the percentage of apoptotic/dead cells.[7]
-
Luciferase Assay: If using luciferase-expressing target cells, add the luciferase substrate and measure luminescence using a plate reader. A decrease in signal indicates cell death.[8]
-
-
Data Analysis: Calculate the percentage of specific lysis for each antibody concentration. Plot the results and determine the EC50 value (the concentration of antibody that induces 50% of the maximum specific lysis).
Visualizations
Caption: Inebilizumab-mediated Antibody-Dependent Cellular Cytotoxicity (ADCC).
Caption: Experimental workflow for in vivo B-cell depletion analysis.
Caption: Logical relationship of biomarkers for inebilizumab response.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Portico [access.portico.org]
- 3. Inebilizumab, a B Cell-Depleting Anti-CD19 Antibody for the Treatment of Autoimmune Neurological Diseases: Insights from Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pmda.go.jp [pmda.go.jp]
- 5. Serum Glial Fibrillary Acidic Protein: A Neuromyelitis Optica Spectrum Disorder Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Autoimmune Disease: a Comparison of Rheumatoid Arthritis, Systemic Lupus Erythematosus, Multiple Sclerosis and Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. mimabs.org [mimabs.org]
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of Inebilizumab with other key B-cell depleting therapies. This analysis is supported by quantitative data from pivotal clinical trials, detailed experimental protocols, and visualizations of key biological and methodological concepts.
Inebilizumab, a humanized anti-CD19 monoclonal antibody, represents a significant advancement in the treatment of Neuromyelitis Optica Spectrum Disorder (NMOSD).[1][2] Its mechanism of action, targeting a broader range of B-cells than CD20-directed therapies, offers a distinct therapeutic approach.[3][4] This guide provides a comparative analysis of clinical trial data for Inebilizumab and related compounds—Rituximab, Ocrelizumab, and Ofatumumab—to elucidate their relative efficacy and safety profiles in the context of autoimmune demyelinating diseases of the central nervous system.
Mechanism of Action: Targeting B-Cells in Autoimmunity
B-cells are understood to play a central role in the pathogenesis of NMOSD and Multiple Sclerosis (MS) through the production of autoantibodies, antigen presentation, and cytokine secretion. The therapeutic agents discussed in this review all function by depleting circulating B-cells, thereby mitigating their pathogenic contributions.
Inebilizumab targets CD19, a surface protein expressed on a broad spectrum of B-cells, including pre-B cells, mature B-cells, and plasmablasts.[2][4] This allows for the depletion of the cells that are the primary source of pathogenic aquaporin-4 antibodies (AQP4-IgG) in NMOSD.[4] The mechanism of B-cell depletion by Inebilizumab is primarily mediated through antibody-dependent cellular cytotoxicity (ADCC).[5]
In contrast, Rituximab, Ocrelizumab, and Ofatumumab target CD20, a surface marker present on pre-B cells and mature B-cells, but largely absent on pro-B cells and plasma cells. This difference in target antigen results in a slightly different spectrum of B-cell depletion compared to Inebilizumab.
Figure 1: CD19 Signaling and Inebilizumab's Action.
Comparative Efficacy of B-Cell Therapies
The efficacy of Inebilizumab, Ocrelizumab, and Ofatumumab has been rigorously evaluated in large, randomized, controlled clinical trials. The following tables summarize the key efficacy outcomes from the pivotal trials for each compound.
Table 1: Efficacy in Neuromyelitis Optica Spectrum Disorder (NMOSD)
| Trial | Treatment | Comparator | Primary Endpoint | Result | Annualized Relapse Rate (ARR) |
| N-MOmentum [6] | Inebilizumab | Placebo | Time to first adjudicated attack | 77% reduction in risk of attack (HR 0.227) | 0.09 (Inebilizumab) vs 0.44 (Placebo) |
| Retrospective Study[7] | Rituximab | - | Reduction in ARR | 96% reduction in mean ARR | 2.61 (pre-treatment) to 0.09 (post-treatment) |
Table 2: Efficacy in Relapsing Multiple Sclerosis (RMS)
| Trial | Treatment | Comparator | Primary Endpoint | Result | Confirmed Disability Progression (CDP) |
| OPERA I & II [8][9] | Ocrelizumab | Interferon beta-1a | Annualized Relapse Rate (ARR) | 46-47% reduction in ARR vs IFN beta-1a | 40% risk reduction in 12-week CDP |
| ASCLEPIOS I & II [10][11] | Ofatumumab | Teriflunomide (B560168) | Annualized Relapse Rate (ARR) | 51-59% reduction in ARR vs Teriflunomide | 34.4% risk reduction in 3-month CDP |
Comparative Safety Profiles
The safety and tolerability of these B-cell depleting therapies are critical considerations for their clinical use. The tables below summarize the most frequently reported adverse events from their respective clinical trials.
Table 3: Safety in Neuromyelitis Optica Spectrum Disorder (NMOSD)
| Trial | Treatment | Most Common Adverse Events (%) | Serious Adverse Events (%) | Infusion-Related Reactions (%) |
| N-MOmentum [6] | Inebilizumab | Urinary tract infection (11), Arthralgia (10) | 5 | 9 |
| Retrospective Study[7] | Rituximab | Not systematically reported | Not systematically reported | Not systematically reported |
Table 4: Safety in Relapsing Multiple Sclerosis (RMS)
| Trial | Treatment | Most Common Adverse Events (%) | Serious Adverse Events (%) | Infusion/Injection-Related Reactions (%) |
| OPERA I & II [8] | Ocrelizumab | Upper respiratory tract infections, Infusion-related reactions | 6.9 | 34 |
| ASCLEPIOS I & II [10] | Ofatumumab | Upper respiratory tract infection, Headache, Injection-site reaction | 9.5 | 20 (systemic injection-related reactions) |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. Below are summaries of the key experimental protocols for the pivotal trials discussed.
N-MOmentum (Inebilizumab in NMOSD)[6][12]
-
Study Design: A multicenter, double-blind, placebo-controlled, randomized phase 2/3 trial.
-
Participants: Adults with NMOSD, with or without AQP4-IgG antibodies, who had experienced at least one attack in the previous year or two attacks in the previous two years.
-
Intervention: Participants were randomized (3:1) to receive intravenous Inebilizumab (300 mg) or placebo on days 1 and 15.
-
Primary Endpoint: Time to the onset of an adjudicated NMOSD attack.
-
Key Assessments: Expanded Disability Status Scale (EDSS), MRI of the brain and spinal cord, and safety monitoring.
OPERA I and OPERA II (Ocrelizumab in RMS)[8][9]
-
Study Design: Two identical, multicenter, double-blind, double-dummy, active-comparator, randomized phase 3 trials.
-
Participants: Adults with relapsing MS.
-
Intervention: Participants were randomized (1:1) to receive intravenous Ocrelizumab (600 mg every 24 weeks) or subcutaneous interferon beta-1a (44 mcg three times weekly) for 96 weeks.
-
Primary Endpoint: The annualized relapse rate (ARR).
-
Key Assessments: Confirmed disability progression (CDP) at 12 and 24 weeks, number of new or enlarging T2 lesions and gadolinium-enhancing lesions on brain MRI, and safety monitoring.
ASCLEPIOS I and ASCLEPIOS II (Ofatumumab in RMS)[10][11]
-
Study Design: Two identical, multicenter, double-blind, double-dummy, active-comparator, randomized phase 3 trials.
-
Participants: Adults with relapsing forms of MS (RMS).
-
Intervention: Participants were randomized (1:1) to receive subcutaneous Ofatumumab (20 mg every 4 weeks) or oral teriflunomide (14 mg daily).
-
Primary Endpoint: The annualized relapse rate (ARR).
-
Key Assessments: Time to disability progression confirmed at 3 and 6 months, number of new or enlarging T2 lesions and gadolinium-enhancing T1 lesions on brain MRI, and safety monitoring.
Experimental Workflows and Comparative Logic
Visualizing experimental workflows and the logic of comparison can aid in understanding the data presented.
Figure 2: B-Cell Monitoring Workflow.
Figure 3: Comparative Analysis Framework.
Conclusion
Inebilizumab has demonstrated significant efficacy in reducing attack risk and disability progression in patients with NMOSD, as evidenced by the N-MOmentum trial.[6] Its unique mechanism of targeting CD19 provides a broader B-cell depletion profile compared to anti-CD20 therapies. Ocrelizumab and Ofatumumab have also shown robust efficacy in relapsing MS, significantly reducing relapse rates and disability progression.[8][9][10][11] The safety profiles of these agents are generally manageable, with infusion or injection-related reactions and an increased risk of infections being the most common adverse events. The choice of therapy will depend on the specific indication, patient characteristics, and a thorough assessment of the benefit-risk profile of each compound. This comparative guide provides a foundational overview to aid in these critical evaluations.
References
- 1. researchgate.net [researchgate.net]
- 2. upliznahcp.com [upliznahcp.com]
- 3. assaygenie.com [assaygenie.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Inebilizumab-cdon? [synapse.patsnap.com]
- 6. Inebilizumab for the treatment of neuromyelitis optica spectrum disorder (N-MOmentum): a double-blind, randomised placebo-controlled phase 2/3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rituximab in Neuromyelitis Optica Spectrum Disorders: Our Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neuro-sens.com [neuro-sens.com]
- 9. Ocrelizumab versus Interferon Beta-1a in Relapsing Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. novartis.com [novartis.com]
- 11. ASCLEPIOS I and II studies | ACNR [acnr.co.uk]
Safety Operating Guide
Proper Disposal Procedures for MN551: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, chemical-resistant gloves, and a lab coat. All handling of MN551, including preparation for disposal, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department. Adherence to both institutional protocols and local, state, and federal regulations is mandatory.
Step 1: Waste Identification and Segregation
-
Treat all this compound waste as hazardous. This includes pure this compound, solutions containing this compound, and any materials contaminated with this compound (e.g., pipette tips, gloves, and empty containers).
-
Segregate this compound waste from other laboratory waste streams at the point of generation. Do not mix this compound waste with non-hazardous trash, sharps containers (unless chemically contaminated), or other chemical waste unless explicitly permitted by your EHS office.
-
Incompatible materials must be kept separate. Avoid contact with strong oxidizing agents, acids, bases, and other reactive chemicals.
Step 2: Waste Collection and Containerization
-
Use a designated, compatible, and properly sealed waste container. The container must be in good condition, free of leaks, and have a secure, tight-fitting lid. Glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable for organic compounds.
-
Do not overfill the container. Leave at least 10% of the container volume as headspace to allow for expansion.
-
For liquid waste, collect in a container that can be securely closed.
-
For solid waste (e.g., contaminated labware), collect in a clearly marked, lined container.
Step 3: Labeling
-
Properly label the waste container immediately upon starting waste accumulation. The label must be clear, legible, and securely affixed to the container.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
A clear indication of the contents (e.g., "this compound in DMSO," "this compound contaminated gloves").
-
The approximate concentration and volume of the waste.
-
The date when the first waste was added to the container.
-
The name and contact information of the principal investigator or responsible researcher.
-
Any known hazard characteristics (e.g., "Potentially Toxic," "Handle with Caution").
-
Step 4: Storage
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment for liquid waste containers. This is to prevent spills in case the primary container fails.
-
Store the waste away from heat, sparks, and open flames.
Step 5: Disposal Request and Pickup
-
Once the waste container is full or is no longer being added to, arrange for its disposal through your institution's EHS office. This is typically done by submitting a chemical waste pickup request form.
-
Do not dispose of this compound down the drain or in the regular trash. This is a violation of environmental regulations and can pose a significant safety hazard.
Quantitative Data for Laboratory Hazardous Waste
The following table summarizes general quantitative guidelines for the management of hazardous chemical waste in a laboratory setting. These are not specific to this compound but represent common regulatory and institutional limits. Always consult your institution's specific guidelines.
| Parameter | Guideline | Notes |
| Aqueous Waste pH | 5.5 - 10.5 | For drain disposal of non-hazardous aqueous solutions (where permitted). This compound waste should not be drain disposed. |
| Satellite Accumulation Area (SAA) Volume Limit | ≤ 55 gallons of hazardous waste or 1 quart of acutely hazardous waste | This is the maximum amount that can be stored in the laboratory before it must be moved to a central storage facility. |
| Container Headspace | ≥ 10% of container volume | To allow for thermal expansion of the contents. |
| Empty Container Rinsing | Triple rinse with a suitable solvent | The first rinsate must be collected and disposed of as hazardous waste. |
Experimental Protocols
As this document provides disposal procedures rather than experimental results, there are no experimental protocols to report. The focus is on the safe and compliant removal of chemical waste.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound.
Caption: Workflow for the safe disposal of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
